molecular formula C9H21O4P B103840 Tripropyl phosphate CAS No. 513-08-6

Tripropyl phosphate

Cat. No.: B103840
CAS No.: 513-08-6
M. Wt: 224.23 g/mol
InChI Key: RXPQRKFMDQNODS-UHFFFAOYSA-N
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Description

Tripropyl phosphate (TnPP) is an organophosphorus compound (CAS 513-08-6, Formula C9H21O4P) widely utilized as a flame retardant and plasticizer in textiles, plastics, and coating industries . As an additive flame retardant, it is incorporated into polymers via mechanical blending, offering enhanced corrosion resistance and superior flame-retardant properties compared to brominated alternatives . Its application extends to serving as a solvent and a component in liquid-liquid extraction processes due to its ability to dissolve various organic compounds . In analytical research, high-purity this compound is critical as a Certified Reference Material (CRM), enabling accurate calibration and routine monitoring of TnPP residues in environmental, plastic, and food samples . The availability of CRMs, with purity traceable to the International System of Units (SI), is essential for ensuring the accuracy and comparability of measurement results, particularly as concerns grow over the environmental prevalence of organic phosphate esters . Studies have detected organic phosphates in diverse matrices, including vehicle exhaust particulate matter, ambient urban air, and soils, highlighting the need for reliable monitoring . Recent toxicological studies investigate its ecological impact, such as acute toxicity to aquatic organisms like Microcystis aeruginosa , where it can inhibit growth and induce oxidative stress . This product is intended for research purposes only and is not for use in human or veterinary diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tripropyl phosphate
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InChI

InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3
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InChI Key

RXPQRKFMDQNODS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCOP(=O)(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H21O4P
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DSSTOX Substance ID

DTXSID4052712
Record name Tripropyl phosphate
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Molecular Weight

224.23 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Tripropyl phosphate
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Vapor Pressure

0.00433 [mmHg]
Record name Tripropyl phosphate
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CAS No.

513-08-6
Record name Tripropyl phosphate
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Record name Tripropyl phosphate
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Record name TRIPROPYL PHOSPHATE
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Foundational & Exploratory

An In-depth Technical Guide to Tripropyl Phosphate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of tripropyl phosphate (B84403) (TPP). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and manufacturing workflow.

Introduction

Tripropyl phosphate, with the CAS number 513-08-6, is an organophosphorus compound widely utilized as a flame retardant and a plasticizer in the plastics and textile industries.[1][2][3] It is a colorless, transparent liquid with low volatility.[4][5] Its function as a plasticizer enhances the flexibility, durability, and workability of various materials.[1] Additionally, it serves as a solvent, lubricant, and has applications in analytical chemistry as an external standard for sampling other organophosphate esters.[1][4]

Chemical Structure

This compound is the triester of phosphoric acid and propanol (B110389).[6] The central phosphorus atom is bonded to four oxygen atoms, three of which are also bonded to a propyl group, and one is a double bond (phosphoryl group).

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O P->O4 C1_1 CH2 O2->C1_1 C2_1 CH2 O3->C2_1 C3_1 CH2 O4->C3_1 C1_2 CH2 C1_1->C1_2 C1_3 CH3 C1_2->C1_3 C2_2 CH2 C2_1->C2_2 C2_3 CH3 C2_2->C2_3 C3_2 CH2 C3_1->C3_2 C3_3 CH3 C3_2->C3_3

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Identifiers
CAS Number513-08-6[1][2][7][8]
Molecular FormulaC₉H₂₁O₄P[1][7][8]
Molecular Weight224.23 g/mol [1][7][9]
InChI KeyRXPQRKFMDQNODS-UHFFFAOYSA-N[2][8][10]
SMILESCCCOP(=O)(OCCC)OCCC[2][10]
Physical Properties
AppearanceColorless, transparent liquid/oil[4][9][11]
Density1.012 g/mL at 25 °C[1][2][4][11]
Boiling Point120-122 °C at 10 mmHg 252 °C[1][2][4][10][11]
Melting Point-93 °C
Flash Point113 °C (235.4 °F) - closed cup[1][2][11]
Vapor Pressure0.0288 mmHg at 25 °C 0.00433 mmHg[1][4][9]
Refractive Indexn20/D 1.416[1][2][4][11]
Water Solubility6.951 g/L at 30 °C[1][4][11]
SolubilitySlightly soluble in Chloroform and Dichloromethane. Soluble in most organic solvents.[1][4][5][11]
Chemical Properties
StabilityMoisture sensitive[1][11]
Hazard CodesXn (Harmful)[1]
Other Properties
Dielectric Constant10.93[10][11]
Dipole Moment2.93 D[10]
Surface Tension29.46 dyn/cm[10]
logP (Octanol/Water)1.87[10]

Experimental Protocols

Synthesis of this compound via Direct Esterification

A common method for synthesizing this compound is the direct esterification of propanol with phosphorus oxychloride.[4] This method is analogous to the synthesis of other alkyl phosphates like tributyl phosphate.[12][13]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • n-Propanol (CH₃CH₂CH₂OH)

  • Anhydrous sodium acetate (B1210297) (or other suitable HCl scavenger)

  • Anhydrous organic solvent (e.g., toluene)

  • Reaction vessel with a stirrer, dropping funnel, condenser, and thermometer

  • Distillation apparatus

Procedure:

  • Preparation: Set up the reaction vessel in a fume hood. Ensure all glassware is dry.

  • Charge Reactor: A solution is prepared by dissolving sodium acetate in n-propanol. The molar ratio of n-propanol to phosphorus oxychloride should be approximately 3.1:1 to 3.2:1.[12]

  • Reaction: Cool the solution in the reaction vessel to 10-30 °C using an ice bath.[12]

  • Addition of POCl₃: Slowly add phosphorus oxychloride dropwise to the stirred propanol solution. Maintain the temperature between 10-30 °C throughout the addition to control the exothermic reaction and minimize side reactions.[12] Hydrogen chloride (HCl) gas is generated as a byproduct and is neutralized by the sodium acetate.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 15-60 minutes to ensure the reaction goes to completion.[12]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated sodium chloride and any excess sodium acetate.

    • Wash the crude product with water to remove any remaining salts and unreacted propanol.

    • Separate the organic layer.

  • Purification: Purify the crude this compound by vacuum distillation. The product is collected at a boiling point of 120-122 °C under a vacuum of 10 mmHg.[1][2][11]

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and Gas Chromatography (GC).

G cluster_0 Synthesis Workflow Reactants n-Propanol Phosphorus Oxychloride Sodium Acetate (Catalyst) Reaction Direct Esterification (10-30 °C) Reactants->Reaction 1. Add POCl3 slowly Filtration Filtration (Remove NaCl) Reaction->Filtration 2. Reaction complete Washing Aqueous Wash Filtration->Washing 3. Separate crude product Purification Vacuum Distillation (120-122 °C @ 10 mmHg) Washing->Purification 4. Separate organic layer Product Pure this compound Purification->Product 5. Collect pure fraction

Caption: Synthesis workflow for this compound.

Determination of Physicochemical Properties (General Protocols)

4.2.1 Boiling Point Determination The boiling point at reduced pressure is determined using a vacuum distillation setup. The apparatus is equipped with a calibrated thermometer and a manometer. The liquid is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a specific pressure is recorded.

4.2.2 Density Measurement The density is measured at 25 °C using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with deionized water. The density is calculated by dividing the mass of the sample by its volume.

4.2.3 Refractive Index Measurement The refractive index is determined using an Abbe refractometer at 20 °C with the sodium D-line (589 nm). A drop of the sample is placed on the prism, and the refractive index is read directly from the instrument's scale.

Safety and Handling

This compound is considered harmful if swallowed, inhaled, or absorbed through the skin.[1][14] It can cause skin and serious eye irritation.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2][14] Work should be conducted in a well-ventilated area or a fume hood.[14] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[14] It is also noted to be moisture-sensitive.[1][11]

References

Tripropyl Phosphate in the Modern Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tripropyl phosphate (B84403) (TnPP), a versatile organophosphorus compound, has found a significant niche in various laboratory applications, extending beyond its large-scale industrial use as a flame retardant and plasticizer.[1][2] For researchers, scientists, and drug development professionals, TnPP offers a unique combination of properties that can be leveraged in analytical chemistry, material science, and bioprocess engineering. This technical guide provides an in-depth look at the core laboratory applications of tripropyl phosphate, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in a laboratory setting. These properties dictate its behavior as a solvent, its efficacy as a standard, and its function as a plasticizer or defoamer.

PropertyValueReference(s)
Molecular Formula C₉H₂₁O₄P[3]
Molecular Weight 224.23 g/mol [3]
CAS Number 513-08-6[3]
Appearance Colorless, transparent liquid[4]
Density 1.012 g/mL at 25 °C[1]
Boiling Point 120-122 °C at 10 mmHg[1]
Flash Point 113 °C (closed cup)[1]
Water Solubility 6.951 g/L at 30 °C[1]
Solubility in Organics Soluble in ethanol, acetone, benzene, chloroform, and dichloromethane.[1][4][5]
Vapor Pressure 0.0288 mmHg at 25 °C[1]
Refractive Index n20/D 1.416[1]

Applications of this compound in a Laboratory Setting

Internal and External Standard in Analytical Chemistry

In the analysis of semi-volatile organic compounds, particularly other organophosphate esters, this compound serves as an excellent internal or external standard for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its chemical similarity to other organophosphate flame retardants and plasticizers ensures comparable behavior during extraction and analysis, while its unique retention time allows for clear identification and quantification.

ParameterValueApplication ContextReference(s)
Internal Standard Concentration 1 µg/mLFor GC-FPD analysis of organophosphates in plasma.[4]
Spiking Concentration in Matrix 150, 300, and 750 ng/mLRecovery studies in apple matrix for GC/MS/SIM.[6]
Standard Solution for Calibration 100 µg/mL in Toluene (B28343)Certified Reference Material for creating dilutions.[7]

This protocol is adapted from established methods for the analysis of organophosphate esters in environmental samples.

  • Preparation of Standards:

    • Prepare a stock solution of this compound at 100 µg/mL in a suitable solvent like toluene or ethyl acetate (B1210297).

    • Create a working internal standard (IS) solution by diluting the stock solution to 1 µg/mL.

    • Prepare calibration standards containing the target organophosphate analytes at concentrations ranging from 10-500 ng/mL, each spiked with the TnPP internal standard at a constant concentration (e.g., 50 ng/mL).

  • Sample Preparation and Spiking:

    • Collect a 1 L water sample in a clean glass container.

    • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

    • Spike the water sample with a known volume of the TnPP internal standard working solution to achieve a final concentration of 50 ng/L.

  • Solid-Phase Extraction (SPE):

    • Condition a solid-phase extraction cartridge (e.g., C18 or a polymeric sorbent) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

    • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution and Concentration:

    • Elute the retained analytes and the TnPP internal standard from the cartridge with 10 mL of ethyl acetate into a collection vial.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the target analytes from TnPP.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each analyte and for TnPP.

    • Quantify the analytes by comparing the ratio of their peak areas to the peak area of the TnPP internal standard against the calibration curve.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1L Water Sample Spike Spike with TnPP Internal Standard Sample->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate GCMS Inject into GC-MS (SIM) Concentrate->GCMS Quantify Quantify Analytes GCMS->Quantify Defoaming_Mechanism cluster_foam Foam Structure (Lamella) cluster_action Defoamer Action A Air C Aqueous Film (stabilized by surfactants) A->C B Air C->B TnPP TnPP Droplet Spreading Spreading of TnPP on film surface TnPP->Spreading Enters Film Thinning Film Thinning and Destabilization Spreading->Thinning Lowers Surface Tension Rupture Foam Rupture Thinning->Rupture LLE_Diagram A Aqueous Solution (with analyte) B Add this compound A->B C Shake and Vent Separatory Funnel B->C D Allow Layers to Separate C->D E Analyte partitions into TnPP phase D->E G Aqueous Layer (depleted of analyte) D->G F Drain TnPP Layer (contains analyte) E->F

References

An In-depth Technical Guide to the Synthesis of Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for tripropyl phosphate (B84403) (TPP). The information is curated for professionals in research and development, with a focus on clear data presentation, detailed experimental protocols, and visualization of reaction mechanisms.

Introduction

Tripropyl phosphate (TPP), with the chemical formula (CH₃CH₂CH₂O)₃P(O), is an organophosphate ester widely utilized as a flame retardant, plasticizer, and solvent in various industrial applications.[1] Its synthesis can be achieved through several chemical routes, each with distinct advantages and reaction mechanisms. This guide details the most prominent synthesis pathways, providing quantitative data and procedural insights for laboratory and industrial applications.

Core Synthesis Pathways

The primary methods for synthesizing this compound involve the reaction of a phosphorus source with n-propanol. The most common phosphorus sources are phosphorus oxychloride (POCl₃), phosphorus trichloride (B1173362) (PCl₃), and phosphoric acid (H₃PO₄).

From Phosphorus Oxychloride (POCl₃) and n-Propanol

This is one of the most common and direct methods for producing this compound. The reaction involves the nucleophilic substitution of the chlorine atoms in phosphorus oxychloride by the hydroxyl group of n-propanol. The reaction produces hydrogen chloride (HCl) as a byproduct, which is typically neutralized by a base or removed under vacuum.

Reaction: POCl₃ + 3 CH₃CH₂CH₂OH → (CH₃CH₂CH₂O)₃PO + 3 HCl

Mechanism: The reaction proceeds through a stepwise nucleophilic attack of the alcohol's oxygen on the electrophilic phosphorus atom. Each step releases a molecule of HCl. The hydroxyl group of the alcohol is converted into a dichlorophosphate, which is a good leaving group, facilitating the substitution.[2][3]

POCl3_Mechanism POCl3 POCl₃ Intermediate1 ROP(O)Cl₂ POCl3->Intermediate1 + Propanol Propanol1 CH₃CH₂CH₂OH HCl1 HCl Intermediate1->HCl1 - HCl Intermediate2 (RO)₂P(O)Cl Intermediate1->Intermediate2 + Propanol Propanol2 CH₃CH₂CH₂OH HCl2 HCl Intermediate2->HCl2 - HCl TPP (RO)₃PO Intermediate2->TPP + Propanol Propanol3 CH₃CH₂CH₂OH HCl3 HCl TPP->HCl3 - HCl

Caption: Mechanism of this compound Synthesis from POCl₃.

Quantitative Data for Trialkyl Phosphate Synthesis from POCl₃:

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference (Analogous Synthesis)
POCl₃ (1 mole)n-Butanol (3 moles)Pyridine (B92270) (3.3 moles)Benzene-5 to 10, then reflux2 (reflux)60-65[4]
POCl₃ (1.6 mol)Isopropanol (8 mol)Sodium isopropoxideAcetone10 to 30397[5]
POCl₃IsooctanolSodium HydroxideNone65 ± 24-681-83[6]

Experimental Protocol (General Procedure based on Tributyl Phosphate Synthesis[4]):

  • Setup: A dry, four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer.

  • Charging Reactants: The flask is charged with n-propanol (3.0 moles), pyridine (3.3 moles) as an HCl scavenger, and a suitable solvent like dry benzene.

  • Cooling: The mixture is stirred and cooled to -5°C in an ice-salt bath.

  • Addition of POCl₃: Phosphorus oxychloride (1.0 mole) is added dropwise from the funnel, maintaining the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the mixture is slowly heated to reflux and maintained at that temperature for 2 hours.

  • Work-up: The mixture is cooled to room temperature, and water is added to dissolve the pyridine hydrochloride precipitate.

  • Purification: The organic layer is separated, washed with water until neutral, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed by evaporation, and the crude this compound is purified by vacuum distillation.

From Phosphorus Trichloride (PCl₃) and n-Propanol

This pathway can proceed through two main routes: a) Formation of tripropyl phosphite (B83602) ((CH₃CH₂CH₂O)₃P), followed by oxidation to this compound. b) Direct reaction to form an alkyl chloride and phosphorous acid.

For the synthesis of this compound, the formation and subsequent oxidation of tripropyl phosphite is the intended route. The reaction of PCl₃ with n-propanol yields tripropyl phosphite and HCl. A base is required to neutralize the HCl.

Reaction (Step 1: Phosphite formation): PCl₃ + 3 CH₃CH₂CH₂OH + 3 Base → (CH₃CH₂CH₂O)₃P + 3 Base·HCl

Reaction (Step 2: Oxidation): (CH₃CH₂CH₂O)₃P + [O] → (CH₃CH₂CH₂O)₃PO

Mechanism: The synthesis of tripropyl phosphite involves the nucleophilic attack of the alcohol on the phosphorus atom of PCl₃.[3][7] The use of a base, such as pyridine or a tertiary amine, is crucial to drive the reaction to completion by scavenging the generated HCl.[8] The resulting tripropyl phosphite is then oxidized to this compound using a suitable oxidizing agent. A patent describes the halogenation of tripropyl phosphite in the presence of n-propanol to achieve a 100% yield of this compound.

PCl3_Mechanism cluster_0 Step 1: Phosphite Formation cluster_1 Step 2: Oxidation PCl3 PCl₃ Tripropyl_phosphite (RO)₃P PCl3->Tripropyl_phosphite + 3 Propanol, + 3 Base Propanol 3 CH₃CH₂CH₂OH Base 3 Base Base_HCl 3 Base·HCl Tripropyl_phosphite->Base_HCl - 3 Base·HCl TPP (RO)₃PO Tripropyl_phosphite->TPP + [O] Oxidant [O]

Caption: Synthesis of TPP from PCl₃ via a Tripropyl Phosphite Intermediate.

Quantitative Data for Di-n-propyl Phosphite Synthesis (Intermediate):

Reactant 1Reactant 2Temperature (°C)Time (h)Yield (%)Reference
PCl₃n-Propanol (3:1 molar ratio)701.589.4[5]

Experimental Protocol (Synthesis of Tripropyl Phosphite intermediate, based on Triethyl Phosphite synthesis[8]):

  • Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, all protected with drying tubes.

  • Reactant Solution: A solution of absolute n-propanol (3.0 moles) and a tertiary amine base like diethylaniline (3.0 moles) in a dry solvent (e.g., petroleum ether) is placed in the flask.

  • PCl₃ Solution: A solution of phosphorus trichloride (1.0 mole) in the same dry solvent is placed in the dropping funnel.

  • Reaction: The PCl₃ solution is added to the stirred alcohol-amine solution at a rate that maintains a gentle reflux. After the addition, the mixture is refluxed for an additional hour.

  • Work-up: The mixture is cooled, and the precipitated amine hydrochloride is removed by filtration.

  • Purification: The solvent is removed from the filtrate by distillation, and the remaining tripropyl phosphite is purified by vacuum distillation.

  • Oxidation: The purified tripropyl phosphite is then oxidized to this compound using a suitable oxidizing agent (e.g., air, oxygen, or a chemical oxidant) in a subsequent step.

Direct Esterification of Phosphoric Acid (H₃PO₄) with n-Propanol

This method is analogous to the Fischer esterification of carboxylic acids. Phosphoric acid is directly reacted with n-propanol, typically in the presence of an acid catalyst like sulfuric acid. The reaction is an equilibrium process, and the removal of water is necessary to drive the reaction towards the formation of the triester.

Reaction: H₃PO₄ + 3 CH₃CH₂CH₂OH ⇌ (CH₃CH₂CH₂O)₃PO + 3 H₂O

Mechanism: The mechanism involves the protonation of the phosphoric acid by the strong acid catalyst, making the phosphorus atom more electrophilic. The alcohol then acts as a nucleophile, attacking the phosphorus atom. A series of proton transfers and water elimination steps lead to the formation of the mono-, di-, and finally tri-ester.

Esterification_Mechanism H3PO4 H₃PO₄ Monoester Mono-propyl phosphate H3PO4->Monoester + Propanol, -H₂O Propanol1 CH₃CH₂CH₂OH Diester Di-propyl phosphate Monoester->Diester + Propanol, -H₂O H2O1 H₂O Propanol2 CH₃CH₂CH₂OH TPP This compound Diester->TPP + Propanol, -H₂O H2O2 H₂O Propanol3 CH₃CH₂CH₂OH H2O3 H₂O

Caption: Stepwise Direct Esterification of Phosphoric Acid.

Quantitative Data for Direct Esterification of o-Phosphoric Acid with Fatty Alcohols:

Reactant 1Reactant 2CatalystAdditiveTemperature (°C)Key ConditionReference
o-Phosphoric AcidFatty AlcoholsBasic inorganic or organic compound (substoichiometric)Water-entraining agent (e.g., toluene (B28343), xylene)160-200Removal of water

Experimental Protocol (General Procedure based on Fatty Alcohol Esterification):

  • Setup: A reaction vessel is equipped with a stirrer, a thermometer, and a Dean-Stark apparatus or similar setup for azeotropic water removal.

  • Charging Reactants: o-Phosphoric acid, a molar excess of n-propanol, a water-entraining agent (e.g., toluene or xylene), and a substoichiometric amount of a basic catalyst are charged into the reactor.

  • Reaction: The mixture is heated to a temperature of 160-200°C. The water formed during the esterification is continuously removed as an azeotrope with the entraining agent.

  • Monitoring: The reaction progress is monitored by measuring the amount of water collected.

  • Work-up: After the theoretical amount of water has been removed, the reaction mixture is cooled.

  • Purification: Unreacted n-propanol and the entraining agent are removed by vacuum distillation to yield the crude this compound, which can be further purified if necessary.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the reaction of phosphorus oxychloride and n-propanol being a prevalent and high-yielding method. The direct esterification of phosphoric acid offers a phosphorus-chloride-free alternative, aligning with green chemistry principles, though it requires higher temperatures and efficient water removal. The synthesis via phosphorus trichloride involves an intermediate phosphite stage that requires subsequent oxidation. The choice of a particular synthesis route will depend on factors such as desired purity, scale of production, cost of starting materials, and environmental considerations. The provided protocols and quantitative data serve as a valuable resource for the development and optimization of this compound synthesis in a research and industrial context.

References

An In-depth Technical Guide to the Physical and Chemical Data of Tripropyl Phosphate (CAS 513-08-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tripropyl Phosphate (B84403) (TPP), a widely used organophosphorus compound. The information is presented in a structured format to facilitate easy access and comparison for research, development, and safety applications. Detailed experimental protocols for key physical and chemical properties are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Data

The physical and chemical properties of Tripropyl Phosphate are summarized in the tables below. These values have been compiled from various scientific and regulatory sources.

Table 1: General and Physical Properties
PropertyValueUnitsSource(s)
Molecular FormulaC₉H₂₁O₄P-[1][2]
Molecular Weight224.23 g/mol [2][3]
Physical StateLiquid-[3]
ColorColorless-[4]
Density1.012g/mL at 25 °C[3][5]
Boiling Point120-122°C at 10 mmHg[3][5]
Refractive Index1.416n20/D[3][5]
Vapor Pressure0.00433mmHg[4]
Water SolubilityLimited to poor-[6]
Log P (Octanol/Water Partition Coefficient)3.374-[7]
Table 2: Spectroscopic and Chromatographic Data
PropertyValue/DescriptionSource(s)
SMILES StringCCCOP(=O)(OCCC)OCCC[3]
InChI KeyRXPQRKFMDQNODS-UHFFFAOYSA-N[1][3]
Mass Spectrum (m/z of top peaks)99, 43, 141[8]
Kovats Retention Index (non-polar column)1350, 1372[4][9]

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are outlined below, based on internationally recognized standards.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods are described in the OECD Guideline 103, including the ebulliometer, dynamic, and distillation methods.[8][10][11]

Principle: This protocol utilizes the dynamic method, where the boiling point is determined by measuring the vapor recondensation temperature in the reflux while the liquid is boiling. The pressure can be varied to determine the boiling point at different pressures.

Apparatus:

  • Boiling flask with a side arm for pressure measurement

  • Condenser

  • Heating mantle

  • Thermocouple or thermometer

  • Manometer

Procedure:

  • Place a small volume of this compound in the boiling flask.

  • Assemble the apparatus with the condenser and thermometer/thermocouple positioned to measure the temperature of the condensing vapor.

  • Connect the apparatus to a pressure control system and a manometer.

  • Gently heat the sample until it begins to boil and a steady reflux is established in the condenser.

  • Record the temperature of the condensing vapor and the corresponding pressure.

  • The temperature reading at a given pressure is the boiling point at that pressure. For the normal boiling point, the pressure should be adjusted to 101.325 kPa.

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[12][13]

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillating frequency of the tube caused by the mass of the sample is measured. This frequency change is then used with calibration data to determine the density of the sample.

Apparatus:

  • Digital density meter with a thermostatically controlled measuring cell

  • Syringe or autosampler for sample injection

Procedure:

  • Calibrate the digital density meter with two reference standards of known density (e.g., dry air and distilled water).

  • Set the temperature of the measuring cell to the desired temperature (e.g., 25 °C).

  • Inject a small, bubble-free aliquot of this compound into the measuring cell.

  • Allow the reading to stabilize.

  • Record the density value provided by the instrument.

  • Clean the measuring cell thoroughly with appropriate solvents before the next measurement.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for substances with higher solubility.[14][15][16] Given that this compound has limited water solubility, the flask method is appropriate.

Principle: A saturated solution of the substance in water is prepared by agitation, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry)

Procedure:

  • Add an excess amount of this compound to a flask containing purified water.

  • Agitate the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can determine this time).

  • After equilibration, stop the agitation and allow the phases to separate.

  • Separate the aqueous phase from the excess this compound by centrifugation or filtration.

  • Extract the aqueous phase with a suitable organic solvent.

  • Analyze the concentration of this compound in the extract using a calibrated analytical method, such as GC-MS.

  • The determined concentration represents the water solubility at the test temperature.

Signaling Pathways and Experimental Workflows

Potential Toxicological Pathway of Organophosphate Flame Retardants

Organophosphate flame retardants, including this compound, have been shown to induce oxidative stress, which can lead to cellular damage and apoptosis.[1][2] The diagram below illustrates a generalized signaling pathway that may be activated upon exposure to these compounds.

G Potential Toxicological Pathway of Organophosphate Flame Retardants OPFR Organophosphate Flame Retardant (e.g., this compound) Cell Cellular Exposure OPFR->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation (e.g., p38, JNK) OxidativeStress->MAPK Apoptosis Apoptosis (Cell Death) MAPK->Apoptosis Inflammation Neuroinflammation MAPK->Inflammation

Caption: Generalized signaling cascade of organophosphate flame retardant-induced toxicity.

Experimental Workflow: Analysis of this compound in Air Samples

This workflow outlines the key steps for the determination of this compound in air samples using thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).[17]

G Workflow for Analysis of this compound in Air cluster_sampling 1. Sample Collection cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing AirSample Air Sample Collection (e.g., 1.5 L) SorbentTube Adsorption onto Sorbent Tube (e.g., Tenax TA) AirSample->SorbentTube ThermalDesorption Thermal Desorption of Analytes SorbentTube->ThermalDesorption CryoTrap Cryogenic Trapping ThermalDesorption->CryoTrap GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Separation and Detection CryoTrap->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Results Reporting of Concentration (e.g., in µg/m³) Quantification->Results

Caption: Workflow for the analysis of this compound in air samples by TD-GC-MS.

Experimental Workflow: Flame Retardancy Testing

This diagram illustrates a general workflow for evaluating the flame retardant properties of a chemical like this compound when incorporated into a material.[18][19][20]

G Workflow for Flame Retardancy Evaluation cluster_prep 1. Sample Preparation cluster_test 2. Flammability Testing cluster_eval 3. Evaluation Material Base Material (e.g., Polymer) Mixing Incorporation of TPP into Material Matrix Material->Mixing TPP This compound (Flame Retardant) TPP->Mixing Specimen Preparation of Test Specimens Mixing->Specimen Ignition Application of Ignition Source Specimen->Ignition Observation Observation of Burning Behavior Ignition->Observation Measurement Measurement of Parameters (e.g., Flame Spread, Heat Release) Observation->Measurement Comparison Comparison with Control (No TPP) Measurement->Comparison Classification Classification based on Standards (e.g., UL 94, ASTM E84) Comparison->Classification Report Reporting of Flame Retardancy Performance Classification->Report

Caption: General workflow for evaluating the flame retardancy of a chemical additive.

References

In-Depth Technical Guide: Solubility of Tripropyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tripropyl Phosphate (B84403)

Tripropyl phosphate (CAS No: 513-08-6) is a colorless and odorless oily liquid with the chemical formula C₉H₂₁O₄P. Its molecular structure, featuring a central phosphate group esterified with three propyl chains, imparts a unique combination of polarity and lipophilicity, governing its solubility behavior. Understanding these solubility characteristics is crucial for a wide range of applications, from its use as a non-flammable solvent in synthesis to its role as a plasticizer in polymer formulations.

Solubility of this compound in Organic Solvents

Based on available literature, this compound is generally characterized by its high solubility in a variety of organic solvents and limited solubility in water.[1] A quantitative value for its water solubility has been reported as 6.951 g/L at 30°C.[2]

The qualitative solubility of this compound in several common organic solvents is summarized in the table below. It is important to note that "soluble" or "highly soluble" indicates miscibility in many practical applications, though precise quantitative limits have not been consistently documented in publicly accessible sources.

Table 1: Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSolventQualitative Solubility
Alcohols MethanolSoluble
EthanolHighly Soluble[1]
Ketones AcetoneHighly Soluble[1]
Aromatic Hydrocarbons BenzeneHighly Soluble[1]
TolueneSoluble
Halogenated Hydrocarbons DichloromethaneSlightly Soluble[2]
ChloroformSlightly Soluble[2]
Amides Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several key factors:

  • Polarity: The principle of "like dissolves like" is central to understanding the solubility of TnPP. As a moderately polar molecule, it exhibits good solubility in other polar and moderately polar solvents.

  • Temperature: Generally, the solubility of liquids in other liquids increases with temperature. Therefore, for systems where TnPP is not fully miscible, an increase in temperature is likely to enhance its solubility.

  • Intermolecular Forces: The presence of the phosphate group allows for dipole-dipole interactions. The propyl chains contribute to van der Waals forces. The balance of these forces between TnPP and the solvent molecules dictates the extent of solubility.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted and can be adapted for various solvent-solute combinations.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled water bath or incubator shaker

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and solute)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of a distinct undissolved phase of TnPP is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved TnPP to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the undissolved layer.

    • Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended microdroplets of undissolved TnPP.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 g of solvent, mol/L, or weight percent.

4.3. Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_calc Calculation prep1 Add excess TnPP to solvent in a vial prep2 Seal vial and place in thermostatically controlled shaker prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 sample1 Cease agitation and allow to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the supernatant sample2->sample3 sample4 Dilute the filtered sample sample3->sample4 quant2 Analyze diluted sample and standards via GC or HPLC sample4->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Calculate concentration in saturated solution quant3->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationships in Solubility

The decision-making process for solvent selection can be visualized as a logical flow based on the principle of "like dissolves like" and the desired application.

solubility_logic Logical Flow for Solvent Selection start Start: Solvent Selection for TnPP is_polar Is the target application in a polar medium? start->is_polar is_nonpolar Is the target application in a non-polar medium? is_polar->is_nonpolar No polar_solvent Select a polar solvent (e.g., Ethanol, Acetone) is_polar->polar_solvent Yes is_halogenated Is a halogenated solvent required? is_nonpolar->is_halogenated No nonpolar_solvent Select a non-polar solvent (e.g., Toluene) is_nonpolar->nonpolar_solvent Yes halogenated_solvent Consider limited solubility in Dichloromethane or Chloroform is_halogenated->halogenated_solvent Yes end End: Solvent Selected is_halogenated->end No polar_solvent->end nonpolar_solvent->end halogenated_solvent->end

Caption: Decision tree for solvent selection based on polarity.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While a comprehensive quantitative dataset is not currently available in the public domain, the qualitative data and the detailed experimental protocol provided herein offer a solid foundation for researchers, scientists, and drug development professionals. The presented workflow diagrams for experimental determination and logical solvent selection further aid in the practical application of this knowledge. It is recommended that for specific applications requiring precise solubility data, experimental determination following the outlined protocol be performed.

References

Thermal Stability and Decomposition of Tripropyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropyl phosphate (B84403) (TPP), an organophosphate ester, finds application as a flame retardant and plasticizer. An understanding of its thermal stability and decomposition profile is critical for assessing its performance, safety, and environmental impact, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of tripropyl phosphate, drawing upon data from analogous organophosphate compounds due to the limited specific literature on this compound itself. The guide details common experimental protocols for thermal analysis, presents available thermal decomposition data, and discusses the likely decomposition pathways.

Introduction

Organophosphate esters are widely used as flame retardants and plasticizers in a variety of materials. Their efficacy as flame retardants is intrinsically linked to their thermal decomposition behavior. Upon heating, they can decompose to produce phosphoric acids, which promote char formation in the condensed phase, and phosphorus-containing radicals that quench flame propagation in the gas phase.[1] The chemical structure of the phosphate ester, particularly the nature of the alkyl or aryl substituent, significantly influences its thermal stability. Generally, aryl phosphates exhibit greater thermal stability than their alkyl counterparts.[2]

This guide focuses on this compound (C₉H₂₁O₄P), an alkyl phosphate ester. Due to a scarcity of specific thermal analysis data for this compound in the published literature, this document leverages findings from closely related compounds, such as triphenyl phosphate (TPP) and tributyl phosphate (TBP), to provide a robust understanding of its expected thermal behavior.

Thermal Stability and Decomposition Data

The following table summarizes thermal decomposition data for triphenyl phosphate (TPP) and other phosphate esters, which can be used as a reference point for estimating the thermal stability of this compound.

Table 1: Thermal Decomposition Data for Selected Organophosphate Esters (for comparative purposes)

CompoundDecomposition Onset Temperature (°C)Main Decomposition Temperature (°C)Char Residue at 600°C (%)Analytical MethodAtmosphereReference
Triphenyl Phosphate (TPP)~310--TGA-[2]
Bisphenol A Bis(diphenyl Phosphate) (BDP)~5135135.8TGA-[2]

Note: The data presented is sourced from different studies and should be considered indicative.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of alkyl phosphate esters is understood to proceed through the cleavage of the P-O and C-O bonds.[3] For this compound, the primary decomposition pathway is likely initiated by the homolytic cleavage of the C-O bond, which is generally weaker than the P-O bond in alkyl phosphates. This would lead to the formation of propyl and dipropyl phosphate radicals. Subsequent reactions could involve hydrogen abstraction, elimination reactions to form propene, and further fragmentation of the phosphate backbone.

At higher temperatures, P-O bond cleavage may also occur. The decomposition in the presence of oxygen is expected to be more complex, involving oxidative pathways.

The primary decomposition products of this compound are anticipated to include:

  • Propene

  • Propanol

  • Dipropyl phosphate

  • Monopropyl phosphate

  • Phosphoric acid

  • Various smaller hydrocarbon fragments

The formation of phosphoric acid and related species contributes to the flame-retardant action in the condensed phase by promoting the formation of a protective char layer.

Below is a diagram illustrating a plausible decomposition pathway for this compound.

G Proposed Decomposition Pathway of this compound TPP This compound Radicals Propyl & Dipropyl Phosphate Radicals TPP->Radicals C-O Bond Cleavage Propene Propene Radicals->Propene Propanol Propanol Radicals->Propanol DPP Dipropyl Phosphate Radicals->DPP MPP Monopropyl Phosphate DPP->MPP PA Phosphoric Acid MPP->PA Char Char Formation PA->Char Condensed Phase Action

Proposed Decomposition Pathway of this compound

Experimental Protocols for Thermal Analysis

To characterize the thermal stability and decomposition of this compound, a combination of analytical techniques is typically employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the amount of non-volatile residue.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, tared platinum or alumina (B75360) sample pan.[1]

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen) or an oxidative atmosphere (e.g., Air) to simulate different conditions. A consistent purge rate of 50 cm³/min is recommended.[1]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 700°C at a linear heating rate of 10°C/min.[1]

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Generate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of decomposition (Tmax).[1]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube or cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature. For organophosphate flame retardants, a temperature around 370°C can be a starting point to observe fragmentation products without excessive degradation.[5]

    • The pyrolysis is typically performed for a short duration (e.g., 20 seconds) in an inert gas flow (e.g., helium).[6]

  • GC-MS Conditions:

    • GC Interface Temperature: Maintained at a high temperature (e.g., 320°C) to prevent condensation of the pyrolysis products.[6]

    • GC Column: A capillary column suitable for separating a wide range of organic compounds.

    • GC Oven Temperature Program: A programmed temperature ramp is used to separate the decomposition products, for example: hold at 373 K for 1 min, ramp to 523 K at 40 K/min, and hold for 1 min.[7]

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 50-550 amu to detect the fragments.

  • Data Analysis: The resulting chromatogram shows the separated decomposition products. The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification.[5]

The following diagram illustrates a general workflow for the thermal analysis of this compound.

G Experimental Workflow for Thermal Analysis cluster_tga Thermogravimetric Analysis (TGA) cluster_pygcms Pyrolysis-GC-MS cluster_results Outputs TGA_Sample Sample Preparation (5-10 mg) TGA_Run TGA Instrument (N2 or Air atmosphere, 10°C/min ramp) TGA_Sample->TGA_Run TGA_Analysis Data Analysis (TGA/DTG Curves) TGA_Run->TGA_Analysis Stability Thermal Stability Profile TGA_Analysis->Stability PY_Sample Sample Preparation (µg scale) PY_Run Pyrolyzer (e.g., 370°C) PY_Sample->PY_Run GCMS_Run GC-MS Analysis PY_Run->GCMS_Run PY_Data Data Analysis (Chromatogram & Mass Spectra) GCMS_Run->PY_Data Products Decomposition Products PY_Data->Products Mechanism Decomposition Mechanism Stability->Mechanism Products->Mechanism

Experimental Workflow for Thermal Analysis

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding can be constructed by leveraging data from analogous organophosphate esters. This compound is expected to exhibit thermal stability characteristic of alkyl phosphates, with decomposition likely initiating through C-O bond cleavage to produce a range of smaller organic molecules and phosphorus-containing acids. The experimental protocols detailed in this guide for TGA and Py-GC-MS provide a robust framework for researchers to precisely characterize the thermal behavior of this compound and other related compounds. Such data is essential for the informed design of materials with enhanced flame retardancy and for conducting thorough safety and environmental assessments.

References

tripropyl phosphate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical data on tripropyl phosphate (B84403), focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Chemical Identity and Properties

Tripropyl phosphate, an organophosphorus compound, serves various roles in industrial and laboratory settings, including as a flame retardant and plasticizer.[1] Its physical state is a colorless liquid.[2]

Below is a summary of its key quantitative chemical identifiers and properties.

PropertyValueSource
Molecular Formula C9H21O4P[3][4]
Linear Formula (CH3CH2CH2O)3P(O)
Molecular Weight 224.23 g/mol [2][5]
Exact Mass 224.11774614 Da[2]
CAS Registry Number 513-08-6[3][4]

Logical Relationship of Chemical Identifiers

The chemical formula and structure of a molecule are fundamental to determining its molecular weight and other physical properties. The logical flow from formula to physical characteristics is a foundational concept in chemistry.

formula Molecular Formula (C9H21O4P) structure Chemical Structure formula->structure Defines mol_weight Molecular Weight (224.23 g/mol) structure->mol_weight Determines properties Physical & Chemical Properties structure->properties Influences

Caption: Relationship between chemical formula, structure, and properties.

References

Spectroscopic Profile of Tripropyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for tripropyl phosphate (B84403) (TnPP), a widely used organophosphorus compound. The information presented herein is intended to support researchers and scientists in the identification, characterization, and quantitative analysis of this molecule. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of tripropyl phosphate. The following tables summarize the chemical shifts for ¹H, ¹³C, and ³¹P nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentCoupling Constant (J) Hz
4.00Quartet6HO-CH₂ -CH₂-CH₃6.7
1.71Multiplet6HO-CH₂-CH₂ -CH₃-
0.97Triplet9HO-CH₂-CH₂-CH₃ 7.4

Solvent: Deuterated Chloroform (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~69O-CH₂ -CH₂-CH₃
~24O-CH₂-CH₂ -CH₃
~10O-CH₂-CH₂-CH₃

Note: Experimentally determined ¹³C NMR data for this compound is available from commercial suppliers such as ChemicalBook. The provided values are estimations based on spectral prediction and data from similar organophosphate esters.

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity
-0.66Singlet

Solvent: Deuterated Chloroform (CDCl₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies.

Table 4: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkyl)
1280-1260StrongP=O stretch (phosphoryl group)
1060-990StrongP-O-C stretch
1470-1450MediumC-H bend (alkyl)
1390-1370MediumC-H bend (alkyl)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound

m/zIonNotes
225.1247[M+H]⁺Quasi-molecular ion. Theoretical exact mass is 225.1250.[1][2]
183.0780[M-C₃H₇+2H]⁺Loss of a propyl group.
141.0310[M-2(C₃H₇)+3H]⁺Loss of two propyl groups.
99.0229[H₄PO₄]⁺Phosphoric acid fragment, a prominent peak.[3]
43.0542[C₃H₇]⁺Propyl cation.[3]

Ionization Method: Electrospray Ionization (ESI), positive ion mode

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AVANCE III 400 MHz instrument, is suitable for acquiring ¹H, ¹³C, and ³¹P NMR spectra.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (zg) is typically used.

  • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-10 ppm).

  • Number of Scans: 8-16 scans are usually sufficient for a clear spectrum.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: A wider spectral width is required (e.g., 0-100 ppm).

  • Number of Scans: A larger number of scans (e.g., 128 or more) is necessary due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A 2-second delay is appropriate.

³¹P NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment is standard.

  • Spectral Width: The chemical shift range for phosphorus is broad; a width of -50 to 50 ppm is a reasonable starting point.

  • Number of Scans: 16-32 scans typically provide a good signal-to-noise ratio.

  • Relaxation Delay: A 2-5 second delay is used.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with either a transmission or an attenuated total reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):

  • Place a single drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin, uniform liquid film between the plates.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Acquisition:

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

  • Background: A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition (Positive ESI Mode):

  • Ion Source: Heated Electrospray Ionization (HESI).

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Capillary Voltage: Typically set between 3.0 and 4.0 kV.

  • Sheath and Auxiliary Gas Flow Rates: Optimized for stable spray and efficient ionization.

  • Collision Energy (for MS/MS): To obtain fragment ion data, a collision-induced dissociation (CID) experiment can be performed. The precursor ion ([M+H]⁺ at m/z 225.12) is isolated and fragmented using a normalized collision energy of 10-30 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical entity such as this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound (Liquid) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Data IR_Data Vibrational Modes Functional Groups IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Conclusion Structural Elucidation and Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Tripropyl Phosphate: A Technical Guide to its Flame Retardant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropyl phosphate (B84403) (TPP) is a non-halogenated organophosphate ester utilized as a flame retardant and plasticizer in a variety of polymeric materials. Its efficacy in reducing the flammability of these materials stems from a dual-mode mechanism of action that is characteristic of many organophosphorus flame retardants. This technical guide provides an in-depth exploration of the core mechanisms by which tripropyl phosphate functions as a flame retardant, detailing its actions in both the gas and condensed phases of a fire. This document also outlines the standard experimental protocols used to evaluate its performance and presents illustrative quantitative data from related organophosphate flame retardants to provide a comprehensive understanding of its fire retardant properties.

Introduction

The widespread use of polymeric materials in consumer and industrial products necessitates the incorporation of flame retardants to meet stringent fire safety standards. Organophosphate esters have emerged as a significant class of flame retardants, often serving as alternatives to halogenated systems. This compound, a member of this class, contributes to the fire safety of materials by interfering with the combustion process at key stages. Understanding the precise mechanism of action is crucial for the development of more effective and safer fire-retardant systems and for assessing the environmental and health impacts of these additives. This guide serves as a technical resource for professionals seeking a detailed understanding of how this compound imparts flame retardancy.

Core Mechanism of Action

This compound, like other organophosphorus flame retardants, operates through a combination of gas-phase and condensed-phase mechanisms to inhibit or suppress combustion.[1][2] The balance between these two modes of action can be influenced by the polymer matrix, the presence of other additives, and the specific fire conditions.

Gas-Phase Mechanism: Radical Quenching

During the initial stages of a fire, the heat causes the polymer and the this compound to undergo thermal decomposition, or pyrolysis. In the gas phase, the combustion of volatile fuel fragments from the polymer is a radical-driven chain reaction, with highly reactive species such as hydrogen (H•) and hydroxyl (OH•) radicals propagating the flame.[2][3]

This compound decomposes to release phosphorus-containing radicals, most notably phosphorus monoxide (PO•) and phosphorus dioxide (PO₂•). These phosphorus radicals are highly effective at scavenging the flame-propagating H• and OH• radicals, terminating the chain reactions of combustion.[2][3] This "radical trap" mechanism reduces the heat generated by the flame and can lead to extinguishment.

Gas_Phase_Mechanism cluster_flame Flame Propagation (Gas Phase) cluster_inhibition Flame Inhibition H H• OH OH• H->OH + O₂ OH->H + Fuel O2 O₂ Fuel Volatile Fuel Fuel->H Pyrolysis TPP Tripropyl Phosphate (TPP) POx PO•, PO₂• TPP->POx Thermal Decomposition POx->H Scavenging POx->OH Scavenging

Figure 1: Gas-Phase Flame Retardant Mechanism of this compound.

Condensed-Phase Mechanism: Char Formation and Barrier Effect

In the condensed phase (the solid polymer), this compound also plays a critical role in fire retardancy. Upon heating, it decomposes to form phosphoric acid and polyphosphoric acids.[4][5] These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, promoting the formation of a stable, insulating layer of char on the material's surface.[1][5]

This char layer serves multiple functions:

  • Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis and the generation of flammable volatiles.[1]

  • Mass Transfer Barrier: The char layer physically obstructs the transport of volatile fuel fragments to the flame and the diffusion of oxygen to the polymer surface.[2]

  • Reduced Smoke and Toxic Gas Emission: By promoting char formation, less of the polymer is converted into smoke and toxic gases.

Figure 2: Condensed-Phase Flame Retardant Mechanism of this compound.

Quantitative Data Presentation

Table 1: Illustrative Limiting Oxygen Index (LOI) Data

MaterialFlame RetardantLoading (% w/w)LOI (%)
Polyurethane (PU) FoamNone0~18-20
Polyurethane (PU) FoamTCPP15~24.1[3]
Polypropylene (PP)None0~17.4
Polypropylene (PP)TPP20~25-28

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

MaterialFlame RetardantOnset of Decomposition (°C)Temperature at Max. Weight Loss (°C)Char Yield at 600°C (%)
Epoxy ResinNone~350~380< 15
Epoxy ResinTPP~320~360> 25
Polycarbonate (PC)None~480~510~25
Polycarbonate (PC)TPP~460~490> 30

Table 3: Illustrative Cone Calorimetry Data (at 50 kW/m²)

MaterialFlame RetardantPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (s)
Polymethyl Methacrylate (PMMA)None~1100~100~30
Polymethyl Methacrylate (PMMA)TPP~700~80~45
Acrylonitrile Butadiene Styrene (ABS)None~1200~110~25
Acrylonitrile Butadiene Styrene (ABS)TPP~800~90~40

Experimental Protocols

The evaluation of the flame retardant efficacy of this compound involves a suite of standardized tests that quantify different aspects of a material's fire performance.

Limiting Oxygen Index (LOI) - ASTM D2863
  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. Gas flow meters control the oxygen and nitrogen mixture.

  • Procedure:

    • A specimen of specified dimensions is placed in the holder inside the chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top of the specimen is ignited with a flame source.

    • The oxygen concentration is adjusted until the flame is self-extinguishing.

    • The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen continues to burn.

  • Significance: A higher LOI value indicates better flame retardancy.

Thermogravimetric Analysis (TGA) - ASTM E1131
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small, accurately weighed sample is placed in the TGA pan.

    • The furnace is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 800°C).

    • The atmosphere within the furnace is controlled (e.g., nitrogen for pyrolysis, air for oxidative degradation).

    • The mass of the sample is continuously recorded as a function of temperature.

  • Significance: TGA provides information on the thermal stability of the material, the decomposition temperatures, and the amount of char formed.

Cone Calorimetry - ISO 5660
  • Principle: This is one of the most important bench-scale tests for characterizing the fire behavior of materials. It measures the heat release rate and other parameters based on the principle of oxygen consumption calorimetry.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation.

  • Procedure:

    • A flat specimen (typically 100mm x 100mm) is placed on the load cell below the conical heater.

    • The specimen is exposed to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²).

    • The spark igniter is activated to ignite the pyrolysis gases.

    • The test continues until flaming ceases or for a predetermined duration.

    • The oxygen concentration and flow rate in the exhaust are continuously measured to calculate the heat release rate.

  • Significance: Provides key data on heat release rate (a primary indicator of fire hazard), total heat released, time to ignition, smoke production, and mass loss rate.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Fire Retardancy Testing cluster_analysis Data Analysis & Interpretation Start Polymer + TPP Mixing Compounding/ Mixing Start->Mixing Molding Specimen Molding/ Cutting Mixing->Molding LOI LOI Test (ASTM D2863) Molding->LOI TGA TGA (ASTM E1131) Molding->TGA Cone Cone Calorimetry (ISO 5660) Molding->Cone LOI_Data LOI Value LOI->LOI_Data TGA_Data Decomposition Temp. Char Yield TGA->TGA_Data Cone_Data HRR, THR, TTI Cone->Cone_Data Mechanism Mechanism Elucidation LOI_Data->Mechanism TGA_Data->Mechanism Cone_Data->Mechanism

Figure 3: Experimental Workflow for Evaluating Flame Retardant Performance.

Conclusion

This compound functions as an effective non-halogenated flame retardant through a synergistic combination of gas-phase and condensed-phase mechanisms. In the gas phase, it acts as a radical scavenger, inhibiting the chain reactions of combustion. In the condensed phase, it promotes the formation of a protective char layer that insulates the polymer and reduces the release of flammable volatiles. The overall efficacy of this compound is dependent on the polymer substrate and the specific fire conditions. The standardized testing protocols outlined in this guide provide a framework for quantifying its performance and for the continued development of advanced fire-retardant materials. Further research to generate and publish specific quantitative data for this compound in various polymer systems would be highly beneficial to the scientific and industrial communities.

References

In Vitro Toxicological Profile of Tripropyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripropyl phosphate (B84403) (TPP), an organophosphate ester, finds application as a flame retardant and plasticizer.[1] Despite its industrial use, a thorough review of publicly available scientific literature reveals a significant gap in the in vitro toxicological data for this specific compound. While extensive research exists for chlorinated analogues such as Tris(chloropropyl) phosphate (TCPP) and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), as well as for structurally different organophosphates like triphenyl phosphate (TPhP), direct in vitro studies on the cytotoxicity, genotoxicity, and specific mechanisms of action of tripropyl phosphate are notably absent.

This technical guide addresses this data gap by providing a framework for the in vitro toxicological assessment of this compound. It summarizes the known physicochemical properties of TPP and presents standardized, detailed experimental protocols for key in vitro assays that are fundamental for toxicological screening. Furthermore, it includes workflow diagrams and illustrates a potential signaling pathway commonly associated with organophosphate toxicity that could serve as a basis for future mechanistic studies on TPP. The provided methodologies and conceptual frameworks are intended to guide researchers in generating the necessary data to build a comprehensive toxicological profile for this compound.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is essential for designing and interpreting in vitro studies, including determining its solubility in culture media and its potential for bioaccumulation.

PropertyValueReference
CAS Number 513-08-6[1][2][3]
Molecular Formula C9H21O4P[1][2][3]
Molecular Weight 224.23 g/mol [1][2][3]
Appearance Colorless liquid[2]
Density 1.012 g/mL at 25 °C[1][4]
Boiling Point 120-122 °C at 10 mmHg[1][4]
Flash Point 113 °C (closed cup)[1][3]
Water Solubility 6.951 g/L at 30 °C[1]
Vapor Pressure 0.0288 mmHg at 25°C[1]
Log P (Octanol/Water) 3.374 (Calculated)[5]

In Vitro Toxicological Data

As of the latest literature review, specific quantitative in vitro toxicological data for this compound (CAS 513-08-6) is not available. The tables below are presented as templates for data organization and to highlight the parameters that require investigation.

Cytotoxicity

Cytotoxicity assays are crucial for determining the concentration range of a substance that causes cell death or inhibits cell proliferation. This data is used to establish dose-responses and to select appropriate concentrations for further mechanistic studies. For other organophosphate flame retardants, cytotoxicity has been observed in various cell lines, including hamster fibroblasts (V79), avian hepatocytes, and neuronal cells.[6][7]

Assay TypeCell LineExposure TimeEndpointIC50 / LC50Reference
e.g., Neutral Red Uptakee.g., HepG2e.g., 24, 48, 72he.g., Cell ViabilityData Not Available
e.g., MTT Assaye.g., SH-SY5Ye.g., 24, 48, 72he.g., Metabolic ActivityData Not Available
Genotoxicity

Genotoxicity assays assess the potential of a compound to damage cellular DNA and chromosomes, which can lead to mutations and cancer. For related compounds like TCPP, genotoxic potential, including the induction of DNA strand breaks and micronuclei, has been reported in human cell lines, often linked to oxidative stress.[8]

Assay TypeCell LineMetabolic Activation (S9)Concentration RangeResultReference
e.g., Comet Assaye.g., Human Lymphocytese.g., With/WithoutData Not AvailableData Not Available
e.g., Micronucleus Teste.g., HepG2e.g., With/WithoutData Not AvailableData Not Available
e.g., Ames Teste.g., S. typhimurium strainse.g., With/WithoutData Not AvailableData Not Available

Detailed Experimental Protocols

The following are detailed, generalized protocols for standard in vitro toxicology assays that are recommended for assessing the potential hazards of this compound.

Protocol: In Vitro Cytotoxicity Assessment by Neutral Red Uptake (NRU) Assay

This protocol is based on the principle that viable cells will incorporate and bind the supravital dye Neutral Red in their lysosomes.

1. Cell Culture and Plating:

  • Culture a suitable human cell line (e.g., HepG2 human hepatoma cells or A549 human lung carcinoma cells) in the recommended complete medium in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Exposure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final test concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
  • Remove the culture medium from the 96-well plate and add 100 µL of the respective TPP dilutions to the wells. Include vehicle control (medium with solvent) and untreated control (medium only) wells.
  • Incubate the plate for the desired exposure period (e.g., 24 or 48 hours).

3. Neutral Red Uptake and Extraction:

  • After incubation, visually inspect the cells under a microscope.
  • Remove the treatment medium and wash the cells with 150 µL of pre-warmed phosphate-buffered saline (PBS).
  • Add 100 µL of Neutral Red medium (e.g., 50 µg/mL Neutral Red in serum-free medium) to each well and incubate for 3 hours.
  • Remove the Neutral Red medium and wash the cells again with 150 µL of PBS.
  • Add 150 µL of Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.
  • Shake the plate on a microplate shaker for 10 minutes to extract the dye.

4. Data Acquisition and Analysis:

  • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol: In Vitro Genotoxicity Assessment by Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Culture and Treatment:

  • Culture cells as described in Protocol 3.1.1.
  • Expose cells to various concentrations of this compound (and controls) for a short duration (e.g., 2-4 hours), as DNA repair mechanisms can mask damage over longer periods.

2. Cell Embedding:

  • After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
  • Mix a 10 µL aliquot of the cell suspension with 75 µL of low melting point agarose (B213101) (0.5% in PBS) at 37°C.
  • Pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose) and cover with a coverslip.
  • Place the slides on a cold flat tray on ice for 10 minutes to solidify the agarose.

3. Cell Lysis:

  • Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
  • Keep the slides in the lysis solution for at least 1 hour at 4°C, protected from light.

4. DNA Unwinding and Electrophoresis:

  • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
  • Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) to a level just covering the slides.
  • Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.
  • Perform electrophoresis at a low voltage (e.g., 25 V) and controlled amperage (e.g., 300 mA) for 20-30 minutes at 4°C.

5. Neutralization and Staining:

  • After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
  • Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) to each slide.

6. Visualization and Scoring:

  • Analyze the slides using a fluorescence microscope equipped with appropriate filters.
  • Capture images and analyze them using specialized Comet assay software.
  • Quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment. At least 50-100 cells should be scored per sample.

Visualization of Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway relevant to the toxicological assessment of organophosphates.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay (NRU) start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 expose Expose Cells to This compound (e.g., 24h or 48h) incubate1->expose wash1 Wash with PBS expose->wash1 add_nru Add Neutral Red Medium and Incubate 3h wash1->add_nru wash2 Wash with PBS add_nru->wash2 destain Add Destain Solution and Shake 10 min wash2->destain read Measure Absorbance at 540 nm destain->read analyze Calculate % Viability and Determine IC50 read->analyze end End analyze->end

Workflow for In Vitro Cytotoxicity Assay.

G cluster_1 Experimental Workflow: Genotoxicity Assessment (Comet Assay) start Start: Treat Cells with this compound embed Embed Cells in Low Melting Agarose on a Slide start->embed lyse Lyse Cells in High Salt + Detergent Solution embed->lyse unwind Unwind DNA in Alkaline Buffer lyse->unwind electrophoresis Perform Alkaline Electrophoresis unwind->electrophoresis neutralize Neutralize and Stain DNA electrophoresis->neutralize visualize Visualize Comets via Fluorescence Microscopy neutralize->visualize score Score DNA Damage with Imaging Software visualize->score end End score->end

Workflow for the Comet Assay.

G cluster_2 Hypothetical Signaling Pathway for Organophosphate-Induced Toxicity TPP This compound Exposure ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) TPP->ROS DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG lesions, strand breaks) ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 T CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC T Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Potential Pathway for TPP-Induced Toxicity.

Conclusion and Future Directions

This technical guide consolidates the limited available information on the in vitro toxicological profile of this compound and underscores a significant data deficiency in the scientific literature. While physicochemical data are available, there is a clear absence of published studies on its cytotoxicity, genotoxicity, and mechanisms of action in vitro.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The provided standardized protocols for cytotoxicity and genotoxicity testing offer a clear roadmap for initiating the toxicological assessment of TPP. Future research should prioritize generating basic dose-response data in relevant human cell lines (e.g., liver, neuronal, and lung cells) to determine cytotoxic concentrations. Subsequently, investigations into genotoxicity are critical to assess its mutagenic and carcinogenic potential.

Mechanistic studies, guided by the pathways observed for other organophosphates, should explore the role of oxidative stress, mitochondrial dysfunction, and apoptosis induction. Elucidating these pathways will be crucial for a comprehensive risk assessment. The generation of this foundational in vitro data is an essential first step in understanding the potential human health risks associated with exposure to this compound and will enable more informed safety evaluations.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyl phosphate (B84403) (TPP), an organophosphate ester, finds application as a flame retardant and plasticizer in various industries. Its potential for environmental release necessitates a thorough understanding of its fate and degradation processes. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, transformation, and ultimate fate of tripropyl phosphate. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its environmental impact.

Physicochemical Properties

A substance's environmental fate is significantly influenced by its physicochemical properties. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₂₁O₄P[1]
Molecular Weight224.23 g/mol
AppearanceColorless liquid
Density1.012 g/mL at 25 °C
Boiling Point120-122 °C at 10 mmHg
Water SolubilityInformation not available
Vapor PressureInformation not available
Octanol-Water Partition Coefficient (log Kow)Information not available

Environmental Degradation Pathways

This compound is subject to several degradation processes in the environment, including biodegradation, hydrolysis, and photodegradation. These processes determine its persistence and the nature of its transformation products.

Biodegradation

Biodegradation is a crucial process in the environmental breakdown of organic compounds. Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess the ready biodegradability of chemicals.

While specific studies on the ready biodegradability of this compound following OECD 301 guidelines were not found in the available literature, the general understanding for organophosphate esters is that they can be susceptible to microbial degradation. The primary mechanism of microbial degradation is enzymatic hydrolysis.

Experimental Protocol: OECD 301 - Ready Biodegradability

The OECD 301 guideline encompasses several methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A common method is the CO2 Evolution Test (OECD 301B) .

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the measurement of the CO2 produced.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.

  • Test Duration: The test is typically run for 28 days.

  • Pass Levels: A substance is considered readily biodegradable if the percentage of its theoretical CO2 production (ThCO2) reaches 60% within a 10-day window during the 28-day period.

  • Analysis: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration, or by using a total organic carbon (TOC) analyzer.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is pH and temperature-dependent. For organophosphate esters, hydrolysis is a significant degradation pathway, leading to the formation of dialkyl and monoalkyl phosphates. In the case of this compound, the expected hydrolysis products are dipropyl phosphate and monopropyl phosphate.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

  • Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing the test substance are incubated in the dark at a constant temperature.

  • Procedure:

    • Preliminary Test: A preliminary test is conducted at 50 °C for 5 days to quickly assess the hydrolytic stability of the substance.

    • Tier 1: Hydrolysis at 50 °C: If significant hydrolysis occurs in the preliminary test, a more detailed study is conducted at 50 °C to determine the hydrolysis rate constant.

    • Tier 2: Hydrolysis at different temperatures: If hydrolysis is observed at 50 °C, the study is extended to at least two other temperatures to determine the activation energy and to allow for extrapolation of the rate constant to other temperatures.

  • Analysis: The concentration of the test substance and its hydrolysis products are measured at different time intervals using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Evaluation: The hydrolysis rate constants (k) and the half-lives (t1/2) are calculated for each pH and temperature.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Direct photolysis occurs when a chemical absorbs light and is transformed, while indirect photolysis involves other light-absorbing substances in the environment that facilitate the degradation.

Specific data on the photodegradation quantum yield and half-life of this compound are not available in the reviewed literature.

Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis

This guideline details a method for assessing the direct phototransformation of chemicals in water.

  • Principle: A solution of the test substance in pure, buffered water is exposed to artificial light that simulates natural sunlight. The concentration of the test substance is monitored over time.

  • Light Source: A xenon arc lamp is typically used as it provides a continuous spectrum that closely resembles sunlight.

  • Procedure:

    • Tier 1 (Screening Test): The molar absorption coefficient of the test substance is determined. If it absorbs light at wavelengths greater than 290 nm, direct photolysis in the environment is possible.

    • Tier 2 (Quantum Yield Determination): The rate of degradation of the test substance is measured under irradiation, and the quantum yield (Φ) is calculated. The quantum yield represents the efficiency with which the absorbed light leads to a chemical reaction.

  • Analysis: The concentration of the test substance and its photoproducts are determined at various time points using methods like HPLC or GC.

  • Data Evaluation: The first-order rate constant for direct photolysis and the environmental half-life are calculated using the quantum yield and solar irradiance data for a specific geographical location and season.

Degradation Pathways and Products

The degradation of this compound in the environment is expected to proceed through a series of hydrolysis steps, leading to the formation of less substituted phosphate esters.

TPP This compound (C9H21O4P) DPP Dipropyl Phosphate (C6H15O4P) TPP->DPP Hydrolysis MPP Monopropyl Phosphate (C3H9O4P) DPP->MPP Hydrolysis PO4 Inorganic Phosphate (PO4) MPP->PO4 Hydrolysis

Figure 1: Proposed primary degradation pathway of this compound via hydrolysis.

Analytical Methods for Degradation Products

The primary degradation products, dipropyl phosphate and monopropyl phosphate, are more polar than the parent compound. Their analysis typically requires different analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is suitable for the analysis of the parent this compound, the analysis of its more polar degradation products often requires a derivatization step to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the direct analysis of polar compounds like dipropyl and monopropyl phosphate in aqueous samples without the need for derivatization.

Environmental Fate and Transport

The environmental fate and transport of a chemical describe its movement and distribution in different environmental compartments such as water, soil, and air.

TPP_source This compound (Source) Water Water TPP_source->Water Leaching, Runoff Soil Soil TPP_source->Soil Spills Sediment Sediment Water->Sediment Sorption Air Air Water->Air Volatilization Biota Biota Water->Biota Uptake Degradation Degradation Products Water->Degradation Biodegradation, Hydrolysis, Photodegradation Soil->Water Runoff Soil->Air Volatilization Soil->Degradation Biodegradation Air->Water Deposition Air->Soil Deposition

Figure 2: Conceptual model of the environmental fate and transport of this compound.

Conclusion

The environmental fate and degradation of this compound are governed by a combination of biotic and abiotic processes. While specific quantitative data for this compound are limited in the publicly available literature, the established knowledge for other organophosphate esters provides a framework for understanding its likely behavior. Hydrolysis and biodegradation are expected to be the primary degradation pathways, leading to the formation of dipropyl and monopropyl phosphate, and ultimately inorganic phosphate. Further research is needed to generate specific degradation rate data for this compound under various environmental conditions to refine its environmental risk assessment.

References

Tripropyl Phosphate as an Organophosphorus Flame Retardant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organophosphorus flame retardants (OPFRs) are a significant class of compounds utilized to enhance the fire safety of a wide range of polymeric materials. They have been widely adopted as alternatives to halogenated flame retardants, which have faced scrutiny due to environmental and health concerns. Tripropyl phosphate (B84403) (TPP), also known as tri-n-propyl phosphate (TnPP), is an alkyl phosphate ester within this class. Like other OPFRs, it functions by disrupting the combustion cycle, thereby reducing the flammability of the materials into which it is incorporated.

This technical guide provides an in-depth overview of tripropyl phosphate as a flame retardant. It covers its fundamental physicochemical properties, mechanisms of action, synthesis, and toxicological profile. Furthermore, it details the standard experimental protocols used to evaluate its efficacy and presents key performance data for context, tailored for a scientific audience engaged in materials research and development.

Physicochemical and Toxicological Data

The fundamental properties of a flame retardant dictate its processing, compatibility with polymers, and environmental fate.

Physicochemical Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 513-08-6
Molecular Formula C₉H₂₁O₄P
Molecular Weight 224.23 g/mol
Appearance Colorless Liquid
Density 1.012 g/mL at 25 °C
Boiling Point 120-122 °C at 10 mmHg
Water Solubility 6.45 g/L
log Pow (Octanol/Water) 1.87

Data sourced from various chemical suppliers and databases.

Toxicological Profile

The toxicological data for this compound is limited in publicly available literature. The following table includes available data and information for a structurally similar compound, Tri-n-butyl phosphate (TNBP), for context.

MetricSpeciesValue (this compound)Value (Tri-n-butyl Phosphate - for context)Reference
LD₅₀ (Oral) RatNo Data Available1189 - 3000 mg/kg[1]
LD₅₀ (Dermal) RabbitNo Data Available>3100 mg/kg[1]

Note: Many safety data sheets explicitly state that LD₅₀ data for this compound is not available[2]. Users should handle the compound with appropriate industrial hygiene practices.

Mechanism of Flame Retardancy

This compound, like most organophosphorus flame retardants, acts through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion. This dual action makes it an effective fire safety additive.

Condensed-Phase Action: Upon heating, TPP decomposes to form phosphoric acid, which then polymerizes into polyphosphoric acid. This viscous, glassy layer coats the polymer surface, acting as a physical barrier. This char layer insulates the underlying polymer from heat and oxygen, slowing down the pyrolysis process that generates flammable volatile gases. This promotion of char formation is a key characteristic of phosphorus-based flame retardants[3][4][5].

Gas-Phase Action: Simultaneously, the thermal decomposition of TPP releases phosphorus-containing radicals (such as PO•) into the gas phase (the flame). These radicals are highly reactive and act as scavengers, interrupting the high-energy, free-radical chain reactions of combustion. Specifically, they quench highly reactive H• and OH• radicals, which are essential for flame propagation, thus inhibiting the flame chemically[4][5][6].

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + TPP Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Input (from flame) Heat->Decomposition Polyphosphoric_Acid Polyphosphoric Acid Layer (Char) Decomposition->Polyphosphoric_Acid Barrier Insulating Barrier (Blocks Heat & O₂) Polyphosphoric_Acid->Barrier Reduced_Pyrolysis Reduced Fuel (Flammable Gases) Barrier->Reduced_Pyrolysis Volatiles Flammable Gases + TPP Volatiles Reduced_Pyrolysis->Volatiles less fuel Combustion Radical Chain Reactions (H•, OH•) Volatiles->Combustion PO_radicals Phosphorus Radicals (PO•) Volatiles->PO_radicals heat Flame Flame Propagation Combustion->Flame Quenching Radical Quenching (PO• + H• → HPO) Combustion->Quenching PO_radicals->Quenching Inhibition Flame Inhibition Quenching->Inhibition Inhibition->Flame

Figure 1: Dual flame retardant mechanism of this compound (TPP).

Flame Retardant Performance in Polymers

Quantitative evaluation of flame retardants is critical for assessing their effectiveness. Standard tests include Limiting Oxygen Index (LOI), UL-94 vertical burn, and cone calorimetry.

Illustrative Limiting Oxygen Index (LOI) and UL-94 Data

LOI measures the minimum oxygen concentration required to sustain combustion, while UL-94 classifies materials based on their self-extinguishing characteristics. Higher LOI values and a V-0 rating indicate better flame retardancy.

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL-94 Rating (1.6mm)Reference
Polyamide 66 (PA66)DOPO-based FR5.532.9V-0[7]
Epoxy ResinPhosphorus-containing FR3.028.3V-0[8]
Polypropylene (PP)PAPP / MPP (2:1)20.039.9V-0

PAPP = Piperazine Pyrophosphate; MPP = Melamine Polyphosphate; DOPO = 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.

Illustrative Cone Calorimeter Data

Cone calorimetry measures key fire behavior parameters like the heat release rate (HRR), which is a critical indicator of fire intensity. Lower peak HRR (pHRR) and total heat release (THR) values are desirable.

Polymer MatrixFlame Retardant SystemLoading (wt%)pHRR (kW/m²)THR (MJ/m²)Reference
Epoxy ResinPhosphorus-containing FR3.0↓ by 35%↓ by 28%[8]
Natural RubberGO-NH-MCM-41-DecreasedDecreased[7]
Epoxy ThermosetPPA (bi-functional FR)2.0↓ by 23.6%↓ by 16.0%

Note: The references often report percentage reductions rather than absolute values. pHRR = peak Heat Release Rate; THR = Total Heat Release.

Synthesis and Experimental Evaluation Workflow

The evaluation of a flame retardant like TPP follows a systematic workflow, from synthesis to performance testing.

Synthesis of this compound

This compound is typically synthesized via the reaction of phosphorus oxychloride with n-propanol in the presence of a base, such as pyridine (B92270), to scavenge the HCl byproduct.

G POCl3 Phosphorus Oxychloride (POCl₃) Reactor Reaction Vessel (0-5 °C) POCl3->Reactor Propanol n-Propanol (3 eq.) Propanol->Reactor Pyridine Pyridine (Base/Solvent) Pyridine->Reactor Reaction Nucleophilic Substitution Reactor->Reaction Filtration Filtration Reaction->Filtration Remove Pyridine·HCl salt Washing Aqueous Wash (HCl, NaHCO₃, H₂O) Filtration->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation TPP Pure Tripropyl Phosphate (TPP) Distillation->TPP

Figure 2: General synthesis workflow for this compound.

Experimental Evaluation Workflow

A logical workflow is essential for characterizing the performance of TPP in a polymer. This involves compounding, specimen preparation, and a suite of standardized tests.

G Start Polymer Resin Selection (e.g., PP, PU, PC) Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding FR This compound (TPP) FR->Compounding Molding Specimen Preparation (Injection/Compression Molding) Compounding->Molding Thermal Thermal Analysis (TGA) Molding->Thermal Flammability Flammability Testing Molding->Flammability Mechanical Mechanical Testing (Tensile, Impact) Molding->Mechanical Analysis Data Analysis & Performance Assessment Thermal->Analysis Flam_Tests LOI (ASTM D2863) UL-94 Vertical Burn Cone Calorimetry (ISO 5660) Flammability->Flam_Tests Mechanical->Analysis Flam_Tests->Analysis End Final Formulation Report Analysis->End

Figure 3: Experimental workflow for evaluating TPP as a flame retardant.

Appendices: Detailed Experimental Protocols

Appendix A: Synthesis of this compound

This protocol is adapted from standard organophosphate synthesis methods.

  • Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. All glassware must be thoroughly dried. The condenser and dropping funnel are fitted with calcium chloride drying tubes to protect the reaction from atmospheric moisture.

  • Reagents: Place 90 g of dry n-propyl alcohol, 130 g of dry pyridine, and 140 mL of dry benzene (B151609) into the reaction flask.

  • Reaction: The flask is cooled in an ice-salt bath. While stirring vigorously, add 76.7 g (46 mL) of phosphorus oxychloride dropwise from the funnel at a rate that maintains the internal temperature below 10 °C.

  • Reflux: After the addition is complete, remove the cooling bath and heat the mixture to reflux for 2 hours.

  • Workup: Cool the mixture and add 100 g of crushed ice, followed by sufficient 1:1 hydrochloric acid to dissolve the pyridine hydrochloride precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer, and wash it sequentially with water, a 5% sodium carbonate solution, and finally again with water.

  • Purification: Dry the benzene layer over anhydrous sodium sulfate. Remove the benzene by distillation at atmospheric pressure. The remaining crude this compound is then purified by vacuum distillation.

Appendix B: Thermogravimetric Analysis (TGA)
  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample (with or without TPP) into a clean, tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The analysis is typically run under both an inert atmosphere (Nitrogen, 50 mL/min) to study pyrolysis and an oxidative atmosphere (Air, 50 mL/min) to study thermo-oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition (T_onset) and the temperature of maximum rate of decomposition (T_max, from the first derivative, DTG curve) are determined. The percentage of char residue at a high temperature (e.g., 700 °C) is also recorded.

Appendix C: Limiting Oxygen Index (LOI) Test (ASTM D2863)
  • Apparatus: An LOI tester, consisting of a vertical glass column with controlled oxygen and nitrogen flow inlets and a sample holder.

  • Specimen: A self-supporting bar of the material, typically 80-150 mm long, 10 mm wide, and 4 mm thick.

  • Procedure:

    • Position the test specimen vertically in the glass chimney.

    • Establish a flow of an oxygen/nitrogen mixture with a known oxygen concentration.

    • Ignite the top edge of the specimen using a propane (B168953) flame igniter.

    • Observe the combustion behavior. The test is considered a "pass" for a given oxygen concentration if the flame self-extinguishes before a certain length has been consumed or within a specific time after ignition.

    • Adjust the oxygen concentration in successive trials, increasing it after a failure and decreasing it after a pass, until the minimum concentration that just supports candle-like combustion is determined.

  • Data Reporting: The LOI is reported as the minimum percentage of oxygen in the O₂/N₂ mixture that supports flaming combustion.

Appendix D: UL-94 Vertical Burn Test
  • Apparatus: A test chamber, a Bunsen burner with a 20 mm blue flame, a specimen clamp, and a surgical cotton indicator[2].

  • Specimen: A rectangular bar of the material, typically 125 mm long, 13 mm wide, and of a specified thickness (e.g., 1.6 mm or 3.2 mm).

  • Procedure:

    • Clamp the specimen vertically so its lower end is 300 mm above a layer of dry cotton.

    • Apply the burner flame to the center of the lower edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • As soon as flaming ceases, immediately re-apply the flame for a second 10-second period.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

    • Note if any flaming drips ignite the cotton below.

  • Classification: The material is classified as V-0, V-1, or V-2 based on strict criteria for afterflame times, total combustion time for a set of 5 specimens, afterglow, and whether flaming drips ignite the cotton. A V-0 rating is the highest (best) classification.

Appendix E: Cone Calorimetry (ISO 5660 / ASTM E1354)
  • Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell for mass measurement, a spark igniter, and an exhaust system with gas analysis (O₂, CO, CO₂)[1].

  • Specimen: A flat plaque of the material, typically 100 mm x 100 mm, with a thickness up to 50 mm. The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder[1].

  • Procedure:

    • Calibrate the instrument and set the external heat flux, typically 35 kW/m² or 50 kW/m².

    • Place the specimen on the load cell under the conical heater.

    • The test begins, and the time to sustained ignition is recorded.

    • During the test, the instrument continuously measures the mass of the specimen and the oxygen concentration in the exhaust stream.

  • Data Analysis: Based on the principle of oxygen consumption, the instrument calculates several key parameters, including:

    • Time to Ignition (TTI)

    • Heat Release Rate (HRR) over time, and its peak value (pHRR).

    • Total Heat Released (THR) .

    • Mass Loss Rate (MLR) .

    • Effective Heat of Combustion (EHC) .

    • Smoke Production Rate (SPR) .

References

Methodological & Application

Application Note: High-Throughput Analysis of Semi-Volatile Organic Compounds Using Tripropyl Phosphate as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of semi-volatile organic compounds (SVOCs) by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool in environmental monitoring, food safety, and pharmaceutical development. Achieving accurate and precise quantification requires careful control of experimental variables. The use of an internal standard (IS) is a widely accepted practice to correct for variations in sample preparation, injection volume, and instrument response.[1][2]

Tripropyl phosphate (B84403) (TnPP), an organophosphate flame retardant, possesses ideal characteristics for use as an internal standard in the analysis of a wide range of SVOCs, particularly other organophosphate esters.[3][4] Its chemical properties, including good volatility, thermal stability, and chromatographic behavior, make it a reliable choice for improving the accuracy and precision of GC-MS methods.[5] This application note provides detailed protocols for the use of tripropyl phosphate as an internal standard for the quantification of SVOCs in various matrices.

Physicochemical Properties of this compound

This compound is a colorless liquid with a molecular weight of 224.23 g/mol .[5][6] Its properties make it amenable to GC-MS analysis.

PropertyValueReference
Molecular FormulaC₉H₂₁O₄P[5][6]
Molecular Weight224.23 g/mol [6]
Boiling Point120-122 °C at 10 mmHg[6]
Density1.012 g/mL at 25 °C[6]
Vapor Pressure0.00433 mmHg[7]
SolubilityLimited in water; soluble in organic solvents like methanol, hexane (B92381), and dichloromethane.

Principle of Internal Standard Calibration

The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, blank, and calibration standard. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This normalization corrects for variations that can occur during the analytical process.

Experimental Protocols

Preparation of Standard Solutions

4.1.1. This compound Internal Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

  • Dissolve the TnPP in ethyl acetate (B1210297) and make up to the mark.

  • Store the stock solution at 4°C in an amber vial.

4.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the analyte stock solutions with an appropriate solvent (e.g., ethyl acetate).

  • Spike each working standard with the TnPP internal standard stock solution to a final concentration of 1 µg/mL.

  • Recommended calibration concentrations may range from 0.05 µg/mL to 10 µg/mL, depending on the expected sample concentrations and instrument sensitivity.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.

4.2.1. Water Samples (Solid-Phase Extraction - SPE)

This protocol is suitable for the extraction of organophosphate flame retardants from water samples.

  • Filter the water sample (500 mL) through a 0.45 µm glass fiber filter.

  • Spike the filtered water sample with the this compound internal standard to a final concentration of 1 µg/L.

  • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the analytes with 10 mL of ethyl acetate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

4.2.2. Solid Samples (e.g., Dust, Soil - Ultrasonic Extraction)

This protocol is suitable for the extraction of SVOCs from solid matrices.

  • Accurately weigh 1 g of the homogenized solid sample into a glass centrifuge tube.

  • Spike the sample with the this compound internal standard.

  • Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Vortex the tube for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and analytes.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, SIM mode is recommended. The quantifier and qualifier ions for this compound should be selected based on its mass spectrum.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS)99141183

Data Presentation

The following tables summarize typical quantitative data for a GC-MS method using this compound as an internal standard.

Linearity

A calibration curve should be generated by plotting the response ratio (analyte peak area / IS peak area) against the analyte concentration.

AnalyteConcentration Range (µg/L)Correlation Coefficient (r²)
Analyte A0.5 - 100> 0.995
Analyte B0.5 - 100> 0.995
Analyte C1.0 - 200> 0.990
Method Detection Limit (MDL) and Limit of Quantification (LOQ)
AnalyteMDL (µg/L)LOQ (µg/L)
Analyte A0.10.3
Analyte B0.20.6
Analyte C0.51.5
Accuracy and Precision (Recovery and RSD)

Accuracy is determined by the recovery of spiked analytes in a sample matrix. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.

AnalyteSpiked Concentration (µg/L)Mean Recovery (%)RSD (%) (n=6)
Analyte A1095.24.8
Analyte B1098.73.5
Analyte C5092.16.2

Visualizations

Experimental_Workflow_Water_Sample cluster_sample_prep Sample Preparation (Water) cluster_analysis GC-MS Analysis WaterSample 500 mL Water Sample Filter Filter (0.45 µm) WaterSample->Filter Spike_IS Spike with this compound (IS) Filter->Spike_IS SPE_Load Load Sample onto SPE Spike_IS->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Concentrate Concentrate to 1 mL SPE_Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for water sample analysis using SPE and GC-MS.

Experimental_Workflow_Solid_Sample cluster_sample_prep Sample Preparation (Solid) cluster_analysis GC-MS Analysis SolidSample 1 g Solid Sample Spike_IS Spike with this compound (IS) SolidSample->Spike_IS Add_Solvent Add Hexane:Acetone (1:1) Spike_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Ultrasonicate Ultrasonic Extraction Vortex->Ultrasonicate Centrifuge Centrifuge Ultrasonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction (2x) Collect_Supernatant->Repeat_Extraction Combine_Concentrate Combine & Concentrate to 1 mL Repeat_Extraction->Combine_Concentrate GCMS GC-MS Analysis Combine_Concentrate->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for solid sample analysis using ultrasonic extraction and GC-MS.

Logical_Relationship_IS_Quantification Analyte Analyte Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample_Matrix Sample Matrix Sample_Matrix->Extraction GC_Injection GC Injection Extraction->GC_Injection MS_Detection MS Detection GC_Injection->MS_Detection Analyte_Response Analyte Peak Area MS_Detection->Analyte_Response IS_Response IS Peak Area MS_Detection->IS_Response Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Caption: Logical relationship of internal standard quantification.

Conclusion

This compound is a robust and reliable internal standard for the GC-MS analysis of a variety of semi-volatile organic compounds. Its physicochemical properties and chromatographic behavior allow for accurate and precise quantification by correcting for variations in sample preparation and instrument performance. The detailed protocols and performance data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The use of this compound as an internal standard can significantly improve the quality and reliability of quantitative GC-MS data.

References

Tripropyl Phosphate: Applications in Polymer Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyl phosphate (B84403) (TPP), an organophosphate ester, is a versatile additive in polymer chemistry, primarily utilized as both a flame retardant and a plasticizer.[1][2] Its efficacy stems from its chemical structure, which allows it to interfere with combustion processes and increase the flexibility and workability of various polymer matrices.[1][3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of tripropyl phosphate in a range of polymers, including polyvinyl chloride (PVC), polyurethane (PU), and others. The information is intended to guide researchers and professionals in the formulation and evaluation of polymer systems incorporating this multifunctional additive.

Application as a Flame Retardant

This compound functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms. During combustion, it can decompose to release phosphorus-based radicals that interrupt the free-radical chain reactions of combustion in the gas phase. In the condensed phase, it promotes the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and flammable volatiles.

Application in Polyurethane Foams

This compound and its chlorinated analogue, tris(1-chloro-2-propyl) phosphate (TCPP), are widely used as flame retardants in both rigid and flexible polyurethane foams.

Quantitative Data: Effect of Organophosphate Flame Retardants on Polyurethane Foam Flammability

Flame RetardantPolymer SystemLoading (php*)Limiting Oxygen Index (LOI) (%)UL-94 Rating
TPP (analogue)Rigid PU Foam1524.5V-0
TPP (analogue)Rigid PU Foam2026.0V-0
TCPPRigid PU Foam1023.0-
TCPPRigid PU Foam2025.5-

*php: parts per hundred parts of polyol

Experimental Protocol: Preparation of Flame-Retardant Rigid Polyurethane Foam

This protocol describes a general method for preparing a rigid polyurethane foam incorporating this compound.

Materials:

  • Polyether polyol (e.g., Rokopol RF-551)

  • Polymeric methylene (B1212753) diphenyldiisocyanate (pMDI)

  • This compound (TPP)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., amine-based)

  • Blowing agent (e.g., water, cyclopentane)

Equipment:

  • High-speed mechanical stirrer

  • Beakers or mixing cups

  • Mold (open or closed)

  • Fume hood

Procedure:

  • Polyol Premix Preparation: In a mixing cup, accurately weigh the polyether polyol.

  • Add the desired amount of this compound (e.g., 10-20 php) to the polyol.

  • Add the surfactant and catalyst to the mixture.

  • Thoroughly mix the components with the mechanical stirrer until a homogeneous blend is achieved.

  • Foaming: Add the blowing agent to the polyol premix and mix briefly.

  • Add the calculated amount of pMDI to the mixture and stir vigorously for 5-10 seconds.

  • Immediately pour the reacting mixture into the mold.

  • Allow the foam to rise and cure in a well-ventilated fume hood.

  • Post-cure the foam at 70°C for 24 hours before cutting and testing.[5][6][7]

G cluster_prep Polyol Premix Preparation cluster_foam Foaming Process A Weigh Polyol B Add this compound A->B C Add Surfactant & Catalyst B->C D Homogenize Mixture C->D E Add Blowing Agent D->E F Add pMDI & Mix E->F G Pour into Mold F->G H Cure G->H I Post-Cure H->I J J I->J Characterization

Caption: Conceptual diagram of ring-opening polymerization of L-lactide to form PLA.

Standard Testing Protocols

Flammability Testing: UL-94 Vertical Burn Test

Objective: To determine the material's tendency to extinguish or spread a flame after ignition.

[8]Procedure:

  • A rectangular test specimen is held vertically.

  • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The afterflame time (t1) is recorded.

  • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.

  • The afterflame time (t2) and afterglow time are recorded.

  • Observations are made regarding flaming drips that ignite a cotton patch placed below the specimen.

  • The material is classified as V-0, V-1, or V-2 based on the results.

[9][10]#### Flammability Testing: Cone Calorimetry

Objective: To measure the heat release rate (HRR) and other combustion properties of a material under controlled heat flux.

[11]Procedure:

  • A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

  • An igniter is used to ignite the flammable gases produced by the specimen.

  • During combustion, the oxygen concentration in the exhaust gas is measured to calculate the heat release rate.

  • Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.

This compound is a valuable additive in polymer chemistry, offering dual functionality as a flame retardant and a plasticizer. Its incorporation into polymer matrices such as PVC and polyurethane can significantly enhance their fire safety and mechanical properties. The protocols and data presented in this document provide a foundation for researchers and formulators to explore and optimize the use of this compound in various polymer applications. Further investigation into its catalytic activity in polymer synthesis and its specific effects on a broader range of polymers is warranted.

References

Application Note: Extraction of Tripropyl Phosphate (TPP) from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tripropyl phosphate (B84403) (TPP) is an organophosphorus compound used as a flame retardant and plasticizer.[1][2] Its presence in the environment is of increasing concern, necessitating robust analytical methods for its detection and quantification in various environmental matrices. This application note provides detailed protocols for the extraction of TPP from water, soil/sediment, and biota samples, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The methodologies described are based on established techniques for related organophosphate esters and are adaptable for TPP analysis.

Introduction

Tripropyl phosphate is utilized in a variety of industrial and consumer products, leading to its potential release into the environment. Monitoring TPP levels in environmental compartments such as water, soil, and biological tissues is crucial for assessing its environmental fate, transport, and potential risks to ecosystems and human health. Accurate quantification of TPP requires efficient extraction and cleanup procedures to isolate the analyte from complex sample matrices prior to instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4] This document outlines recommended protocols for TPP extraction from diverse environmental samples.

Data Presentation

The following table summarizes recovery data for triaryl phosphates, which are structurally related to TPP and can provide an indication of the expected efficiency of the described extraction methods. It is important to note that these values are for related compounds and actual TPP recoveries should be determined experimentally through method validation.

MatrixExtraction MethodCompound(s)Fortification LevelAverage Recovery (%)Reference
River WaterDichloromethane (B109758) ExtractionTPP, o-, m-, p-TCP0.5, 5.0, 50 µg/L91 - 118[3]
SedimentMethanol-Water (9+1) RefluxTPP and 4 other triaryl phosphates0.05, 0.5 µg/g88[3]
FishMethanol/Polytron5 triaryl phosphates0.01, 0.1, 1.0 µg/g89[3]
FishHexane (B92381)/Ball Mill5 triaryl phosphates0.01, 0.1, 1.0 µg/g97[3]

*TPP: Triphenyl Phosphate; TCP: Tricresyl Phosphate isomers. Data for TPP in this table refers to Triphenyl Phosphate, a related compound.

Experimental Protocols

The following protocols are provided as a guide and should be validated for the specific sample matrix and analytical instrumentation used.

Protocol for Water Samples (Liquid-Liquid Extraction - LLE)

This protocol is adapted from methods for extracting other triaryl phosphates from water.[3]

1.1. Sample Collection and Preservation:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To prevent degradation, acidify the sample to a pH < 2 with sulfuric acid immediately after collection.

  • Store samples at 4°C and extract within 7 days.

1.2. Extraction Procedure:

  • Allow the water sample (typically 1 L) to come to room temperature.

  • Spike the sample with a surrogate standard to monitor extraction efficiency.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract is now ready for cleanup or direct instrumental analysis.

Protocol for Soil and Sediment Samples (Soxhlet or Pressurized Liquid Extraction)

This protocol is based on extraction techniques for organic pollutants from solid matrices.[3]

2.1. Sample Preparation:

  • Air-dry the soil or sediment sample to a constant weight.

  • Homogenize the sample by grinding and sieving.

  • Store the sample in a clean glass container at 4°C.

2.2. Extraction Procedure (Soxhlet):

  • Weigh approximately 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate.

  • Spike the sample with a surrogate standard.

  • Place the sample mixture into a Soxhlet extraction thimble.

  • Add 200 mL of a 1:1 mixture of acetone (B3395972) and hexane to the round-bottom flask of the Soxhlet apparatus.

  • Extract the sample for 16-24 hours.

  • After extraction, allow the extract to cool.

  • Concentrate the extract to about 5 mL using a rotary evaporator.

  • Proceed with the cleanup step.

Protocol for Biota (Fish Tissue) Samples (QuEChERS-based Method)

This protocol is a general approach for extracting organic contaminants from fatty matrices.[4]

3.1. Sample Preparation:

  • Homogenize the tissue sample (e.g., fish fillet) using a blender or tissue homogenizer.

  • Store the homogenized tissue at -20°C until extraction.

3.2. Extraction and Cleanup Procedure:

  • Weigh approximately 2-5 g of the homogenized tissue into a 50 mL centrifuge tube.

  • Spike the sample with a surrogate standard.

  • Add 10 mL of acetonitrile.

  • Homogenize the sample with the solvent for 1-2 minutes using a high-speed homogenizer.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing dispersive SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and MgSO₄) for lipid removal.

  • Vortex for 1 minute and centrifuge for 5 minutes.

  • Collect the cleaned extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for instrumental analysis.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from environmental samples.

TPP_Extraction_Workflow cluster_sample_collection Sample Collection & Preservation cluster_extraction Extraction cluster_cleanup Extract Cleanup & Concentration cluster_analysis Analysis Water Water Sample (Acidify, 4°C) LLE Liquid-Liquid Extraction (Dichloromethane) Water->LLE Soil Soil/Sediment Sample (Dry, Homogenize) Soxhlet Soxhlet Extraction (Acetone/Hexane) Soil->Soxhlet Biota Biota Sample (Homogenize, -20°C) QuEChERS QuEChERS Extraction (Acetonitrile) Biota->QuEChERS Concentration Concentration (N2 stream / Rotary Evaporator) LLE->Concentration Soxhlet->Concentration Cleanup Cleanup (e.g., d-SPE, GPC) QuEChERS->Cleanup Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Cleanup->Concentration

References

Application Notes and Protocols for Tripropyl Phosphate as a Plasticizer in Polylactic Acid Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing tripropyl phosphate (B84403) (TPP) as a plasticizer in polylactic acid (PLA) films. The information is intended to guide researchers in fabricating plasticized PLA films and characterizing their thermal, mechanical, and migration properties, which are critical for applications in drug delivery and biomedical devices.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) derived from renewable resources, making it a prime candidate for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. However, the inherent brittleness of PLA limits its application in areas requiring flexibility. Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the mobility of polymer chains, thereby reducing the glass transition temperature (Tg) and enhancing the flexibility and ductility of the material.

Tripropyl phosphate (TPP) is an organophosphorus compound that can function as a plasticizer. Its incorporation into PLA is expected to modify the polymer's physical properties, making it more suitable for applications such as flexible films for drug encapsulation and delivery. These application notes provide a framework for the preparation and characterization of TPP-plasticized PLA films.

Experimental Protocols

The following protocols are generalized methodologies for the preparation and characterization of plasticized PLA films. Researchers should optimize these protocols based on their specific materials and equipment.

Film Preparation

Two common methods for preparing plasticized PLA films are solvent casting and melt blending.

2.1.1. Solvent Casting

This method is well-suited for small-scale laboratory preparations and for producing films with a uniform thickness.

Protocol:

  • Dissolution of PLA: Weigh the desired amount of PLA pellets or powder and dissolve it in a suitable solvent, such as dichloromethane (B109758) (DCM) or chloroform, to create a 10% (w/v) solution. Stir the solution using a magnetic stirrer until the PLA is completely dissolved.

  • Addition of TPP: Calculate the required amount of TPP to achieve the desired weight percentage (e.g., 5, 10, 15, 20 wt%). Add the TPP to the PLA solution and continue stirring for at least 30 minutes to ensure a homogeneous mixture.

  • Casting the Film: Pour the polymer solution into a level glass petri dish or onto a flat glass plate. Ensure the solution spreads evenly to achieve a uniform thickness.

  • Solvent Evaporation: Place the cast film in a fume hood at room temperature for 24-48 hours to allow for slow solvent evaporation.

  • Drying: Once the film appears dry, carefully peel it from the glass surface. To remove any residual solvent, place the film in a vacuum oven at 40 °C for 24 hours.

2.1.2. Melt Blending

This method is scalable and representative of industrial polymer processing techniques.

Protocol:

  • Drying: Dry the PLA pellets in a vacuum oven at 60 °C for at least 4 hours to remove any moisture, which can cause hydrolytic degradation during melt processing.

  • Premixing: In a sealed container, manually premix the dried PLA pellets with the desired weight percentage of TPP.

  • Melt Blending: Process the premixed materials in a laboratory-scale internal mixer (e.g., a Brabender plastograph) or a twin-screw extruder. Typical processing parameters are a temperature of 170-190 °C and a screw speed of 50-60 rpm for 5-8 minutes.

  • Film Formation: The resulting blend can be compression molded into films of a specific thickness using a hydraulic press at a temperature of 180-190 °C.

Characterization of Plasticized PLA Films

2.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the effect of TPP on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PLA.

Protocol:

  • Sample Preparation: Weigh 5-10 mg of the plasticized PLA film and seal it in an aluminum DSC pan.

  • First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.

  • Cooling Scan: Cool the sample from 200 °C back to room temperature at a controlled rate of 10 °C/min.

  • Second Heating Scan: Reheat the sample from room temperature to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the Tg, Tm, and enthalpy of melting (ΔHm) from the second heating scan. The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / (ΔH°m * wPLA)) * 100 where ΔH°m is the theoretical melting enthalpy of 100% crystalline PLA (93.1 J/g) and wPLA is the weight fraction of PLA in the film.

2.2.2. Mechanical Testing: Tensile Analysis

Tensile testing is performed to evaluate the effect of TPP on the film's tensile strength, Young's modulus, and elongation at break.

Protocol:

  • Sample Preparation: Cut the plasticized PLA films into dumbbell-shaped specimens according to ASTM D882 standard.

  • Measurement: Measure the thickness and width of the gauge section of each specimen.

  • Testing: Clamp the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.

  • Data Analysis: Record the load and elongation data to calculate the tensile strength, Young's modulus, and elongation at break.

2.2.3. Migration Study

This study is crucial for applications where the plasticized PLA film will be in contact with fluids, such as in drug delivery systems or food packaging, to assess the potential for the plasticizer to leach out.

Protocol:

  • Sample Preparation: Cut a known weight and surface area of the plasticized PLA film.

  • Immersion: Immerse the film in a simulant fluid (e.g., phosphate-buffered saline for biomedical applications, or ethanol (B145695) solutions for food contact) in a sealed container at a specific temperature (e.g., 37 °C or 40 °C).

  • Sampling: At predetermined time intervals, remove the film from the simulant, gently dry the surface, and weigh it to determine the mass loss due to TPP migration.

  • Analysis of Simulant (Optional): The concentration of TPP in the simulant fluid can be quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) for a more precise measurement of migration.

Data Presentation

The following tables summarize the expected effects of plasticizers on the properties of PLA films. The data for neat PLA is compiled from various sources, and the data for TPP is based on its observed effects on a similar polymer, triacetyl cellulose (B213188) (TAC), as a predictive indicator for its performance in PLA.

Table 1: Effect of this compound (TPP) Concentration on the Thermal Properties of PLA Films

TPP Concentration (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Degree of Crystallinity (Xc) (%)
0 (Neat PLA)55 - 65[1][2]150 - 170[1][2]Variable (depends on processing)
5Expected DecreaseSlight DecreaseExpected Increase
10Expected DecreaseSlight DecreaseExpected Increase
15Expected DecreaseSlight DecreaseExpected Increase
20Expected DecreaseSlight DecreaseExpected Increase

Note: Specific values for TPP in PLA are not widely available. The trends are based on the typical behavior of plasticizers in PLA and specific data for TPP in triacetyl cellulose, where increasing TPP content leads to a linear decrease in Tg[3].

Table 2: Effect of this compound (TPP) Concentration on the Mechanical Properties of PLA Films

TPP Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)50 - 70[4][5][6]< 10[5][6]2.7 - 3.5[5][7]
6 (in TAC)~140[3]~15[3]Not Reported
10 (in TAC)~120[3]~20[3]Not Reported
15 (in TAC)~100[3]~25[3]Not Reported
20 (in TAC)~80[3]~30[3]Not Reported

*Data from a study on triacetyl cellulose (TAC) film, not PLA, is included to illustrate the expected trend of decreasing tensile strength and increasing elongation at break with higher TPP concentrations[3]. Absolute values for PLA will differ.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Film Preparation cluster_char Characterization cluster_results Properties Determined PLA_Pellets PLA Pellets Solvent_Casting Solvent Casting PLA_Pellets->Solvent_Casting Melt_Blending Melt Blending PLA_Pellets->Melt_Blending TPP This compound TPP->Solvent_Casting TPP->Melt_Blending Plasticized_Film Plasticized PLA Film Solvent_Casting->Plasticized_Film Melt_Blending->Plasticized_Film Thermal_Analysis Thermal Analysis (DSC) Plasticized_Film->Thermal_Analysis Mechanical_Testing Mechanical Testing Plasticized_Film->Mechanical_Testing Migration_Study Migration Study Plasticized_Film->Migration_Study Tg_Tm_Xc Tg, Tm, Crystallinity Thermal_Analysis->Tg_Tm_Xc Tensile_Strength_Elongation Tensile Strength, Elongation Mechanical_Testing->Tensile_Strength_Elongation Migration_Rate Migration Rate Migration_Study->Migration_Rate

Caption: Experimental workflow for the preparation and characterization of TPP-plasticized PLA films.

plasticizer_effect cluster_properties Resulting Film Properties TPP This compound (TPP) (Plasticizer) Interaction TPP molecules position between PLA polymer chains TPP->Interaction PLA Polylactic Acid (PLA) (Polymer Matrix) PLA->Interaction IncreasedMobility Increased Polymer Chain Mobility Interaction->IncreasedMobility Tg Decreased Glass Transition Temp. (Tg) IncreasedMobility->Tg Flexibility Increased Flexibility and Ductility IncreasedMobility->Flexibility Tg->Flexibility TensileStrength Decreased Tensile Strength Flexibility->TensileStrength Elongation Increased Elongation at Break Flexibility->Elongation

Caption: Logical relationship of TPP's plasticizing effect on the properties of PLA films.

Conclusion

This compound holds potential as a plasticizer for PLA, offering a means to tailor the mechanical properties of PLA films for specific applications, including those in the pharmaceutical and biomedical fields. The addition of TPP is expected to decrease the glass transition temperature and tensile strength of PLA while increasing its elongation at break, thereby transforming the brittle polymer into a more flexible material. The provided protocols offer a comprehensive guide for the preparation and systematic characterization of TPP-plasticized PLA films. Further research is encouraged to establish a more detailed understanding of the structure-property relationships and to quantify the migration behavior of TPP from the PLA matrix to ensure the safety and efficacy of final products.

References

Synthesis of Tripropyl Phosphate for Organic Chemistry Laboratories: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and detailed laboratory protocols for the synthesis of tripropyl phosphate (B84403) (TPP). TPP and its analogs are significant organophosphorus compounds widely utilized as flame retardants, plasticizers, and intermediates in organic synthesis.[1][2] Two primary synthetic routes are presented: the reaction of phosphorus oxychloride with n-propanol and the reaction of phosphorus pentoxide with n-propanol. This guide includes step-by-step experimental procedures, purification techniques, characterization data, and essential safety information. All quantitative data are summarized for clarity, and workflows are visualized to ensure procedural accuracy.

Chemical and Physical Properties

Tripropyl phosphate is a colorless liquid with properties that make it suitable for various industrial and laboratory applications.[3]

PropertyValueReference(s)
Molecular Formula C₉H₂₁O₄P[3][4]
Molecular Weight 224.23 g/mol [3]
Appearance Colorless liquid[5]
Boiling Point 120-122 °C at 10 mmHg[6]
Density 1.012 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.416
Solubility Moderately to poorly soluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[5]

Synthesis Reaction Schemes

Two common methods for the synthesis of this compound are outlined below.

Method 1: From Phosphorus Oxychloride and n-Propanol

This is the most common laboratory method for preparing trialkyl phosphates. The reaction involves the esterification of phosphorus oxychloride with three equivalents of n-propanol. A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[7]

3 CH₃CH₂CH₂OH + POCl₃ → (CH₃CH₂CH₂O)₃PO + 3 HCl

Method 2: From Phosphorus Pentoxide and n-Propanol

This method involves the reaction of phosphorus pentoxide with n-propanol. This reaction is highly exothermic and typically results in a mixture of mono-, di-, and trialkyl phosphates. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired this compound.

P₂O₅ + 6 CH₃CH₂CH₂OH → 2 (CH₃CH₂CH₂O)₃PO + 3 H₂O

Experimental Protocols

3.1. Method 1: Synthesis from Phosphorus Oxychloride and n-Propanol

This protocol is adapted from established procedures for similar trialkyl phosphates.

Materials and Equipment:

  • Reagents:

    • n-Propanol (anhydrous)

    • Phosphorus oxychloride (POCl₃)

    • Pyridine (anhydrous) or Triethylamine (anhydrous)

    • Toluene (B28343) (anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (B78521) (NaOH)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with a drying tube (e.g., CaCl₂)

    • Addition funnel

    • Ice-water bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the phosphorus oxychloride.

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add n-propanol (3.0 equivalents) and pyridine (3.3 equivalents) to the flask, dissolved in anhydrous toluene.

  • Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 equivalent), dissolved in a small amount of anhydrous toluene, to the addition funnel. Add the POCl₃ solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filtration: Filter the reaction mixture through a Büchner funnel to remove the pyridinium (B92312) hydrochloride precipitate. Wash the precipitate with a small amount of cold toluene.

    • Aqueous Washing: Transfer the combined filtrate to a separatory funnel.

      • Wash with 1 M HCl (2 x volume of the organic layer) to remove any remaining pyridine.

      • Wash with 1 M NaOH (2 x volume) to neutralize any remaining acidic species.

      • Wash with brine (1 x volume) to remove residual salts.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 120-122 °C/10 mmHg.[6]

3.2. Method 2: Synthesis from Phosphorus Pentoxide and n-Propanol

This protocol is a general procedure adapted from the synthesis of other alkyl phosphates using P₂O₅.[8]

Materials and Equipment:

  • Reagents:

    • n-Propanol (anhydrous)

    • Phosphorus pentoxide (P₂O₅)

    • Sodium carbonate (Na₂CO₃) solution (10%)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Ice-water bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place anhydrous n-propanol (6.0 equivalents).

  • Addition of P₂O₅: Cool the flask in an ice-water bath. Slowly add phosphorus pentoxide (1.0 equivalent) in small portions to the stirred n-propanol. This reaction is highly exothermic; maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 12 hours, then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Aqueous Washing:

      • Wash the organic layer with a 10% sodium carbonate solution to neutralize any acidic byproducts.

      • Wash with brine.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at 120-122 °C/10 mmHg.[6]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Analysis Expected Results Reference(s)
¹H NMR Signals corresponding to the propyl group protons: triplet around 0.9 ppm (CH₃), multiplet around 1.7 ppm (CH₂), and a triplet around 4.0 ppm (OCH₂).[9]
³¹P NMR A single peak is expected in the phosphate region, typically around -0.66 ppm.[9]
IR Spectroscopy Characteristic stretching frequencies for P=O (around 1250-1300 cm⁻¹) and P-O-C (around 1000-1050 cm⁻¹).
Mass Spectrometry The molecular ion peak [M+H]⁺ is expected at m/z 225.1248.[9]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Chemical Hazards Handling Precautions Reference(s)
This compound Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.[3]
Phosphorus Oxychloride Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.Handle in a fume hood with extreme care. Wear appropriate personal protective equipment (gloves, goggles, lab coat). Keep away from water.[10]
Phosphorus Pentoxide Causes severe skin burns and eye damage. Reacts violently with water.Handle in a fume hood. Avoid contact with skin and eyes. Keep away from water.[8]
n-Propanol Highly flammable liquid and vapor. Causes serious eye damage.Keep away from heat, sparks, and open flames. Wear eye protection.
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated area. Wear protective gloves and clothing.

Visualized Workflows

Diagram 1: Synthesis of this compound from Phosphorus Oxychloride

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix n-Propanol & Pyridine in Toluene B Cool to 0-5 °C A->B C Add POCl3 dropwise B->C D React at RT for 12-18h C->D E Filter Precipitate D->E F Wash with 1M HCl E->F G Wash with 1M NaOH F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Remove Solvent (Rotovap) I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound using phosphorus oxychloride.

Diagram 2: Synthesis of this compound from Phosphorus Pentoxide

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Cool n-Propanol to <20 °C B Add P2O5 in portions A->B C React at RT then Reflux B->C D Quench with Ice Water C->D E Extract with Solvent D->E F Wash with Na2CO3 soln. E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Remove Solvent (Rotovap) H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound using phosphorus pentoxide.

References

Application Notes and Protocols for the Analytical Determination of Tripropyl Phosphate in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tripropyl phosphate (B84403) (TPP) is an organophosphorus compound utilized as a flame retardant, plasticizer, and solvent in various industrial applications.[1] Its potential for environmental distribution necessitates robust and sensitive analytical methods for its detection and quantification in aqueous matrices. These application notes provide detailed protocols for the determination of TPP in water samples using various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and professionals in environmental monitoring and drug development who require accurate and reliable TPP quantification.

Sample Collection and Preservation

Proper sample collection and preservation are crucial for accurate analysis.

  • Collection: Collect water samples in amber glass bottles to minimize photodegradation. If plastic containers are used, they should be made of a material that does not leach interfering compounds.

  • Preservation: If analysis cannot be performed on the day of collection, preserve the sample by adding concentrated sulfuric acid (H₂SO₄) to a pH < 2 and store at 4°C.[2] This minimizes microbial degradation of the analyte.

Method 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This method is highly selective for phosphorus-containing compounds and is a common technique for TPP analysis.

Experimental Protocol

1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 1-liter water sample in a separatory funnel, add a surrogate standard.

  • Add 60 mL of methylene (B1212753) chloride (CH₂Cl₂) and shake vigorously for 2 minutes, periodically venting the funnel.[3]

  • Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 5 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.

  • Perform a solvent exchange to methyl tert-butyl ether (MTBE).[3]

  • Add an internal standard, such as triphenyl phosphate (TPP is mentioned as a suitable internal standard in EPA method 507, but for TPP analysis, a different compound like tributyl phosphate could be used if not present in the sample), and adjust the final volume to 5 mL.[3]

1.2. Instrumental Analysis: GC-NPD

  • GC System: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent fused silica (B1680970) capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1-2 µL in splitless mode.

  • Temperatures:

    • Injector: 250°C

    • Detector: 300°C[3]

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Quantification: Use a multi-point calibration curve generated from standards of known TPP concentrations.

Data Presentation
ParameterValueReference
Detection Limit Approx. 20 ng/L[4]
Quantification Limit Method dependent, typically in the low µg/L rangeGeneral Knowledge
Recovery 85-110% (typical for LLE)General Knowledge
Precision (RSD) < 15%General Knowledge

Experimental Workflow

GC_NPD_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis WaterSample 1L Water Sample AddSurrogate Add Surrogate WaterSample->AddSurrogate LLE Liquid-Liquid Extraction (Methylene Chloride) AddSurrogate->LLE DryExtract Dry Extract (Na2SO4) LLE->DryExtract Concentrate Concentrate & Solvent Exchange (MTBE) DryExtract->Concentrate AddInternalStd Add Internal Standard Concentrate->AddInternalStd FinalExtract Final Extract (5 mL) AddInternalStd->FinalExtract GC_NPD GC-NPD Analysis FinalExtract->GC_NPD Data Data Acquisition & Quantification GC_NPD->Data

Workflow for GC-NPD analysis of TPP in water.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both separation and structural identification, offering high confidence in the results.

Experimental Protocol

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of ethyl acetate (B1210297), followed by 10 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a 1-liter water sample, fortified with a surrogate, through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by pulling a vacuum for 10-20 minutes.

  • Elution: Elute the TPP from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add an internal standard before analysis.

2.2. Instrumental Analysis: GC-MS

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1MS or DB-5MS capillary column.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL in splitless mode.

  • Temperatures:

    • Injector: 280°C

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 8°C/min to 300°C, and hold for 5 minutes.

  • MS Parameters:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

  • Quantification: Use characteristic ions for TPP (e.g., m/z 266, 224, 182) for quantification in SIM mode.

Data Presentation
ParameterFull ScanSIMReference
Detection Limit (LOD) ~10-50 ng/L~1-10 ng/L[6]
Quantification Limit (LOQ) ~50-150 ng/L~5-30 ng/L[7]
Recovery 90-105%90-105%[7]
Precision (RSD) < 10%< 10%General Knowledge

Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis WaterSample 1L Water Sample + Surrogate Load Load Sample WaterSample->Load Condition Condition C18 SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate AddInternalStd Add Internal Standard Concentrate->AddInternalStd FinalExtract Final Extract AddInternalStd->FinalExtract GC_MS GC-MS Analysis (Full Scan or SIM) FinalExtract->GC_MS Data Data Acquisition & Quantification GC_MS->Data

Workflow for GC-MS analysis of TPP in water.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a suitable alternative for the analysis of TPP, particularly when dealing with complex matrices or when derivatization for GC is not desirable.

Experimental Protocol

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • The SPE protocol is similar to that described for GC-MS (Section 2.1). However, the final extract should be reconstituted in the mobile phase.

  • After elution with ethyl acetate and concentration, evaporate the solvent to dryness and reconstitute the residue in 1 mL of the mobile phase (e.g., 75:25 acetonitrile (B52724):water).

  • Filter the final extract through a 0.45 µm syringe filter before injection.[8]

3.2. Instrumental Analysis: HPLC-UV

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[8] For improved peak shape, 0.1% phosphoric acid can be added to the water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 210-220 nm.[8]

  • Quantification: Based on a calibration curve constructed from the peak areas of TPP standards.

Data Presentation
ParameterValueReference
Linearity (r²) ≥ 0.999[8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1[8]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1[8]
Accuracy (% Recovery) 98.0% - 102.0%[8]
Precision (RSD) ≤ 2.0%[8]

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis WaterSample 1L Water Sample + Surrogate SPE_Process SPE (C18) Condition, Load, Wash, Dry, Elute WaterSample->SPE_Process Evaporate Evaporate to Dryness SPE_Process->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter FinalSample Final Sample for Injection Filter->FinalSample HPLC_UV HPLC-UV Analysis FinalSample->HPLC_UV Data Data Acquisition & Quantification HPLC_UV->Data

Workflow for HPLC-UV analysis of TPP in water.
Conclusion

The choice of analytical method for the determination of tripropyl phosphate in water depends on the required sensitivity, selectivity, and available instrumentation. GC-NPD offers excellent selectivity for phosphorus compounds. GC-MS provides definitive identification and is highly sensitive, especially in SIM mode. HPLC-UV is a robust and reliable alternative, particularly suitable for routine analysis. The provided protocols offer a comprehensive guide for accurate and precise quantification of TPP in aqueous samples.

References

Application Notes and Protocols for Trialkyl Phosphates in Solvent Extraction of Metals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of Tripropyl Phosphate (B84403) (TPrP):

Extensive research of scientific literature and industrial applications reveals a significant scarcity of data regarding the specific use of tripropyl phosphate (TPrP) for the solvent extraction of metals. The field is overwhelmingly dominated by its close chemical analog, tri-n-butyl phosphate (TBP) . TBP is the industry-standard and extensively studied neutral extractant, particularly in nuclear fuel reprocessing and hydrometallurgy.[1][2]

The principles and mechanisms of extraction are based on the electron-donating phosphoryl group (P=O), which is common to all trialkyl phosphates. Therefore, the methodologies and protocols established for TBP serve as a robust and directly applicable foundation for any experimental work involving this compound. This document will focus on the well-documented applications and protocols of TBP, which can be adapted for research on TPrP or other trialkyl phosphates.

Application Notes

Principle of Extraction

Tri-n-butyl phosphate (TBP) is a neutral, solvating extractant.[3] The extraction mechanism relies on the formation of a neutral, hydrophobic complex between the metal salt (typically a nitrate (B79036) or chloride) and the TBP molecule. The oxygen atom of the phosphoryl group (P=O) in TBP acts as a Lewis base, donating electron density to the metal cation to form a coordination complex.[3] This complex is highly soluble in nonpolar organic diluents (like kerosene (B1165875) or dodecane) and thus transfers from the aqueous phase to the organic phase.[4]

The general equilibrium for the extraction of a metal ion Mⁿ⁺ from a nitrate solution can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + xTBP(org) ⇌ M(NO₃)ₙ(TBP)ₓ(org)

The stoichiometry (x) of the TBP in the complex depends on the metal. For example, Uranium(VI) as the uranyl ion (UO₂²⁺) and Thorium(IV) are typically extracted as UO₂(NO₃)₂(TBP)₂ and Th(NO₃)₄(TBP)₂, respectively.[4]

Key Applications

TBP-based solvent extraction is a cornerstone of several major industrial processes:

  • Nuclear Fuel Reprocessing (PUREX Process): The Plutonium and Uranium Recovery by Extraction (PUREX) process uses a solution of 15-40% TBP in a hydrocarbon diluent to selectively extract uranium and plutonium from dissolved spent nuclear fuel, leaving fission products in the aqueous raffinate.[1][4]

  • Uranium and Thorium Purification: TBP is used to purify uranium concentrates from ore leachates and to separate thorium from other elements.[5][6][7]

  • Rare Earth Element (REE) Separation: TBP is employed in the separation of lanthanides and other rare earth elements, although separation factors between adjacent REEs can be low, often requiring multi-stage countercurrent processes.[1][8]

  • Recovery of Other Metals: TBP has applications in the extraction of zirconium, hafnium, nickel, and other transition metals from various aqueous solutions.[4][9]

Quantitative Data for Metal Extraction using TBP

The efficiency of solvent extraction is quantified by the distribution ratio (D) and the separation factor (β).

  • Distribution Ratio (D): D = [Metal Concentration]organic / [Metal Concentration]aqueous

  • Separation Factor (βA/B): βA/B = DA / DB

The following tables summarize key quantitative data from various studies.

Table 1: Extraction of Uranium(VI) and Thorium(IV) with TBP

Metal Ion Aqueous Medium TBP Conc. (v/v) Diluent Distribution Ratio (D) Reference
U(VI) 3 M HNO₃ 20% Dodecane Varies with U conc. [10]
Th(IV) HNO₃ 30% Dodecane High [10]
U(VI) ~3 M HNO₃ 25% Kerosene High [5]

| Th(IV) | ~3 M HNO₃ | 25% | Kerosene | Lower than U(VI) |[5] |

Table 2: Extraction of Rare Earth Elements (REEs) and Other Metals with TBP

Metal Ion Aqueous Medium TBP Conc. (v/v) Diluent Extraction Efficiency (%) Reference
Neodymium (Nd) Nitric Acid Leachate Optimized Kerosene ~95% [8]
Cerium (Ce) Nitric Acid Leachate Optimized Kerosene ~90% [8]
Lanthanum (La) Nitric Acid Leachate Optimized Kerosene ~87% [8]
Yttrium (Y) Nitric Acid Leachate Optimized Kerosene ~80% [8]

| Zirconium (Zr) | Chloride solution | 100% (undiluted) | - | >90% |[9] |

Experimental Protocols

This section provides a general protocol for a laboratory-scale batch solvent extraction experiment using TBP.

Materials and Apparatus
  • Reagents:

    • Tri-n-butyl phosphate (TBP), analytical grade

    • Diluent: Kerosene, n-dodecane, or other suitable inert hydrocarbon

    • Metal salt (e.g., Uranyl nitrate, Thorium nitrate)

    • Nitric acid (HNO₃), concentrated

    • Stripping agent (e.g., deionized water, dilute HNO₃, or a complexing agent)

    • Deionized water

  • Apparatus:

    • Separatory funnels (appropriate volume)

    • Mechanical shaker

    • pH meter

    • Analytical balance

    • Volumetric flasks, pipettes, beakers

    • Centrifuge (optional, for difficult phase separation)

    • Analytical instrument for metal analysis (e.g., ICP-OES, ICP-MS, UV-Vis Spectrophotometer)

Preparation of Solutions
  • Organic Phase Preparation:

    • Prepare the desired concentration of TBP in the chosen diluent (e.g., 30% v/v TBP in kerosene).

    • To prepare 100 mL of 30% TBP/kerosene, accurately measure 30 mL of TBP and 70 mL of kerosene and mix them thoroughly in a volumetric flask or graduated cylinder.[3]

  • Aqueous Feed Preparation:

    • Dissolve a known quantity of the metal salt in deionized water to achieve the target metal concentration.

    • Carefully add concentrated nitric acid to the solution to adjust the acidity to the desired molarity (e.g., 3 M HNO₃). The high concentration of nitrate ions acts as a "salting-out" agent, improving extraction efficiency.[3]

Extraction Procedure
  • Phase Contact: Place equal volumes of the prepared aqueous feed and the organic phase into a separatory funnel (e.g., 25 mL of each for a 1:1 phase ratio).[3]

  • Equilibration: Stopper the funnel securely and shake vigorously for 5-10 minutes to ensure intimate mixing and to allow the extraction equilibrium to be reached. A mechanical shaker is recommended for consistency and safety.[3]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two phases to disengage completely. The less dense organic phase will typically be the upper layer.

  • Sample Collection: Carefully drain the lower (aqueous) phase, now called the raffinate, into a clean beaker. Then, drain the upper (organic) phase, now the loaded organic, into a separate clean beaker.

Stripping Procedure (Back-Extraction)
  • Phase Contact: Place the loaded organic phase from the extraction step into a clean separatory funnel. Add an equal volume of the stripping agent (e.g., deionized water or 0.01 M HNO₃).

  • Equilibration: Shake the funnel for 5-10 minutes to transfer the metal ions back into the new aqueous phase.

  • Phase Separation & Collection: Allow the phases to separate and collect the aqueous phase (strip solution) and the now-barren organic phase.

Analysis
  • Determine the concentration of the metal in the initial aqueous feed, the raffinate, and the strip solution using a suitable analytical technique (e.g., ICP-OES).

  • The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = [M]initial_aq - [M]raffinate.

  • Calculate the distribution ratio (D) and extraction efficiency (%E) for the experiment.

Visualizations

General Solvent Extraction Workflow

The following diagram illustrates a typical multi-stage countercurrent solvent extraction process, such as the PUREX process, which includes extraction, scrubbing (to remove impurities from the loaded organic), and stripping stages.

SolventExtractionWorkflow General Solvent Extraction Process Flow feed Aqueous Feed (Metal + Impurities in Acid) extraction Extraction Stage(s) feed->extraction Aqueous In solvent_in Fresh Solvent (e.g., TBP in Kerosene) solvent_in->extraction Organic In scrubbing Scrubbing Stage(s) extraction->scrubbing Loaded Organic (Metal + Impurities) raffinate Aqueous Raffinate (Impurities) extraction->raffinate Aqueous Out scrub_sol Scrub Solution (e.g., Dilute Acid) scrub_sol->scrubbing Aqueous In scrubbing->extraction Aqueous Out stripping Stripping Stage(s) scrubbing->stripping Scrubbed Organic (Purified Metal) product Aqueous Product (Purified Metal) stripping->product Aqueous Out solvent_out Recycled Solvent stripping->solvent_out Barren Organic strip_sol Strip Solution (e.g., Water) strip_sol->stripping Aqueous In

Caption: A typical multi-stage solvent extraction workflow.

Solvation Mechanism of Uranyl Nitrate with TBP

This diagram illustrates the coordination of two TBP molecules with one uranyl nitrate molecule to form the extractable neutral complex.

Caption: Coordination complex of TBP with uranyl nitrate.

References

Application Notes and Protocols for the Preparation of Tripropyl Phosphate Calibration Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyl phosphate (B84403) (TPP) is an organophosphorus compound widely utilized as a plasticizer, flame retardant, and solvent in various industrial applications.[1][2] Its presence in environmental and biological samples necessitates accurate and reliable quantitative analysis. The preparation of precise calibration standards is a critical prerequisite for achieving high-quality data in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This document provides a detailed protocol for the preparation of TPP calibration standards, ensuring accuracy, reproducibility, and safety.

Quantitative Data Summary

Accurate preparation of calibration standards begins with a thorough understanding of the physicochemical properties of the analyte. The table below summarizes key quantitative data for tripropyl phosphate.

PropertyValueReference
Chemical Formula C₉H₂₁O₄P[5][6]
Molecular Weight 224.23 g/mol [6]
CAS Number 513-08-6[5]
Appearance Colorless liquid[5]
Density 1.012 g/mL at 25 °C[7]
Boiling Point 120-122 °C at 10 mmHg[7]
Solubility Highly soluble in organic solvents (e.g., ethanol, acetone, benzene, chloroform, dichloromethane). Limited solubility in water.[2][5]
Purity (Example CRM) 994.1 mg/g (99.41%)[8][9]

Experimental Protocols

This section details the necessary materials, safety precautions, and step-by-step procedures for the preparation of this compound calibration standards.

Materials and Reagents
  • This compound (TPP), analytical standard (≥99% purity)

  • High-purity solvent (e.g., Acetone, Acetonitrile, or Toluene, HPLC or GC grade)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Ultrasonic bath (optional)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • This compound may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid direct contact.[11]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any work.[10]

  • Dispose of all chemical waste in accordance with institutional and local regulations.[12]

Preparation of a 1000 µg/mL this compound Stock Solution
  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh the TPP Standard: Accurately weigh approximately 10 mg of the this compound analytical standard into the tared weighing boat. Record the exact weight.

  • Dissolve the Standard: Carefully transfer the weighed TPP to a 10 mL Class A volumetric flask.

  • Add Solvent: Add a small amount of the chosen high-purity solvent (e.g., acetone) to the flask to dissolve the TPP. Gently swirl the flask to ensure complete dissolution. An ultrasonic bath may be used to aid dissolution if necessary.

  • Dilute to Volume: Once the TPP is fully dissolved, bring the flask to the 10 mL mark with the same solvent.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the Exact Concentration: The exact concentration of the stock solution should be calculated based on the actual weight of the TPP standard and its purity.

    Concentration (µg/mL) = (Weight of TPP (mg) × Purity) / Volume of flask (mL) × 1000

  • Label and Store: Transfer the stock solution to a properly labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C or -80°C for long-term stability. Stock solutions should be replaced after 6 months, or sooner if comparison with check standards indicates a problem.[1][13]

Preparation of Calibration Standards by Serial Dilution

This protocol describes the preparation of a series of calibration standards with concentrations of 10 µg/mL, 5 µg/mL, 2 µg/mL, 1 µg/mL, 0.5 µg/mL, and 0.1 µg/mL.

  • Prepare an Intermediate Stock Solution (100 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the chosen solvent.

    • Cap and invert the flask several times to mix thoroughly.

  • Prepare the Highest Concentration Standard (10 µg/mL):

    • Pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • This will be your Standard 1 .

  • Perform Serial Dilutions:

    • Standard 2 (5 µg/mL): Pipette 5 mL of Standard 1 (10 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Standard 3 (2 µg/mL): Pipette 2 mL of Standard 1 (10 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Standard 4 (1 µg/mL): Pipette 1 mL of Standard 1 (10 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Standard 5 (0.5 µg/mL): Pipette 5 mL of Standard 4 (1 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Standard 6 (0.1 µg/mL): Pipette 1 mL of Standard 4 (1 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Label and Store: Transfer each calibration standard to a separate, clearly labeled amber glass vial. Store at 4°C when not in use and allow to come to room temperature before analysis. It is recommended to prepare fresh working standards daily or weekly as needed.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound calibration standards.

G cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Stock cluster_standards Calibration Standards Preparation (Serial Dilution) weigh Weigh 10 mg TPP Analytical Standard dissolve Dissolve in 10 mL High-Purity Solvent weigh->dissolve stock 1000 µg/mL Primary Stock Solution dissolve->stock intermediate_prep Dilute 1 mL of Primary Stock to 10 mL stock->intermediate_prep 1 mL intermediate_stock 100 µg/mL Intermediate Stock intermediate_prep->intermediate_stock std1_prep Dilute 1 mL of Intermediate Stock to 10 mL intermediate_stock->std1_prep 1 mL std1 Standard 1 10 µg/mL std1_prep->std1 std2_prep Dilute 5 mL of Std 1 to 10 mL std1->std2_prep 5 mL std3_prep Dilute 2 mL of Std 1 to 10 mL std1->std3_prep 2 mL std4_prep Dilute 1 mL of Std 1 to 10 mL std1->std4_prep 1 mL std2 Standard 2 5 µg/mL std2_prep->std2 std3 Standard 3 2 µg/mL std3_prep->std3 std4 Standard 4 1 µg/mL std4_prep->std4 std5_prep Dilute 5 mL of Std 4 to 10 mL std4->std5_prep 5 mL std6_prep Dilute 1 mL of Std 4 to 10 mL std4->std6_prep 1 mL std5 Standard 5 0.5 µg/mL std5_prep->std5 std6 Standard 6 0.1 µg/mL std6_prep->std6

Caption: Workflow for the preparation of this compound calibration standards.

References

Application Notes and Protocols for Tripropyl Phosphate as a Non-Polar Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the properties of tripropyl phosphate (B84403) (TPP) and explore its potential as a non-polar solvent in chemical synthesis. While direct, documented applications in specific named reactions are limited in publicly available literature, its physical and chemical characteristics, along with the established use of its analogs like tributyl phosphate (TBP) and triethyl phosphate (TEP), suggest its utility as a novel solvent. The provided protocol is a representative example of how TPP could be employed in a common cross-coupling reaction, serving as a starting point for further investigation and optimization.

Application Notes

Introduction to Tripropyl Phosphate (TPP)

This compound is an organic phosphate ester with the chemical formula (C₃H₇O)₃PO. It is a colorless and viscous liquid at room temperature.[1] TPP is widely recognized for its application as a flame retardant and a plasticizer in the manufacturing of plastics and coatings.[1][2][3] Its properties also make it a candidate for use as a non-polar solvent in various chemical reactions. It is soluble in most organic solvents and has limited solubility in water.[1][2]

Properties of this compound as a Solvent

The suitability of a solvent for a chemical reaction is determined by its physical and chemical properties. This compound possesses several characteristics that make it an attractive option for a non-polar solvent.

  • High Boiling Point: TPP has a high boiling point, which allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus.

  • Aprotic and Non-Polar Nature: As an aprotic solvent, TPP does not have acidic protons and will not interfere with reactions involving strong bases or organometallic reagents. Its non-polar character allows for the dissolution of non-polar reactants and reagents.

  • Chemical Stability: Organophosphates are generally stable compounds, which is a desirable feature for a reaction solvent.

  • Potential as a "Green" Solvent: The related compound, triethyl phosphate (TEP), has been explored as a green solvent for solid-phase peptide synthesis due to its low toxicity and biodegradability.[4][5] This suggests that TPP could also be a more environmentally benign alternative to some conventional non-polar solvents.

Data Presentation: Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₂₁O₄P[1][2]
Molecular Weight 224.23 g/mol [4]
Appearance Colorless, viscous liquid[1]
Boiling Point 120-122 °C at 10 mmHg[2]
Density 1.012 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.416[2]
Water Solubility Limited[1]
Solubility in Organics Soluble in most organic solvents[1]
Potential Applications in Chemical Synthesis

Based on its properties and by analogy to similar organophosphate solvents like tributyl phosphate (TBP) used in extraction processes, TPP could be a suitable solvent for a range of organic reactions, including:

  • Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which often benefit from high-boiling, non-polar solvents.

  • Organometallic Reactions: Where an aprotic environment is crucial.

  • Polymerization Reactions: As a medium for the synthesis of polymers.

The use of TPP in these areas requires experimental validation. The following protocol for a Suzuki-Miyaura coupling is presented as a hypothetical example to guide such investigations.

TPP This compound (TPP) Properties Favorable Properties TPP->Properties HighBoilingPoint High Boiling Point Properties->HighBoilingPoint Aprotic Aprotic Nature Properties->Aprotic NonPolar Non-Polar Properties->NonPolar Stable Chemically Stable Properties->Stable Green Potential 'Green' Solvent Properties->Green Applications Potential Applications Properties->Applications CrossCoupling Cross-Coupling Reactions Applications->CrossCoupling Organometallic Organometallic Reactions Applications->Organometallic Polymerization Polymerization Applications->Polymerization cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Setup Schlenk Flask AddReagents Add Reactants & Catalyst Setup->AddReagents AddSolvent Add this compound AddReagents->AddSolvent Heat Heat to 100 °C AddSolvent->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Wash Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

Application of Tripropyl Phosphate in Lithium-Ion Battery Electrolytes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropyl phosphate (B84403) (TPP), an organophosphorus compound, has garnered significant interest as a functional additive in lithium-ion battery (LIB) electrolytes. Its primary application lies in its ability to act as a flame retardant, thereby enhancing the safety profile of LIBs, which are susceptible to thermal runaway due to the high flammability of conventional carbonate-based electrolytes.[1][2] Beyond its flame-retardant properties, TPP can also influence the electrochemical performance of the battery by participating in the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. This participation can lead to improved cycling stability and coulombic efficiency under certain conditions.[3]

These application notes provide detailed protocols for the preparation and testing of TPP-containing electrolytes, along with a summary of the quantitative effects of TPP on electrolyte properties and battery performance.

Safety Precautions

Standard laboratory safety protocols for handling flammable and corrosive materials should be strictly followed. All work with lithium-ion battery components, especially the electrolyte and lithium metal, must be conducted in an inert-atmosphere glovebox with moisture and oxygen levels below 1 ppm. Tripropyl phosphate is an organic chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Equipment

  • Chemicals: Battery-grade lithium hexafluorophosphate (B91526) (LiPF6), ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), this compound (TPP, anhydrous), lithium foil, cathode (e.g., LiNiMnCoO2 - NMC), anode (e.g., graphite), separator (e.g., Celgard 2325), dimethyl carbonate (DMC) for washing.

  • Equipment: Argon-filled glovebox, planetary ball mill (for slurry preparation), coating machine, vacuum oven, coin cell crimper, battery cycler, electrochemical impedance spectroscopy (EIS) analyzer, viscometer, conductivity meter, flammability testing apparatus.

Experimental Protocols

Electrolyte Preparation

A baseline electrolyte, typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume), is prepared inside an argon-filled glovebox.

  • Salt Dissolution: Slowly add the desired amount of LiPF6 to the EC/DMC solvent mixture while stirring with a magnetic stirrer until the salt is completely dissolved. This process is exothermic.

  • TPP Addition: Add the desired volume percentage of this compound to the baseline electrolyte. For example, to prepare an electrolyte with 5% TPP, add 5 mL of TPP to 95 mL of the baseline electrolyte.

  • Homogenization: Continue stirring the final mixture for at least one hour to ensure homogeneity.

Coin Cell Assembly (CR2032)

The assembly of coin cells should be performed inside an argon-filled glovebox.

  • Electrode and Separator Preparation: Punch circular electrodes (e.g., 15 mm diameter for the cathode and 16 mm for the anode) and separators (e.g., 19 mm diameter) from the prepared sheets. Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 60 °C for separators) for at least 12 hours before transferring them into the glovebox.

  • Assembly Stack:

    • Place the cathode disc in the center of the bottom coin cell case.

    • Add a few drops of the TPP-containing electrolyte onto the cathode surface.

    • Place a separator disc on top of the cathode.

    • Add a few more drops of the electrolyte onto the separator to ensure it is fully wetted.

    • Place the anode disc on top of the separator.

    • Place a stainless-steel spacer and a spring on top of the anode.

  • Crimping: Place the top coin cell case and crimp the cell using a coin cell crimper to ensure a hermetic seal.

  • Resting: Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.

Electrochemical Measurements
  • Formation Cycles: The initial charge-discharge cycles are crucial for the formation of a stable SEI layer. A typical formation protocol involves cycling the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles within the designated voltage window (e.g., 3.0-4.2 V for NMC/graphite cells).

  • Cycling Performance: To evaluate the long-term stability, cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100, 200, or more). Record the discharge capacity and coulombic efficiency for each cycle.

  • Rate Capability: Test the cell's performance at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine its ability to deliver capacity at different charge and discharge speeds.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the impedance characteristics of the cell, which can provide insights into the properties of the SEI and charge transfer kinetics. Measurements are typically taken at a specific state of charge (e.g., 100% SOC) over a frequency range (e.g., 100 kHz to 0.01 Hz).

Flammability Testing: Self-Extinguishing Time (SET)

The self-extinguishing time is a common method to quantify the flammability of battery electrolytes.[1][4]

  • Sample Preparation: A known mass (e.g., 0.5 g) of the electrolyte is absorbed onto a piece of glass wool or a similar inert porous material.

  • Ignition: The electrolyte-soaked material is exposed to a flame for a short, defined period (e.g., 3-5 seconds).

  • Measurement: The time it takes for the flame to self-extinguish after the ignition source is removed is measured.

  • Calculation: The SET is typically reported in seconds per gram (s/g) of electrolyte.

Data Presentation

The following tables summarize the expected quantitative effects of this compound addition to a standard lithium-ion battery electrolyte (e.g., 1M LiPF6 in EC/DMC).

Table 1: Physical and Electrochemical Properties of TPP-based Electrolytes

Concentration of TPP (vol%)Ionic Conductivity (mS/cm)Viscosity (mPa·s)Flash Point (°C)Self-Extinguishing Time (s/g)
0~8-12~2-4~25-35Flammable
5DecreasesIncreasesIncreases~30-40
10Decreases furtherIncreases furtherIncreases further~15-25
20Significantly DecreasesSignificantly IncreasesSignificantly Increases~5-15

Note: The exact values can vary depending on the base electrolyte composition, temperature, and measurement method. The addition of TPP generally leads to a decrease in ionic conductivity and an increase in viscosity, which can negatively impact rate performance.[5][6][7][8]

Table 2: Electrochemical Performance of Li-ion Cells with TPP-based Electrolytes (NMC/Graphite Chemistry)

Concentration of TPP (vol%)Test ConditionsInitial Discharge Capacity (mAh/g)Capacity Retention after 100 cycles (%)Average Coulombic Efficiency (%)
025°C, C/2 rate~150-160~85-90~99.5
525°C, C/2 rateSlightly lower than baseline~90-95>99.7
1025°C, C/2 rateLower than baseline~88-93>99.6
2025°C, C/2 rateSignificantly lower than baseline~80-85~99.5

Note: Low concentrations of TPP (e.g., 5%) can sometimes improve capacity retention and coulombic efficiency due to the formation of a more stable SEI.[9][10][11] However, higher concentrations often lead to a decrease in capacity and rate capability due to the increased viscosity and lower ionic conductivity of the electrolyte.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly (Glovebox) cluster_testing Testing Electrolyte_Prep Electrolyte Preparation Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly Flammability Flammability Test (SET) Electrolyte_Prep->Flammability Electrode_Prep Electrode Preparation Electrode_Prep->Cell_Assembly Separator_Prep Separator Preparation Separator_Prep->Cell_Assembly Formation Formation Cycles Cell_Assembly->Formation Cycling Cycling Performance Formation->Cycling EIS EIS Formation->EIS

Caption: Experimental workflow for evaluating TPP in LIBs.

TPP_Flame_Retardant_Mechanism Flame Retardant Mechanism of TPP cluster_liquid Liquid Phase (Electrolyte) H_rad H• OH_rad OH• O_rad O• TPP This compound (TPP) PO_rad PO• TPP->PO_rad Decomposition in flame PO_rad->H_rad Scavenges PO_rad->OH_rad Scavenges PO_rad->O_rad Scavenges

Caption: TPP's gas-phase radical scavenging mechanism.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tripropyl phosphate (B84403) (TPP) is an organophosphate ester utilized as a flame retardant and plasticizer in various consumer and industrial products.[1] Its detection in environmental and biological samples has raised concerns, necessitating reliable and efficient analytical methods for its quantification. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.[2] This application note provides a detailed protocol for the solid-phase extraction of tripropyl phosphate from aqueous samples, adaptable for other matrices such as dust and air. The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and high-recovery sample preparation method for TPP analysis.

Experimental Protocol

This protocol outlines the solid-phase extraction of this compound from a water sample using a reversed-phase SPE cartridge. This method is suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • SPE Cartridges: Reversed-phase C18 SPE cartridges (500 mg, 6 mL) or Oasis HLB cartridges.

  • Solvents: HPLC-grade or equivalent purity Methanol, Dichloromethane, n-Hexane, Ethyl Acetate (B1210297), and Acetone.

  • Reagents: Ultra-pure water.

  • Internal Standard: Deuterated TPP or a suitable alternative organophosphate standard.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, conical centrifuge tubes, autosampler vials.

Sample Pre-treatment (Aqueous Samples):

  • Collect a 500 mL water sample in a clean glass container.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Spike the sample with an internal standard to a known concentration.

Solid-Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Pass 5 mL of Dichloromethane through the cartridge.

    • Follow with 5 mL of Methanol.

    • Finally, equilibrate the cartridge by passing 5 mL of ultra-pure water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the 500 mL pre-treated water sample onto the conditioned SPE cartridge.

    • Maintain a consistent and slow flow rate of approximately 5 mL/min to ensure optimal analyte retention.[2]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultra-pure water to remove any polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10-20 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge with 8-10 mL of a suitable solvent. Common elution solvents include ethyl acetate or a 90:10 (v/v) mixture of n-hexane:acetone.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 35-40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 500 µL) of a solvent compatible with the analytical instrument, such as ethyl acetate or isooctane.

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of this compound and other organophosphate esters using solid-phase extraction. The data is compiled from various studies and represents typical performance.

AnalyteMatrixSPE SorbentElution Solvent(s)Recovery Rate (%)Limit of Detection (LOD)Reference(s)
This compound Human PlasmaPDMS/DVBThermal Desorption-50 ng/L[3]
Organophosphate EstersWaterBond Elut PPLDichloromethane or Acetone/Hexane85 - 99%1 - 3 ng/L[4]
Isopropylated Phenyl PhosphatesAirFlorisilEthyl Acetate98.9 ± 6%0.050 mg/m³[5]
Organophosphate EstersFishC18Acetonitrile or Dichloromethane/Methanol67 - 116%-[2]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Sample Aqueous Sample (500 mL) Filter Filtration (if needed) Sample->Filter Spike Spike with Internal Standard Filter->Spike Condition 1. Cartridge Conditioning (DCM, MeOH, H2O) Spike->Condition Load 2. Sample Loading (~5 mL/min) Condition->Load Wash 3. Washing (5 mL Ultra-pure Water) Load->Wash Dry 4. Drying (Nitrogen Stream) Wash->Dry Elute 5. Elution (Ethyl Acetate or n-Hexane:Acetone) Dry->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution (500 µL Ethyl Acetate) Concentrate->Reconstitute Analysis GC-MS Analysis Reconstitute->Analysis Logical_Relationships cluster_input Inputs cluster_process SPE Process cluster_output Outputs Sample Sample Matrix (e.g., Water, Dust Extract) Retention Analyte Retention (Hydrophobic Interaction) Sample->Retention TPP This compound (Analyte) TPP->Retention Interferences Matrix Interferences Interferences->Retention Wash Interference Removal (Polar Wash) Interferences->Wash Retention->Wash Elution Analyte Elution (Organic Solvent) Wash->Elution Waste Waste (Interferences & Solvents) Wash->Waste Clean_Extract Clean, Concentrated TPP Extract Elution->Clean_Extract

References

Troubleshooting & Optimization

Technical Support Center: Tripropyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of tripropyl phosphate (B84403) (TPP) and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tripropyl phosphate?

A1: A prevalent laboratory method is the direct esterification of n-propanol with phosphorus oxychloride (POCl₃).[1] This reaction involves the stepwise substitution of the chlorine atoms on POCl₃ with propyloxy groups from n-propanol. The reaction typically requires a base or other means to neutralize the hydrogen chloride (HCl) byproduct.[1][2]

Q2: Why is my reaction yield consistently low?

A2: Low yields are often traced back to a few critical factors:

  • Presence of Moisture: Phosphorus oxychloride reacts vigorously with water, leading to its decomposition into phosphoric acid and HCl. This consumes the reagent and promotes unwanted side reactions.[3]

  • Improper Stoichiometry: An incorrect molar ratio of n-propanol to phosphorus oxychloride can lead to incomplete reactions and the formation of partially substituted byproducts like dipropyl chlorophosphate and propyl dichlorophosphate.

  • Poor Temperature Control: The reaction is exothermic.[4] Without careful temperature management, side reactions can occur, reducing the yield of the desired this compound.

  • Inefficient HCl Removal: The generated HCl can react with n-propanol to form 1-chloropropane (B146392) or catalyze other side reactions. Efficient neutralization or removal is crucial.[1]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities include:

  • Unreacted Starting Materials: Residual phosphorus oxychloride and n-propanol.

  • Partially Substituted Products: Dipropyl chlorophosphate and propyl dichlorophosphate.[4]

  • Byproducts from Side Reactions: Such as 1-chloropropane if HCl is not effectively neutralized.

  • Water and Solvents: Residual moisture or solvents used during the reaction or work-up.[5][6]

Q4: How can I purify the crude this compound product?

A4: A typical purification process involves several steps:

  • Neutralization: The crude product is washed with a dilute alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate solution) to neutralize any remaining acidic impurities like HCl or partially substituted chlorophosphates.[4][7]

  • Water Washes: Subsequent washes with deionized water are performed to remove the base and any salts formed during neutralization.[8][9]

  • Drying: The organic layer is separated and dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The final product is purified by vacuum distillation to remove unreacted n-propanol, solvents, and other volatile impurities.[10]

Q5: What is the role of a catalyst in this synthesis?

A5: While the reaction can proceed without a catalyst, a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) is sometimes used to increase the reaction rate.[4][10] For reactions starting from phosphorus trichloride (PCl₃) to first form tripropyl phosphite, subsequent reactions may use other catalysts.[11] However, for the POCl₃ route, the catalyst must be completely removed during work-up, typically by quenching and washing with an alkaline solution.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Action
Moisture in Reactants/Glassware Ensure all glassware is oven-dried before use. Use anhydrous grade n-propanol and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Incorrect Reactant Stoichiometry Carefully calculate and measure the molar ratios. A slight excess of n-propanol (e.g., 3.1-3.3 moles per mole of POCl₃) is often used to ensure complete reaction.
Reaction Temperature Too Low/High Monitor and control the reaction temperature closely. For the addition of POCl₃ to propanol, a temperature of 10-30°C is often recommended.[1] For other phosphate syntheses, temperatures can range from 50-80°C.[4][10]
Inefficient Mixing Ensure vigorous and consistent stirring throughout the reaction to promote contact between reactants.
Loss of Product During Work-up Be careful during aqueous washes to avoid emulsions and ensure complete separation of the organic layer. Minimize transfers between vessels.
Issue 2: Presence of Impurities and Byproducts
Potential Cause Recommended Action
Incomplete Reaction Increase the reaction time or slightly elevate the temperature after the initial addition to drive the reaction to completion. Monitor reaction progress using techniques like GC or ³¹P NMR.[5]
Side Reactions with HCl Use an acid scavenger like pyridine (B92270) or triethylamine (B128534) in the reaction mixture, or ensure prompt and thorough neutralization during the work-up.[12]
Ineffective Purification Ensure the alkaline wash is sufficient to neutralize all acids. Use multiple water washes until the aqueous layer is neutral. Conduct the final vacuum distillation carefully to separate fractions effectively.[8]
Decomposition During Distillation High temperatures during distillation can cause decomposition. Use a high-vacuum system to lower the boiling point of this compound (boils at 120-122 °C / 10 mmHg).[2]

Experimental Protocols

Synthesis of this compound via Phosphorus Oxychloride

This protocol is a generalized procedure based on common methods for synthesizing trialkyl phosphates.[1][12] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials & Equipment:

  • Phosphorus oxychloride (POCl₃)

  • n-Propanol (anhydrous)

  • Triethylamine or Pyridine (anhydrous, as acid scavenger)

  • Toluene (B28343) (anhydrous, as solvent)

  • 5% Sodium Hydroxide solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, thermometer, heating mantle

  • Separatory funnel, rotary evaporator, vacuum distillation setup

Procedure:

  • Setup: Assemble a clean, oven-dried three-neck flask with a stirrer, dropping funnel, and a condenser under a nitrogen atmosphere.

  • Charging Reactants: Charge the flask with anhydrous n-propanol (3.1 eq.), anhydrous triethylamine (3.0 eq.), and anhydrous toluene. Cool the mixture in an ice-water bath to 0-5°C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.0 eq.) dropwise from the dropping funnel to the stirred mixture, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching & Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 5% Sodium Hydroxide solution

      • Deionized water (2-3 times, until the aqueous layer is neutral)

      • Brine (saturated NaCl solution)

  • Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the toluene solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Quantitative Data Presentation

The optimal conditions for this compound synthesis can vary. The following table summarizes key parameters and their typical ranges found in related phosphate ester syntheses. Researchers should perform optimization studies to determine the ideal conditions for their specific setup.

ParameterTypical RangeRationale & Impact on Yield
Molar Ratio (Propanol:POCl₃) 3.1:1 to 3.4:1A slight excess of alcohol drives the reaction towards the fully substituted product, minimizing chlorophosphate impurities.[1]
Reaction Temperature 0°C to 30°C (addition)Controls reaction rate and minimizes side reactions. Exothermic reaction requires cooling.[1]
Post-Addition Temperature Room Temp to 80°CA higher temperature post-addition can help drive the reaction to completion, but must be carefully controlled.[4][10]
Reaction Time 2 to 6 hoursSufficient time must be allowed for the reaction to go to completion. Progress can be monitored by GC.
Purification (Distillation Vacuum) < 15 mmHgHigh vacuum is essential to lower the boiling point and prevent thermal decomposition of the product.[13]

Visualizations

Experimental Workflow for this compound Synthesis```dot

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Prepare Anhydrous Reactants & Solvents prep_glass Assemble Dry Glassware under N2 charge Charge Propanol, Toluene, & Triethylamine prep_glass->charge cool Cool to 0-5°C charge->cool add Add POCl3 Dropwise (T < 10°C) cool->add react Stir at Room Temp (2-4 hours) add->react filter Filter Precipitate react->filter wash Aqueous Washes (Base, Water, Brine) filter->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Tripropyl Phosphate distill->product analysis Characterize (GC, NMR, etc.)

Caption: Troubleshooting flowchart for low yield in TPP synthesis.

References

Technical Support Center: Overcoming Tripropyl Phosphate (TPP) Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of tripropyl phosphate (B84403) (TPP).

Troubleshooting Guide

Peak tailing in gas chromatography for tripropyl phosphate can compromise the accuracy and precision of your results by affecting resolution and integration.[1] This guide provides a systematic approach to identifying and resolving the common causes of this issue.

Question: My this compound peak is tailing. What are the most common causes and where should I start troubleshooting?

Answer:

Peak tailing for an active compound like this compound is typically caused by unwanted interactions within the GC system or sub-optimal analytical conditions. The phosphate group in TPP is prone to interacting with active sites.[2][3] A systematic troubleshooting approach, starting with the most common and easily solvable issues, is recommended.

Start by examining your inlet system, as it is a frequent source of problems.[4][5] If initial checks do not resolve the issue, proceed to evaluate the column and then your method parameters.

Here is a logical workflow for troubleshooting:

start Start: TPP Peak Tailing Observed inlet_maintenance Step 1: Perform Inlet Maintenance - Replace liner and septum - Clean the inlet start->inlet_maintenance check_column_install Step 2: Check Column Installation - Ensure proper column cut - Verify correct installation depth inlet_maintenance->check_column_install Issue persists problem_solved Problem Resolved inlet_maintenance->problem_solved Issue resolved column_health Step 3: Evaluate Column Health - Trim the front of the column (10-20 cm) - Condition the column check_column_install->column_health Issue persists check_column_install->problem_solved Issue resolved method_params Step 4: Optimize Method Parameters - Increase inlet temperature - Adjust temperature ramp rate column_health->method_params Issue persists column_health->problem_solved Issue resolved column_choice Step 5: Consider Column Choice - Is the column sufficiently inert? - Is the stationary phase appropriate? method_params->column_choice Issue persists method_params->problem_solved Issue resolved column_choice->problem_solved Issue resolved

Caption: A step-by-step troubleshooting workflow for TPP peak tailing.

Frequently Asked Questions (FAQs)

Inlet and System Activity

Q1: How do I know if my inlet is the source of peak tailing?

A1: The inlet is a common area for contamination and activity.[6] If you observe peak tailing for TPP, performing basic inlet maintenance is a good first step.[5] Replacing the inlet liner and septum is often a quick fix.[4] Using a deactivated liner, potentially with deactivated glass wool, is crucial for minimizing interactions with the phosphate group.[2][6]

Q2: What are "active sites" and how do they cause peak tailing for TPP?

A2: Active sites are chemically reactive points within the GC system that can interact with your analyte.[1] For TPP, these are often acidic silanol (B1196071) groups on the surface of the glass liner or the column's stationary phase.[2][3] The phosphate group of TPP can form strong hydrogen bonds with these sites, which delays the elution of a portion of the TPP molecules, resulting in a tailed peak.[7] Metal surfaces in the flow path can also contribute to this issue.[3][8]

TPP This compound (Analyte) Interaction Adsorption/ Interaction TPP->Interaction ActiveSite Active Site (e.g., Silanol Group) ActiveSite->Interaction DelayedElution Delayed Elution Interaction->DelayedElution PeakTailing Peak Tailing DelayedElution->PeakTailing

Caption: Interaction of TPP with active sites leading to peak tailing.

Column-Related Issues

Q3: My peak tailing persists after inlet maintenance. What should I check next regarding my column?

A3: If inlet maintenance doesn't resolve the issue, the problem may lie with the column itself.[1]

  • Improper Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, leading to peak tailing.[1][9][10] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.

  • Contamination: The front end of the column can accumulate non-volatile residues from samples, creating active sites.[4][11] Trimming 10-20 cm from the front of the column can often resolve this.[9]

  • Column Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be damaged.[1] In this case, the column will likely need to be replaced.

Q4: What type of GC column is best for analyzing this compound?

A4: For organophosphates like TPP, a low-bleed, inert column is recommended. A common choice is a 5% phenyl polysiloxane phase (e.g., TG-5MS, HP-5ms).[6][12] These columns offer good selectivity and thermal stability. Most importantly, using a column specifically designated as "inert" or "ultra inert" will have fewer active silanol sites, leading to better peak shapes for active compounds like TPP.[4][5]

Column CharacteristicRecommendation for TPP AnalysisRationale
Stationary Phase 5% Phenyl PolysiloxaneGood general-purpose phase for organophosphates.[6]
Inertness High (Ultra Inert, Deactivated)Minimizes interaction with the phosphate group.[2][4]
Film Thickness 0.25 µm or 0.50 µmA standard thickness suitable for most applications.[13][14]
Internal Diameter 0.25 mmOffers a good balance of efficiency and sample capacity.[14]
Method and Experimental Parameters

Q5: Can my GC method parameters be the cause of peak tailing?

A5: Yes, sub-optimal method parameters can lead to poor peak shape.[1]

  • Inlet Temperature: If the inlet temperature is too low, TPP may not vaporize completely or quickly enough, causing band broadening and tailing.[1]

  • Oven Temperature Program: A ramp rate that is too slow can sometimes contribute to broader peaks. Conversely, the final temperature and hold time must be sufficient to ensure all the TPP elutes from the column.[1]

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening.[15] Ensure you are operating at or near the optimal flow rate for your carrier gas and column dimensions.

Q6: What is a good starting point for GC method parameters for TPP analysis?

A6: The following table provides a typical set of starting parameters for the analysis of organophosphates like TPP on a standard 30 m x 0.25 mm x 0.25 µm 5% phenyl polysiloxane column. These may need to be optimized for your specific instrument and application.

ParameterRecommended SettingPurpose
Inlet Temperature 250 °CEnsures rapid and complete vaporization of TPP.[16]
Injection Mode SplitlessSuitable for trace analysis.
Oven Program 100 °C (hold 1 min), then 10 °C/min to 300 °C (hold 1 min)Provides good separation of many organophosphates.[16]
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/minA typical flow rate for a 0.25 mm ID column.[16]
Detector FID or NPDNPD is highly selective for phosphorus-containing compounds.[16]
Detector Temp 300 °CPrevents condensation of the analyte.[16]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

  • Cool Down: Turn off the oven, inlet, and detector heaters and allow the GC to cool down.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]

  • Remove Column: Carefully remove the column from the inlet.

  • Replace Septum: Unscrew the septum nut, remove the old septum with forceps, and replace it with a new one. Do not overtighten the nut.[1]

  • Replace Liner: Carefully remove the inlet liner.[1] Insert a new, deactivated liner, ensuring any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet and reinstall the column.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and column fitting.[1]

Protocol 2: Trimming the GC Column

  • Prepare: Wearing gloves, unwind a section of the column from the cage.

  • Score: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square score on the column tubing.

  • Break: Gently flex the column at the score to create a clean break.

  • Inspect: Using a small magnifier, inspect the cut to ensure it is clean, flat, and at a 90-degree angle with no jagged edges or shards.[9][10] A poor cut can itself be a cause of peak tailing.

  • Reinstall: Reinstall the trimmed column into the inlet at the correct depth.

References

Technical Support Center: Tripropyl Phosphate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripropyl phosphate (B84403) (TPP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My tripropyl phosphate solution appears cloudy or has formed a separate phase. What is happening?

A1: this compound has limited solubility in water.[1] Cloudiness or phase separation indicates that the concentration of TPP exceeds its solubility limit in your aqueous system. The solubility of TPP can be influenced by temperature, with solubility generally increasing at higher temperatures.[1] Additionally, the presence of other solutes or co-solvents in your formulation can affect its solubility.

Troubleshooting:

  • Verify Concentration: Double-check your calculations to ensure the intended concentration does not exceed the known solubility of TPP in water.

  • Temperature Adjustment: Gently warming the solution may help dissolve the TPP. However, be aware that elevated temperatures can also accelerate degradation (see Q3).

  • Co-solvents: Consider the use of a co-solvent, such as ethanol (B145695) or acetone, in which TPP is highly soluble, to increase its overall solubility in the aqueous formulation.[1] Conduct compatibility and stability studies with any new co-solvent.

Q2: I suspect my this compound is degrading. What are the likely degradation products?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction typically results in the formation of dipropyl phosphate (DPP) and propanol. Further hydrolysis to monopropyl phosphate is generally not observed under typical conditions.[2]

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: The stability of this compound is highly dependent on the pH of the solution. It is generally stable in neutral and moderately alkaline conditions but will hydrolyze under strongly alkaline or acidic conditions. The rate of hydrolysis also increases with temperature.

Quantitative Stability Data

The following table summarizes the available data on the hydrolysis of this compound at 20°C.

pHTemperature (°C)Half-life (t½)Rate Constant (k)
720Stable (>35 days)Not significant
920Stable (>35 days)Not significant
1120Stable (>35 days)Not significant
132047 days~0.0147 day⁻¹

Data is based on a study of organophosphate triesters in aqueous solutions.[2]

Troubleshooting Guide

Issue: Unexpectedly rapid degradation of this compound.

  • Check pH of the Solution: The pH of your aqueous solution is the most critical factor. Use a calibrated pH meter to verify the pH. Even slight deviations into acidic or more strongly alkaline ranges can accelerate hydrolysis.

  • Elevated Temperature: Review your experimental conditions. Has the solution been exposed to high temperatures during preparation, storage, or analysis?

  • Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of phosphate esters. Ensure your water and reagents are of high purity and free from metallic contaminants.

  • Microbial Contamination: Microorganisms can produce enzymes (phosphatases) that can degrade TPP. Ensure your solutions are sterile, especially for long-term studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in an Aqueous Solution

This protocol outlines a forced degradation study to determine the stability of TPP under various stress conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

    • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 7, 9, and 12).

    • Spike the TPP stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the stability.

  • Stress Conditions:

    • Hydrolysis:

      • Acidic Condition: Incubate the TPP solution at pH 2 at 40°C and 60°C.

      • Neutral Condition: Incubate the TPP solution at pH 7 at 40°C and 60°C.

      • Alkaline Condition: Incubate the TPP solution at pH 9 and pH 12 at 40°C and 60°C.

    • Oxidative Degradation: Treat the TPP solution (at a neutral pH) with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose the TPP solution to light according to ICH Q1B guidelines. Include a dark control stored under the same conditions.

  • Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for accelerated conditions, and longer for less stringent conditions).

  • Sample Analysis: Analyze the samples for the concentration of TPP and the formation of dipropyl phosphate using a validated analytical method (see Protocol 2 or 3).

  • Data Analysis: Plot the concentration of TPP versus time for each condition to determine the degradation rate and calculate the half-life.

Protocol 2: HPLC Method for the Analysis of this compound and Dipropyl Phosphate

This method can be used to separate and quantify TPP and its primary degradation product, DPP.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer. The exact gradient will need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: TPP has a weak chromophore, so detection is typically in the low UV range (e.g., 210 nm).

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and dipropyl phosphate in acetonitrile.

    • Prepare a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in your samples.

  • Sample Preparation:

    • Dilute the samples from the stability study with the mobile phase to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentrations using a calibration curve generated from the peak areas of the standards.

Protocol 3: GC-MS Method for the Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of TPP.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, extract the TPP and any degradation products into an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge to concentrate the analytes from the aqueous sample.[3]

    • Concentrate the organic extract and reconstitute in a suitable solvent for injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280°C) to elute the TPP.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation of target analytes.

  • Quantitation: Use an internal standard (e.g., deuterated TPP) for accurate quantitation.

Visualizations

Hydrolysis_Pathway TPP This compound (C9H21O4P) DPP Dipropyl Phosphate (C6H15O4P) TPP->DPP Hydrolysis Propanol Propanol (C3H8O) Water H2O Water->TPP

Caption: Hydrolysis pathway of this compound.

Stability_Study_Workflow A Prepare TPP Aqueous Solution B Divide into Aliquots for Stress Conditions (pH, Temp, Light, Oxidizing Agent) A->B C Incubate under Defined Conditions B->C D Sample at Predetermined Time Points C->D E Analyze Samples (HPLC or GC-MS) for TPP and DPP D->E F Data Analysis (Degradation Rate, Half-life) E->F

Caption: Workflow for a TPP stability study.

Troubleshooting_Logic Start TPP Degradation Observed Check_pH Is pH acidic or strongly alkaline? Start->Check_pH Check_Temp Was the solution exposed to high temperatures? Check_pH->Check_Temp No Conclusion_pH pH is the likely cause. Adjust and buffer the solution. Check_pH->Conclusion_pH Yes Check_Purity Are reagents and water of high purity? Check_Temp->Check_Purity No Conclusion_Temp High temperature accelerated hydrolysis. Control temperature. Check_Temp->Conclusion_Temp Yes Check_Sterility Is the solution sterile? Check_Purity->Check_Sterility Yes Conclusion_Purity Contaminants may catalyze degradation. Use purified reagents. Check_Purity->Conclusion_Purity No Conclusion_Sterility Microbial contamination is possible. Ensure sterility. Check_Sterility->Conclusion_Sterility No

Caption: Troubleshooting logic for TPP degradation.

References

Technical Support Center: Reducing Matrix Effects in Tripropyl Phosphate (TPP) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects during the LC-MS/MS analysis of tripropyl phosphate (B84403) (TPP).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS/MS analysis?

A1: The "matrix" refers to all components within a sample other than the analyte of interest (in this case, TPP). These components can include salts, proteins, lipids, and other endogenous compounds. A matrix effect is the alteration of TPP's ionization efficiency caused by these co-eluting components within the mass spectrometer's ion source.[1][2] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3]

Q2: What are the most common causes of matrix effects?

A2: Matrix effects are primarily caused by compounds that co-elute with TPP from the LC column and interfere with the ionization process.[4] In biological samples like plasma or serum, phospholipids (B1166683) are a notorious and major contributor to ion suppression.[5] Other causes include competition for charge in the electrospray droplet, changes in the droplet's surface tension that hinder efficient ionization, and the presence of high concentrations of salts or other non-volatile components.[6][7]

Q3: How can I determine if my TPP analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and extent of matrix effects: the post-extraction spike method for quantitative assessment and the post-column infusion method for qualitative assessment.[2][8]

  • Post-Extraction Spike (Quantitative): This is the most common quantitative method. It involves comparing the response of TPP spiked into an extracted blank matrix sample to the response of TPP in a pure solvent at the same concentration.[2][6] A significant difference between the two responses indicates the presence of a matrix effect.

  • Post-Column Infusion (Qualitative): This method helps identify at what point in the chromatogram matrix effects occur. A constant flow of a TPP standard solution is infused into the MS while a blank, extracted matrix sample is injected onto the LC column.[1][7] Any dip or rise in the TPP signal baseline indicates regions of ion suppression or enhancement, respectively.[2]

Q4: How is the matrix effect calculated quantitatively?

A4: The matrix effect (ME) is calculated using the peak areas from the post-extraction spike experiment with the following formula:

Matrix Effect (%) = [ (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) - 1 ] x 100 [6]

  • A negative result indicates ion suppression.

  • A positive result indicates ion enhancement.

  • A value between -20% and +20% is often considered acceptable, though this can depend on the specific method and regulatory requirements.[6]

Troubleshooting Guide: Mitigating Matrix Effects

This section provides a systematic approach to troubleshooting and reducing matrix effects in your TPP analysis.

Problem: Poor reproducibility, inaccurate quantification, or low sensitivity for TPP.

This workflow outlines a systematic approach to diagnosing and solving matrix effect issues.

G cluster_0 Troubleshooting Workflow cluster_1 Mitigation Strategies start Inaccurate or Irreproducible TPP Quantification quantify_me Step 1: Quantify Matrix Effect (Post-Extraction Spike Method) start->quantify_me is_me_significant Is ME% outside acceptable range (e.g., > ±20%)? quantify_me->is_me_significant opt_sample_prep Optimize Sample Preparation (SPE, LLE) is_me_significant->opt_sample_prep Yes end_ok Method Acceptable is_me_significant->end_ok No opt_chrom Optimize Chromatography (Gradient, Column, Flow Rate) opt_sample_prep->opt_chrom use_is Implement Internal Standard (Stable-Isotope Labeled TPP) opt_chrom->use_is opt_ms Optimize MS Source or Change Ionization (APCI) use_is->opt_ms re_evaluate Step 2: Re-evaluate Matrix Effect opt_ms->re_evaluate re_evaluate->is_me_significant end_nok Further Optimization Required

Caption: A logical workflow for identifying and mitigating matrix effects.

Step 1: Improve Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before the sample is injected into the LC-MS/MS system.

Q: Which sample preparation technique is best for reducing TPP matrix effects?

A: The choice depends on the complexity of your matrix. Protein precipitation (PPT) is the least effective method and often results in significant matrix effects.[9][10] More selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended.[9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[9][10]

The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte, TPP.

G cluster_0 LC Elution cluster_1 ESI Source cluster_2 MS Detector LC_Column LC Column TPP TPP LC_Column->TPP Matrix Matrix Interference LC_Column->Matrix Droplet ESI Droplet TPP->Droplet No Interference Matrix->Droplet Co-elution Ion_TPP [TPP+H]+ Droplet->Ion_TPP Efficient Ionization Suppressed_TPP [TPP+H]+ (Suppressed) Droplet->Suppressed_TPP Competition for Charge High_Signal High Signal Ion_TPP->High_Signal Ion_Matrix [Matrix+H]+ Low_Signal Low Signal Suppressed_TPP->Low_Signal Detector Detector Signal

Caption: Ion suppression caused by co-eluting matrix interferences.

Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoverySelectivity
Protein Precipitation (PPT) LowHighLow
Liquid-Liquid Extraction (LLE) Medium-HighVariableMedium
Solid-Phase Extraction (SPE) HighGood-HighHigh
Mixed-Mode SPE Very HighGood-HighVery High

Table based on findings from multiple sources.[9][10]

Step 2: Optimize Chromatographic Conditions

Q: How can I change my LC method to reduce matrix effects?

A: The goal is to chromatographically separate TPP from the interfering matrix components.

  • Modify the Gradient: A longer, shallower gradient can improve the resolution between TPP and co-eluting peaks.

  • Change the Column: Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) to alter the elution profile of interferences relative to TPP.

  • Employ UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide better resolution and narrower peaks than traditional HPLC, which can significantly improve separation from matrix components and reduce matrix effects.[9][10]

  • Use a Divert Valve: Program a divert valve to send the initial, unretained (often containing salts) and late-eluting (containing strongly retained compounds like lipids) portions of the run to waste, preventing them from entering the MS source.[11]

Step 3: Use an Appropriate Internal Standard

Q: What is the best way to compensate for matrix effects that cannot be eliminated?

A: Using an internal standard (IS) is the most effective way to compensate for unavoidable matrix effects. The ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.

  • Gold Standard: A stable isotope-labeled (SIL) version of TPP (e.g., TPP-d15) is the best choice. It has virtually identical chemical properties and chromatographic behavior, ensuring it is affected by the matrix in the same way as the native TPP.

  • Alternative: If a SIL-IS is unavailable, a close structural analog can be used, such as triphenyl phosphate (TPP).[12] However, it is critical to verify that its ionization is affected similarly to TPP by the matrix.

Step 4: Modify Mass Spectrometer Settings

Q: Can I change my MS settings to reduce matrix effects?

A: While less effective than sample prep or chromatography, some MS adjustments can help.

  • Optimize Source Parameters: Fine-tune ion source parameters like gas flows, temperatures, and spray voltage to maximize the TPP signal relative to the background noise.[13]

  • Consider a Different Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects because ionization occurs in the liquid phase.[7] Atmospheric pressure chemical ionization (APCI), where ionization occurs in the gas phase, is often less prone to matrix effects and can be a viable alternative.[3][14]

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare a Neat Standard Solution: Dissolve a TPP reference standard in the final mobile phase composition (e.g., 80:20 Methanol (B129727):Water) to a known concentration (e.g., 100 ng/mL).

  • Select Blank Matrix: Obtain a sample of the matrix (e.g., human plasma, wastewater) that is known to be free of TPP.

  • Extract Blank Matrix: Process at least three replicates of the blank matrix using your established sample preparation protocol.

  • Prepare Post-Spiked Samples: To each of the blank matrix extracts, add the TPP standard to achieve the same final concentration as the neat standard solution (100 ng/mL).

  • Analysis: Inject the neat standard solution and the post-spiked matrix samples into the LC-MS/MS system.

  • Calculation: Use the average peak area from each set of injections to calculate the Matrix Effect (%) as described in FAQ #4.

Protocol 2: Solid-Phase Extraction (SPE) for TPP from a Biological Matrix

This protocol provides a general workflow for SPE cleanup. The specific sorbent, wash, and elution solvents should be optimized for TPP and the specific matrix.

G cluster_0 SPE Workflow start Pre-treat Sample (e.g., Dilute Plasma 1:1 with 4% H3PO4) condition Condition SPE Cartridge (e.g., Methanol, then Water) start->condition load Load Pre-treated Sample condition->load wash Wash Cartridge (Remove polar interferences) (e.g., 20% Methanol in Water) load->wash elute Elute TPP (e.g., Acetonitrile or Methanol) wash->elute evap Evaporate & Reconstitute (In Mobile Phase) elute->evap analyze Inject into LC-MS/MS evap->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

  • Sample Pre-treatment: Dilute the sample (e.g., 200 µL of plasma) with an equal volume of an acidic solution (e.g., 4% phosphoric acid in water) to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of reagent water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove highly polar interferences like salts.

  • Elution: Elute TPP and other retained compounds from the cartridge using 1 mL of a strong organic solvent like methanol or acetonitrile.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for injection.[2]

References

Technical Support Center: Optimization of Tripropyl Phosphate (TPP) Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of tripropyl phosphate (B84403) (TPP) from complex matrices such as plasma, tissue, and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when extracting Tripropyl Phosphate (TPP) from complex matrices?

A1: The most frequent challenges encountered during TPP extraction are low and inconsistent recovery, poor reproducibility, and significant matrix effects, especially when using sensitive analytical techniques like LC-MS/MS.[1][2][3] Complex matrices contain numerous endogenous substances like phospholipids, salts, and proteins that can interfere with the extraction process and the final analysis.[4][5]

Q2: Which extraction methods are most suitable for TPP?

A2: The choice of extraction method depends on the sample matrix and the desired level of cleanliness. The most common and effective methods include:

  • Solid-Phase Extraction (SPE): Highly selective and can provide very clean extracts, making it ideal for complex biological matrices.[6][7] Reversed-phase (e.g., C18) or mixed-mode sorbents are often employed.[5][6]

  • Liquid-Liquid Extraction (LLE): A widely used technique that separates compounds based on their relative solubilities in two immiscible liquids.[8] It can be very effective but is sometimes prone to emulsion formation.[9][10]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Often favored for solid samples like soil and food due to its speed and low solvent consumption.[6]

Q3: How do I minimize matrix effects in my LC-MS/MS analysis of TPP?

A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of your results.[4][11] To minimize these effects:

  • Improve Sample Cleanup: Utilize a robust SPE method with optimized wash steps to remove interfering matrix components.[4][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for TPP will co-elute and experience similar matrix effects, allowing for more accurate quantification.[4]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[4]

  • Dilute the Sample Extract: If the TPP concentration is high enough, diluting the extract can reduce the concentration of interfering components.[4]

Q4: What is the role of pH in the extraction of TPP?

A4: While TPP itself is a neutral compound, the pH of the sample can influence the extraction process, particularly in SPE.[12] Adjusting the sample pH can affect the retention of TPP on the sorbent and help in the removal of ionizable interfering compounds during the wash steps.[6][13] For reversed-phase SPE of neutral compounds like TPP, a neutral pH is generally recommended.[6]

Troubleshooting Guides

Low or Inconsistent Recovery
Potential Cause Troubleshooting Steps
Inefficient initial extraction (LLE & QuEChERS) Increase the vortexing or shaking time and intensity to ensure thorough mixing of the sample with the extraction solvent.[6][9]
Analyte breakthrough during SPE sample loading Reduce the sample loading flow rate to allow for better interaction with the sorbent. Ensure the sorbent is properly conditioned and equilibrated.[9][14] Consider using a larger SPE cartridge if sample overload is suspected.[6]
Incomplete elution from SPE cartridge Increase the volume or strength of the elution solvent. Perform multiple, smaller volume elutions instead of a single large one.[6]
Analyte co-precipitation with proteins (Protein Precipitation) Ensure a sufficient ratio of precipitating solvent (e.g., acetonitrile) to the sample (typically 3:1 v/v).[15] Perform precipitation at a low temperature (e.g., 4°C) to enhance protein removal.[15]
Analyte loss during solvent evaporation Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 40°C).[9] Avoid complete dryness to prevent the analyte from adhering to the container walls.[9]
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent experimental procedure Ensure precise and consistent volumes for all solvents and samples. Maintain a consistent flow rate during SPE.[6] An automated SPE system can improve precision.[6]
Variable matrix effects Incorporate a stable isotope-labeled internal standard for TPP to compensate for variations in ion suppression or enhancement.[4]
Emulsion formation in LLE Gently swirl or rock the mixture instead of vigorous shaking.[10] Add salt (salting out) to the aqueous phase to facilitate phase separation.[10][16] Centrifuge the sample to break the emulsion.[9]
Inconsistent protein precipitation Vortex thoroughly after adding the precipitating solvent to ensure complete mixing.[9] After centrifugation, carefully collect the supernatant without disturbing the protein pellet.[9]
High Background/Interferences in Final Extract
Potential Cause Troubleshooting Steps
Co-elution of matrix components Optimize the wash step in your SPE protocol by using a solvent that is strong enough to remove interferences but weak enough not to elute TPP.[6][9] Consider a more selective SPE sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) phase.[5][7]
Insufficient cleanup in QuEChERS For fatty matrices, use a dispersive SPE (d-SPE) tube containing C18 to remove lipids and other nonpolar interferences.[6]
Contamination from labware or reagents Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned and rinsed with a solvent known to be free of interferences.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of TPP from Plasma
  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard. Vortex briefly.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.[6]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).[15]

  • Washing:

    • Wash 1: Add 5 mL of deionized water to remove salts and polar interferences.

    • Wash 2: Add 5 mL of a 40:60 methanol:water solution to remove less polar interferences.

  • Drying: Dry the SPE cartridge under a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the TPP with 5 mL of acetonitrile (B52724) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[15] Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) of TPP from Aqueous Samples
  • Sample Preparation: To 1 mL of the aqueous sample in a glass tube, add an internal standard.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethers).[9]

  • Mixing: Cap the tube and vortex for 2 minutes or gently rock for 15 minutes to ensure thorough mixing and prevent emulsion formation.[9][10]

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[9]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9] Reconstitute the dried residue in a suitable volume of mobile phase for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Plasma/Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Vortex Vortex Add_IS->Vortex Condition Condition SPE Cartridge (Methanol, Water) Vortex->Condition Load Load Sample Condition->Load Wash1 Wash 1 (e.g., Water) Load->Wash1 Wash2 Wash 2 (e.g., 40% Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute TPP (e.g., Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Mix Vortex / Rock Add_Solvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Troubleshooting_Logic Start Problem Encountered LowRecovery Low / Inconsistent Recovery? Start->LowRecovery PoorRepro Poor Reproducibility? LowRecovery->PoorRepro No Sol_Recovery Check Extraction Efficiency Optimize SPE/LLE Steps Verify Evaporation LowRecovery->Sol_Recovery Yes HighBg High Background? PoorRepro->HighBg No Sol_Repro Standardize Procedure Use Internal Standard Prevent Emulsions PoorRepro->Sol_Repro Yes Sol_Bg Optimize SPE Wash Step Use Cleaner d-SPE Check for Contamination HighBg->Sol_Bg Yes End Problem Resolved HighBg->End No Sol_Recovery->PoorRepro Sol_Repro->HighBg Sol_Bg->End

References

Technical Support Center: Tripropyl Phosphate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of tripropyl phosphate (B84403) (TPP) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of tripropyl phosphate (TPP)?

A1: The primary degradation of this compound (TPP) occurs through a stepwise hydrolysis process, resulting in the formation of dipropyl phosphate (DPP) and subsequently monopropyl phosphate (MPP).[1] This dealkylation can be induced by chemical (e.g., acid or base catalysis) or biological processes. Analogous degradation pathways have been well-documented for other organophosphate esters, such as tributyl phosphate (TBP), which degrades into dibutyl phosphate (DBP) and monobutyl phosphate (MBP).

Q2: What are the most common analytical techniques to identify and quantify TPP and its degradation products?

A2: The most common and effective analytical techniques for the identification and quantification of TPP and its degradation products, DPP and MPP, include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile and semi-volatile compounds like TPP.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is particularly well-suited for the analysis of the less volatile and more polar degradation products, DPP and MPP.[5][6]

  • Ion Chromatography (IC): This technique is effective for the separation and quantification of anionic species like DPP and MPP in aqueous samples.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Both 1H-qNMR and 31P-qNMR can be used for the purity assessment of TPP and for quantitative analysis of its degradation products.[9][10]

Q3: How can I prepare my samples for TPP degradation analysis?

A3: Sample preparation is critical for accurate analysis and depends on the sample matrix. A common approach for aqueous samples is Solid-Phase Extraction (SPE) . This technique helps to concentrate the analytes of interest and remove interfering substances from the matrix. For SPE, a functionalized styrene-divinylbenzene polymer sorbent is often effective for extracting polar and medium-polarity compounds from large volumes of water.[3]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of TPP and its degradation products.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or peak tailing in GC-MS analysis of TPP. 1. Active sites in the GC inlet liner or column. 2. Contamination of the GC system. 3. Inappropriate injection temperature (too high, causing degradation).1. Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for organophosphate analysis. 2. Bake out the column and clean the ion source of the mass spectrometer. 3. Optimize the injection temperature to ensure volatilization without thermal degradation.
Low recovery of DPP and MPP during sample extraction. 1. Inefficient extraction method for polar analytes. 2. Breakthrough of analytes during Solid-Phase Extraction (SPE). 3. Analyte degradation during sample workup.1. For polar degradation products, consider using a mixed-mode or anion-exchange SPE cartridge. 2. Optimize the SPE loading and elution conditions. Ensure the elution solvent is appropriate for the analytes' polarity. 3. Minimize sample handling time and avoid extreme pH and high temperatures during extraction.
Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. 1. Co-eluting matrix components interfering with the ionization of the target analytes. 2. High salt concentration in the final extract.1. Improve sample cleanup by using a more selective SPE sorbent or adding a post-extraction cleanup step. 2. Dilute the sample extract to reduce the concentration of interfering matrix components. 3. Use a matrix-matched calibration curve or the standard addition method for quantification. 4. Utilize isotopically labeled internal standards to compensate for matrix effects.
Inconsistent retention times for DPP and MPP in Ion Chromatography. 1. Fluctuation in eluent concentration or pH. 2. Column contamination. 3. Temperature fluctuations in the laboratory.1. Ensure the eluent is freshly prepared and properly degassed. Use an eluent generator for better consistency. 2. Wash the column with a stronger eluent or follow the manufacturer's regeneration procedure. 3. Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound (TPP)

This protocol is adapted from established methods for organophosphate ester analysis.[2][3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 mL of an aqueous sample, add a suitable internal standard (e.g., deuterated TPP).

    • Extract the sample twice with 50 mL of dichloromethane (B109758) (DCM) in a separatory funnel.

    • Combine the DCM extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250°C in splitless mode.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 7010B Triple Quadrupole MS or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

      • Suggested TPP Quantifier Ion: m/z 183.

      • Suggested TPP Qualifier Ions: m/z 141, 99.

Protocol 2: LC-MS/MS Analysis of Dipropyl Phosphate (DPP) and Monopropyl Phosphate (MPP)

This protocol is based on methods developed for the analysis of other dialkyl and monoalkyl phosphates.[5][6]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.

    • Load 50 mL of the aqueous sample (pH adjusted to ~6-7) onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., 5% formic acid in methanol).

    • Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A C18 reversed-phase column suitable for polar compounds (e.g., Kinetex XB-C18, 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B, hold for 1 min.

      • Linearly increase to 95% B over 8 min.

      • Hold at 95% B for 2 min.

      • Return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • DPP MRM Transition (example): Precursor ion [M-H]- -> Product ion

      • MPP MRM Transition (example): Precursor ion [M-H]- -> Product ion

Visualizations

TPP_Degradation_Pathway TPP This compound (TPP) DPP Dipropyl Phosphate (DPP) TPP->DPP Hydrolysis Propanol1 Propanol TPP->Propanol1 MPP Monopropyl Phosphate (MPP) DPP->MPP Hydrolysis Propanol2 Propanol DPP->Propanol2 TPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction (for TPP) or Solid-Phase Extraction (for DPP/MPP) Sample->Extraction Concentration Concentration / Reconstitution Extraction->Concentration GCMS GC-MS (for TPP) Concentration->GCMS LCMS LC-MS/MS (for DPP/MPP) Concentration->LCMS Identification Peak Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

References

Technical Support Center: Troubleshooting Low Recovery of Tripropyl Phosphate (TPP) in Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to low recovery of tripropyl phosphate (B84403) (TPP) during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low tripropyl phosphate (TPP) recovery in SPE?

Low recovery of TPP in SPE can stem from several factors throughout the extraction process. The most common issues include:

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb TPP from the SPE sorbent.[1]

  • Analyte Breakthrough: TPP may not be adequately retained on the sorbent during sample loading, causing it to pass through to the waste. This can be due to an inappropriate sorbent, incorrect sample pH, or too high of a flow rate.[2][3]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample can lead to breakthrough.[1][4]

  • Matrix Effects: Components in the sample matrix can interfere with the binding of TPP to the sorbent or co-elute with TPP, leading to ion suppression in the final analysis.[1]

  • Improper Cartridge Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and poor retention of the analyte.[5]

  • Channeling: Uneven flow of the sample and solvents through the sorbent bed can result in poor interaction between TPP and the sorbent.[1]

Q2: How can I improve the elution of TPP from the SPE cartridge?

If you suspect incomplete elution is the cause of low recovery, consider the following optimization steps:

  • Increase Elution Solvent Strength: this compound is a moderately polar compound. If using a reversed-phase sorbent like C18, you can increase the polarity of your elution solvent. For example, you could switch from pure dichloromethane (B109758) to a mixture of dichloromethane and methanol (B129727).[1] Common elution solvents for organophosphate esters include acetonitrile, ethyl acetate (B1210297), and dichloromethane.[1][2]

  • Increase Elution Solvent Volume: You may not be using a sufficient volume of solvent to elute all the bound TPP. Try increasing the volume of the elution solvent.

  • Perform Multiple Elutions: Instead of a single elution with a large volume, performing two or three sequential elutions with smaller volumes can improve recovery.[1]

  • Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution. This can improve the desorption of the analyte from the sorbent.[6]

Q3: What should I do if I suspect analyte breakthrough during sample loading?

Analyte breakthrough can be diagnosed by analyzing the waste fraction collected during sample loading. If TPP is present, you can take the following corrective actions:

  • Decrease the Flow Rate: A slower flow rate during sample loading allows for more interaction time between TPP and the sorbent, which can improve retention.[4] A typical flow rate is around 1-5 mL/min.[2][6]

  • Adjust Sample pH: For reversed-phase SPE of neutral compounds like TPP, a neutral pH is generally recommended to ensure optimal retention.[1]

  • Select a More Retentive Sorbent: If TPP is not retaining well on your current sorbent, consider switching to a sorbent with a higher affinity for TPP. For aqueous samples, a reversed-phase sorbent such as C18 is commonly used for organophosphate esters.[1]

  • Dilute the Sample: If the sample matrix is complex, diluting the sample with a weaker solvent can reduce the affinity of TPP for the loading solvent and promote binding to the sorbent.[4]

Q4: Can the sample matrix affect TPP recovery even if there is no breakthrough?

Yes, the sample matrix can still cause low recovery through matrix effects. Interfering components from the matrix can co-elute with TPP and cause ion suppression during LC-MS analysis, leading to an apparent low recovery. To mitigate this:

  • Optimize the Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the TPP. You can try increasing the percentage of a weaker solvent in your wash solution.[1]

  • Use a More Selective Sorbent: A different SPE sorbent may have a lower affinity for the interfering matrix components.

  • Employ Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[2]

Quantitative Data Summary

The recovery of organophosphate esters, including TPP, can vary significantly depending on the SPE method and sample matrix. The following table summarizes recovery data for various organophosphate esters from different studies to provide a reference for expected performance.

Organophosphate EsterMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Tri-n-butyl phosphateWastewaterNot SpecifiedNot Specified67 - 116[1]
Tris(2-chloroethyl) phosphateWastewaterNot SpecifiedNot Specified67 - 116[1]
Tris(1-chloro-2-propyl) phosphateWastewaterNot SpecifiedNot Specified67 - 116[1]
Triphenyl phosphateWaterNot SpecifiedDichloromethane or Ethyl Acetate72.3 - 108[7]
14 OPEs (including TPP)Fall Protection Equipment ExtractENVI-18Acetonitrile71.6 - 114[8]
31 OPEsParticulate Matter ExtractNot Specified1:1 v/v Hexane/Ethyl Acetate106 ± 13[9]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol provides a general guideline for the extraction of TPP from aqueous samples using a reversed-phase SPE cartridge (e.g., C18). Optimization may be required for different sample matrices.

  • Cartridge Conditioning:

    • Pass 5 mL of the elution solvent (e.g., ethyl acetate or dichloromethane) through the C18 cartridge.[2]

    • Follow with 5 mL of methanol to wet the sorbent.[6]

    • Do not allow the sorbent bed to dry out from this point until the sample is loaded.

  • Cartridge Equilibration:

    • Flush the cartridge with 5 mL of deionized water. Ensure the pH of the equilibration water is similar to the sample.[2]

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) onto the SPE cartridge at a controlled flow rate of approximately 5 mL/min.[2]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[2] To remove more interferences, a small percentage of a weak organic solvent can be added to the wash solution, but this should be optimized to prevent loss of TPP.

  • Drying:

    • Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for 10-15 minutes to remove any residual water.[2]

  • Elution:

    • Elute the TPP from the cartridge with an appropriate volume of a suitable solvent, such as ethyl acetate or dichloromethane.[2] Performing two separate elutions with 5 mL of solvent each is recommended.[2]

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[2]

    • If required for the analytical method (e.g., HPLC), exchange the solvent by evaporating to dryness and reconstituting in the mobile phase.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low TPP recovery in SPE.

Troubleshooting_Low_Recovery Start Low TPP Recovery Observed Check_Waste Analyze Waste Fractions (Loading & Wash Steps) for TPP Start->Check_Waste TPP_in_Waste TPP Found in Waste? Check_Waste->TPP_in_Waste No_TPP_in_Waste TPP Not Found in Waste TPP_in_Waste->No_TPP_in_Waste No Troubleshoot_Loading Troubleshoot Sample Loading & Washing TPP_in_Waste->Troubleshoot_Loading Yes Troubleshoot_Elution Troubleshoot Elution Step No_TPP_in_Waste->Troubleshoot_Elution Check_Matrix_Effects Investigate Matrix Effects No_TPP_in_Waste->Check_Matrix_Effects Optimize_Loading Decrease Flow Rate Adjust Sample pH Increase Sorbent Retentiveness Dilute Sample Troubleshoot_Loading->Optimize_Loading Optimize_Washing Decrease Wash Solvent Strength Decrease Wash Volume Troubleshoot_Loading->Optimize_Washing Optimize_Elution Increase Elution Solvent Strength Increase Elution Volume Perform Multiple Elutions Add 'Soak' Step Troubleshoot_Elution->Optimize_Elution End Improved TPP Recovery Optimize_Loading->End Optimize_Washing->End Optimize_Elution->End Optimize_Cleanup Optimize Wash Step for Interference Removal Use a More Selective Sorbent Use Matrix-Matched Standards Check_Matrix_Effects->Optimize_Cleanup Optimize_Cleanup->End

Caption: Troubleshooting workflow for low TPP recovery in SPE.

References

Technical Support Center: Enhancing the Flame Retardant Efficiency of Tripropyl Phosphate (TPP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tripropyl Phosphate (B84403) (TPP) as a flame retardant. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter when using Tripropyl Phosphate (TPP) to enhance the flame retardancy of materials.

Issue Possible Causes Troubleshooting Steps
Poor flame retardant performance (e.g., low Limiting Oxygen Index - LOI, failed UL-94 test) 1. Insufficient TPP concentration: The loading of TPP may be too low to be effective. 2. Incompatibility with the polymer matrix: TPP may not be well-dispersed or may have poor interaction with the polymer. 3. High volatility of TPP: TPP might be evaporating from the material during processing or at elevated temperatures before it can act as a flame retardant. 4. Lack of synergistic components: TPP often works more effectively in combination with other flame retardants.1. Increase TPP loading: Incrementally increase the weight percentage of TPP in your formulation. 2. Improve dispersion: Use a high-shear mixer or an appropriate solvent to ensure uniform distribution of TPP within the polymer. Consider using a compatibilizer. 3. Address volatility: Consider using a less volatile phosphate ester flame retardant or encapsulating the TPP.[1] 4. Introduce synergists: Incorporate synergistic flame retardants such as melamine, ammonium (B1175870) polyphosphate (APP), or metal hydroxides.
Degradation of material's mechanical properties (e.g., reduced tensile strength, increased brittleness) 1. Plasticizing effect of TPP: TPP can act as a plasticizer, which can soften the polymer and reduce its mechanical strength.[2][3] 2. High TPP loading: Excessive amounts of TPP can lead to a significant decrease in the mechanical integrity of the composite. 3. Poor interfacial adhesion: TPP might interfere with the polymer chain interactions, leading to weakened material.1. Optimize TPP concentration: Determine the optimal loading of TPP that provides adequate flame retardancy without significantly compromising mechanical properties. 2. Use a co-plasticizer or reinforcing filler: Introduce a co-plasticizer that has less impact on mechanical properties or add reinforcing fillers like glass fibers or nanoclays. 3. Surface treatment of fillers: If using fillers, consider surface treatments to improve their adhesion to the polymer matrix in the presence of TPP.
Processing difficulties (e.g., screw slippage during extrusion, uneven melt flow) 1. Viscosity reduction: The plasticizing effect of TPP can lower the melt viscosity of the polymer. 2. Phase separation: At higher concentrations, TPP might not be fully soluble in the polymer melt, leading to phase separation.1. Adjust processing parameters: Modify temperature profiles, screw speed, and feed rates to accommodate the change in melt viscosity. 2. Ensure good mixing: Use a twin-screw extruder with an optimized screw design for better mixing and to prevent phase separation. 3. Check for compatibility: Ensure the processing temperature is not causing premature degradation or volatilization of TPP.
Environmental and health concerns 1. Leaching of TPP: As an additive flame retardant, TPP can leach out from the final product over time.[4] 2. Toxicity of TPP and its byproducts: Concerns exist regarding the potential health effects of TPP.[5]1. Consider reactive flame retardants: Explore the use of reactive organophosphorus flame retardants that can be chemically bonded to the polymer backbone. 2. Microencapsulation: Encapsulating TPP can reduce its leaching potential. 3. Stay informed on regulations: Be aware of and comply with regional and international regulations regarding the use of TPP in specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (TPP) acts as a flame retardant?

A1: TPP primarily functions through a combination of gas-phase and condensed-phase mechanisms. In the gas phase, upon heating, TPP can decompose to release phosphorus-containing radicals (PO•). These radicals interfere with the chain reactions of combustion in the flame, effectively quenching it. In the condensed phase, the decomposition of TPP can lead to the formation of a char layer on the surface of the material. This char layer acts as an insulating barrier, limiting the transfer of heat and the release of flammable volatiles from the underlying material.[4]

Q2: How can I enhance the flame retardant efficiency of TPP?

A2: The efficiency of TPP can be significantly enhanced through synergistic combinations with other flame retardants. Common synergists include:

  • Nitrogen-containing compounds: Melamine and its derivatives can react with the decomposition products of TPP to form a more stable and insulating char layer.

  • Other phosphorus-containing compounds: Ammonium polyphosphate (APP) can work synergistically with TPP to enhance char formation.

  • Inorganic fillers: Aluminum hydroxide (B78521) and magnesium hydroxide can release water upon decomposition, which cools the material and dilutes the flammable gases. Nanoclays can also improve the barrier properties of the char layer.[6]

Q3: What are the typical loading levels of TPP in polymer formulations?

A3: The effective loading level of TPP can vary significantly depending on the polymer matrix, the desired level of flame retardancy, and the presence of synergistic agents. Generally, TPP is used in concentrations ranging from 5 to 20 wt%. It is crucial to perform a loading study to determine the optimal concentration for your specific application, balancing flame retardancy with the mechanical and processing properties of the material.

Q4: Does TPP affect the physical properties of the polymer?

A4: Yes, TPP can act as a plasticizer, which can increase the flexibility and reduce the brittleness of the polymer.[2][3] However, this plasticizing effect can also lead to a decrease in tensile strength and modulus. At high concentrations, it may also lead to processing difficulties due to a reduction in melt viscosity.

Q5: Are there any alternatives to TPP with improved performance?

A5: Yes, several other organophosphorus flame retardants are available, some of which may offer advantages over TPP in specific applications. These include other phosphate esters with lower volatility or higher phosphorus content, as well as phosphonates and phosphinates. The choice of an alternative will depend on the specific requirements of your application, including the polymer type, processing conditions, and desired performance characteristics.

Data Presentation

Table 1: Typical Performance Data of TPP in Common Polymers

PolymerTPP Loading (wt%)Test MethodResultReference
Polyurethane (PU) Foam15LOI24%[7]
Polyurethane (PU) Foam10UL-94HB[6]
Polycarbonate/ABS (PC/ABS)12LOI28%Fictional Data
Polyvinyl Chloride (PVC)10LOI30%Fictional Data

Table 2: Synergistic Effects with TPP in Polyurethane (PU) Foam

Flame Retardant SystemLoading (wt%)Test MethodResultReference
TPP10UL-94HB[6]
TPP + Nanocellulose10 + 10UL-94HB (no dripping)[6]
TPP + Halloysite Nanotubes10 + 20UL-94HB (no dripping)[6]
TPP + Melamine10 + 5LOI27%Fictional Data

Experimental Protocols

1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[8][9][10]

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder, gas mixing and control system.

  • Specimen: A rectangular bar of specified dimensions (e.g., 70-150 mm long, 10 mm wide, 4 mm thick).

  • Procedure:

    • Place the specimen vertically in the holder inside the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior of the specimen.

    • Adjust the oxygen concentration in subsequent tests until the minimum concentration that supports sustained burning for a specified time or over a specified length is determined.

  • Calculation: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100, where [O₂] and [N₂] are the volumetric flow rates of oxygen and nitrogen, respectively.[9]

2. UL-94 Vertical Burn Test

This test evaluates the flammability of plastic materials in a vertical orientation.[11][12]

  • Apparatus: A test chamber, a Bunsen burner with a specified barrel diameter, a specimen holder, and a cotton patch.

  • Specimen: A rectangular bar of specified dimensions (e.g., 125 mm long, 13 mm wide, and a specified thickness).

  • Procedure:

    • Clamp the specimen vertically.

    • Place a layer of dry absorbent cotton below the specimen.

    • Apply a specified flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time.

    • Immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the afterflame and afterglow times.

    • Note if any dripping particles ignite the cotton.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether dripping particles ignite the cotton.[13]

3. Cone Calorimetry (ASTM E1354 / ISO 5660-1)

This test measures the heat release rate and other flammability properties of materials under controlled heat flux conditions.[14][15][16]

  • Apparatus: A conical radiant heater, a load cell for measuring mass loss, an oxygen consumption analyzer, and a smoke measuring system.

  • Specimen: A flat specimen of specified dimensions (e.g., 100 mm x 100 mm).

  • Procedure:

    • Place the specimen horizontally on the load cell beneath the conical heater.

    • Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the flammable gases evolved from the specimen.

    • Continuously measure the oxygen concentration in the exhaust gas, the mass of the specimen, and the smoke production.

  • Key Parameters Measured: Heat Release Rate (HRR), Time to Ignition (TTI), Mass Loss Rate (MLR), and Smoke Production Rate (SPR).[15]

Visualizations

Synergistic_Flame_Retardancy TPP TPP GasPhase Gas Phase Inhibition (Radical Quenching) TPP->GasPhase PO• radicals CondensedPhase Condensed Phase Action (Char Formation) TPP->CondensedPhase Phosphoric Acid Melamine Melamine Melamine->CondensedPhase Nitrogen release, stable char APP Ammonium Polyphosphate (APP) APP->CondensedPhase Polyphosphoric acid, cross-linking ATH Aluminum Hydroxide (ATH) ATH->GasPhase Water release, dilution

Caption: Synergistic mechanisms of TPP with other flame retardants.

UL94_Workflow start Start UL-94 Test prepare Prepare Specimen (125x13mm bar) start->prepare clamp Clamp Specimen Vertically prepare->clamp flame1 Apply Flame for 10s clamp->flame1 remove1 Remove Flame flame1->remove1 record1 Record Afterflame Time (t1) remove1->record1 flame2 Re-apply Flame for 10s record1->flame2 remove2 Remove Flame flame2->remove2 record2 Record Afterflame (t2) & Afterglow (t3) Times remove2->record2 drips Observe Dripping (Ignites Cotton?) record2->drips classify Classify (V-0, V-1, V-2) drips->classify end End of Test classify->end

Caption: Experimental workflow for the UL-94 vertical burn test.

Troubleshooting_Logic start Poor Flame Retardancy check_loading Is TPP loading sufficient? start->check_loading increase_loading Increase TPP loading check_loading->increase_loading No check_dispersion Is TPP well dispersed? check_loading->check_dispersion Yes retest Re-evaluate Performance increase_loading->retest improve_mixing Improve mixing/use compatibilizer check_dispersion->improve_mixing No check_synergist Is a synergist present? check_dispersion->check_synergist Yes improve_mixing->retest add_synergist Add synergistic agent (e.g., Melamine, APP) check_synergist->add_synergist No check_synergist->retest Yes add_synergist->retest

Caption: Troubleshooting logic for poor flame retardant performance.

References

Technical Support Center: Addressing Tripropyl Phosphate (TPP) Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with tripropyl phosphate (B84403) (TPP) in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of tripropyl phosphate (TPP)?

This compound is a colorless, viscous liquid that is generally characterized by its moderate to poor solubility in aqueous solutions.[1] Conversely, it is highly soluble in most organic solvents, including ethanol, acetone, and benzene.[1][2]

Q2: What is the specific solubility of TPP in water?

The aqueous solubility of TPP has been reported to be 6.951 g/L at 30°C.[3][4]

Q3: How does temperature affect the solubility of TPP?

The solubility of this compound in aqueous solutions is known to be temperature-dependent. Generally, as the temperature of the system increases, the solubility of TPP will also increase.[1]

Q4: How does pH influence the solubility of TPP in aqueous solutions?

Q5: My TPP is precipitating out of my aqueous buffer. What are the likely causes?

Precipitation of TPP from an aqueous buffer can be triggered by several factors:

  • Concentration Exceeding Solubility Limit: The most common reason for precipitation is that the concentration of TPP in the solution has surpassed its solubility limit under the given conditions (e.g., temperature, pH).

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of TPP, causing it to precipitate out of the solution.[1]

  • "Solvent Shock": When a concentrated stock solution of TPP in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the TPP to crash out of solution.

  • Interactions with Buffer Components: Although less common, interactions between TPP and salts or other components of your buffer system could potentially lead to the formation of less soluble complexes.

Troubleshooting Guides

Issue 1: TPP Precipitation Upon Preparation of an Aqueous Solution

If you observe immediate or delayed precipitation of TPP when preparing an aqueous solution, follow this troubleshooting workflow:

TPP_Precipitation_Troubleshooting start Precipitation Observed check_concentration Is TPP concentration a.i. the solubility limit? start->check_concentration reduce_concentration Reduce TPP concentration check_concentration->reduce_concentration Yes check_temperature Was there a temperature drop? check_concentration->check_temperature No end_dissolved Precipitate dissolves reduce_concentration->end_dissolved increase_temperature Gently warm the solution (e.g., to 37°C) and agitate check_temperature->increase_temperature Yes check_dissolution_method How was the stock solution added? check_temperature->check_dissolution_method No increase_temperature->end_dissolved slow_addition Add stock solution dropwise to vigorously stirred buffer check_dissolution_method->slow_addition Rapidly consider_solubilization Consider solubility enhancement techniques check_dissolution_method->consider_solubilization Slowly slow_addition->end_dissolved end_precipitate_remains Precipitate remains consider_solubilization->end_precipitate_remains

A troubleshooting workflow for addressing TPP precipitation.
Issue 2: Enhancing the Aqueous Solubility of TPP

If you are unable to achieve the desired concentration of TPP in your aqueous solvent, consider the following solubility enhancement strategies:

TPP_Solubility_Enhancement start Inadequate TPP Solubility use_cosolvent Use a Co-solvent start->use_cosolvent use_surfactant Incorporate a Surfactant start->use_surfactant ph_adjustment pH Adjustment start->ph_adjustment cosolvent_details e.g., Ethanol, PEG 300/400 Start with a low percentage (1-5%) and incrementally increase. use_cosolvent->cosolvent_details surfactant_details e.g., Tween® 80 (0.01-0.1%) Forms micelles to encapsulate TPP. use_surfactant->surfactant_details ph_details Systematically vary the pH of the buffer to identify a range with optimal solubility. ph_adjustment->ph_details end_solution Achieved Desired Concentration cosolvent_details->end_solution surfactant_details->end_solution ph_details->end_solution

Strategies for enhancing the aqueous solubility of TPP.

Quantitative Data Summary

While comprehensive temperature-dependent solubility data for this compound in various polar solvents is limited in publicly available literature, the following table summarizes the known values. Researchers are encouraged to experimentally determine the solubility of TPP in their specific solvent systems and conditions.

SolventTemperature (°C)Solubility ( g/100 mL)
Water300.695
EthanolAmbientHighly Soluble
MethanolAmbientSoluble

Note: "Highly Soluble" and "Soluble" are qualitative descriptions from literature and lack specific quantitative values.

Experimental Protocols

Protocol 1: Determination of TPP Solubility by the Isothermal Saturation Method

This protocol outlines a standard method for experimentally determining the solubility of TPP in a given polar solvent at a specific temperature.

Materials:

  • This compound (TPP)

  • Polar solvent of interest (e.g., water, ethanol, methanol, buffer)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or another quantitative analytical method.

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of TPP to a known volume of the solvent in a sealed container. The presence of undissolved TPP at the bottom of the container is necessary to ensure saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure that the solution is fully saturated.

  • Sample Collection: After equilibration, cease agitation and allow the undissolved TPP to settle. Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of TPP of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions and determine the concentration of TPP in the filtered supernatant.

  • Calculate Solubility: Express the determined concentration in the desired units (e.g., g/100 mL, mg/mL, or molarity).

Protocol 2: Enhancing TPP Solubility Using a Co-solvent

This protocol describes a general procedure for using a co-solvent to increase the aqueous solubility of TPP.

Materials:

  • This compound (TPP)

  • Primary aqueous solvent (e.g., water, buffer)

  • Co-solvent (e.g., ethanol, polyethylene (B3416737) glycol 400)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare a Concentrated TPP Stock Solution: Dissolve a known amount of TPP in the chosen co-solvent to create a concentrated stock solution. Ensure the TPP is fully dissolved.

  • Prepare the Final Aqueous Solution: To the primary aqueous solvent, while vigorously stirring or vortexing, add the TPP stock solution dropwise.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation or cloudiness.

  • Optimization: If precipitation occurs, you can try the following:

    • Decrease the concentration of the TPP stock solution.

    • Increase the proportion of the co-solvent in the final solution. It is recommended to start with a low percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it until the desired TPP concentration is achieved without precipitation. Be mindful of the potential effects of the co-solvent on your experimental system.

Protocol 3: Enhancing TPP Solubility Using a Surfactant

This protocol provides a general method for using a surfactant to improve the aqueous solubility of TPP.

Materials:

  • This compound (TPP)

  • Aqueous solvent (e.g., water, buffer)

  • Surfactant (e.g., Tween® 80, Polysorbate 80)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare the Surfactant Solution: Add the desired amount of surfactant to the aqueous solvent. A typical starting concentration for Tween® 80 is 0.01% to 0.1% (v/v). Mix thoroughly until the surfactant is completely dissolved.

  • Add TPP: Add the required amount of TPP to the surfactant solution.

  • Agitate to Dissolve: Vigorously stir or vortex the mixture until the TPP is fully dissolved. The formation of micelles by the surfactant will help to encapsulate the TPP and increase its apparent solubility.

  • Observation: Visually inspect the solution to ensure it is clear and free of any undissolved TPP.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation and optimization experiments for their specific applications.

References

Technical Support Center: Interference Removal in Electrochemical Sensing of Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the electrochemical sensing of tripropyl phosphate (B84403) (TPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding interference during TPP analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical sensing of tripropyl phosphate (TPP)?

A1: Interference in TPP electrochemical sensing can originate from several sources:

  • Structurally Similar Compounds: Other organophosphate esters, such as triphenyl phosphate (TPP) or tributyl phosphate (TBP), can have similar electrochemical properties and interfere with the TPP signal.

  • Electroactive Species: Compounds that are electroactive in the same potential window as TPP can cause overlapping signals. These can include certain pesticides, phenolic compounds, and even some degradation products of TPP.

  • Sample Matrix Effects: Complex sample matrices, such as environmental water samples or biological fluids, can contain various organic and inorganic substances that may adsorb to the electrode surface, altering its properties and affecting the TPP signal. This is often referred to as electrode fouling.[1]

  • Inorganic Ions: Depending on the sensing mechanism, certain anions like nitrates, sulfates, and chlorides, as well as some metal ions, might interfere with the measurement.[2][3]

Q2: My sensor is showing a poor signal-to-noise ratio. What could be the cause and how can I improve it?

A2: A poor signal-to-noise ratio can be due to low concentrations of TPP, high background noise from the electrolyte, or the presence of interfering species. To improve the signal, consider the following:

  • Optimize Experimental Parameters: Adjusting the pH of the supporting electrolyte, the deposition time, and the potential window of your electrochemical measurement can help to enhance the TPP signal and reduce background noise.

  • Electrode Modification: Modifying the working electrode with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) can increase the electrode's surface area and catalytic activity, leading to signal amplification.

  • Sample Preconcentration: For samples with very low TPP concentrations, a preconcentration step, such as solid-phase extraction (SPE), can be employed to increase the analyte concentration before electrochemical analysis.

Q3: I am observing overlapping peaks in my voltammogram. How can I improve the selectivity of my sensor for TPP?

A3: Overlapping peaks indicate a lack of selectivity. To enhance selectivity towards TPP, you can:

  • Use a Molecularly Imprinted Polymer (MIP): MIPs are synthetic polymers with custom-made recognition sites that are complementary to the target molecule (in this case, TPP) in shape, size, and functional group orientation.[2][4][5] Coating your electrode with a TPP-specific MIP can significantly improve selectivity by preferentially binding TPP over other interfering molecules.

  • Enzyme-Based Sensors: Utilizing enzymes that specifically interact with organophosphates can provide high selectivity. However, these biosensors can be sensitive to environmental conditions and may have a shorter lifespan.

  • Optimize the Measurement Protocol: Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can offer better resolution for overlapping peaks compared to cyclic voltammetry (CV).

Q4: My sensor's performance is degrading over time with repeated measurements. What is happening and what can I do?

A4: Degradation of sensor performance is often due to electrode fouling, where molecules from the sample matrix adsorb onto the electrode surface, blocking active sites.[1] To address this:

  • Electrode Cleaning: If you are using a reusable electrode (like a glassy carbon electrode), polishing it between measurements can restore its surface.

  • Anti-Fouling Coatings: Applying a protective layer, such as a Nafion membrane, can prevent larger interfering molecules from reaching the electrode surface.

  • Disposable Electrodes: For high-throughput analysis or with particularly "dirty" samples, using screen-printed disposable electrodes can ensure consistent performance.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or very low signal TPP concentration is below the detection limit of the sensor. Inactive electrode surface. Incorrect potential window.Concentrate the sample using solid-phase extraction (SPE). Activate the electrode surface by electrochemical treatment or polishing. Widen the potential window to ensure the TPP redox peak is captured.
Irreproducible results Inconsistent electrode surface preparation. Fluctuations in experimental conditions (pH, temperature). Electrode surface fouling.Standardize the electrode cleaning and modification protocol. Use a buffered supporting electrolyte and control the temperature. Clean the electrode between measurements or use a new disposable electrode for each sample.
High background current Contaminated supporting electrolyte or glassware. Electroactive impurities in the sample.Use high-purity reagents and thoroughly clean all glassware. Implement a sample clean-up step (e.g., SPE) to remove impurities.
Peak potential shift Change in pH of the sample or supporting electrolyte. Matrix effects influencing the electrode kinetics.Ensure consistent and adequate buffering of the supporting electrolyte. Use the standard addition method for calibration to compensate for matrix effects.

Data Presentation

Table 1: Illustrative Interference Study for a TPP Electrochemical Sensor

The following table provides an example of quantitative data from an interference study on a hypothetical TPP electrochemical sensor. The sensor's response to a fixed concentration of TPP (e.g., 10 µM) is measured in the presence of various potential interfering species at a higher concentration (e.g., 100 µM). The signal change indicates the degree of interference.

Interfering Species Concentration of Interferent TPP Concentration Signal Change (%) Notes
Triphenyl Phosphate (TPP)100 µM10 µM+15%Structurally similar compound, may also be electroactive.
Tributyl Phosphate (TBP)100 µM10 µM+8%Another common organophosphate ester.
Bisphenol A (BPA)100 µM10 µM-5%Common plasticizer, may co-exist with TPP.
Nitrate (NO₃⁻)1 mM10 µM+2%Common anion in environmental water samples.[2]
Sulfate (SO₄²⁻)1 mM10 µM-3%Common anion in environmental water samples.[2]
Chloride (Cl⁻)1 mM10 µM+1%Common anion in environmental water samples.[2]
Humic Acid10 mg/L10 µM-25%A major component of natural organic matter, known to cause electrode fouling.

Note: This data is illustrative and the actual interference effects will depend on the specific sensor design, materials, and experimental conditions.

Experimental Protocols

Protocol 1: General Interference Study

This protocol outlines the steps to assess the selectivity of a TPP electrochemical sensor.

  • Prepare Stock Solutions: Prepare a stock solution of TPP and separate stock solutions of each potential interfering compound in a suitable solvent.

  • Prepare Supporting Electrolyte: Prepare the supporting electrolyte (e.g., phosphate buffer solution, pH 7.0).

  • Measure TPP Response:

    • Add a known volume of the TPP stock solution to the electrochemical cell containing the supporting electrolyte to achieve the desired final concentration.

    • Record the electrochemical response (e.g., using DPV or SWV). This will be your reference signal (I₀).

  • Measure Response with Interferent:

    • To a fresh aliquot of the supporting electrolyte, add the same volume of TPP stock solution.

    • Add a specific volume of the interfering compound's stock solution to achieve a concentration significantly higher than that of TPP (e.g., 10-fold or 100-fold excess).

    • Record the electrochemical response (I).

  • Calculate Interference: Calculate the percentage change in the signal using the formula: Signal Change (%) = ((I - I₀) / I₀) * 100.

  • Repeat: Repeat steps 4 and 5 for each potential interfering species.

Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Modified Electrode

This protocol describes a general procedure for modifying an electrode with a TPP-selective MIP to reduce interference.

  • Electrode Pre-treatment: Clean the working electrode (e.g., glassy carbon electrode) by polishing with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

  • Prepare Polymerization Solution:

    • Dissolve the TPP template molecule in a suitable porogen (solvent).

    • Add the functional monomer (e.g., methacrylic acid) and allow it to pre-assemble with the template.

    • Add the cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate) and a polymerization initiator (e.g., azobisisobutyronitrile).

  • Electropolymerization:

    • Immerse the pre-treated electrode into the polymerization solution.

    • Apply a specific potential or cycle the potential in a defined range to initiate the polymerization of the MIP film on the electrode surface. This can be performed using cyclic voltammetry or chronoamperometry.

  • Template Removal:

    • After polymerization, immerse the MIP-modified electrode in a suitable solvent (e.g., a mixture of methanol (B129727) and acetic acid) to extract the TPP template molecules, leaving behind the specific recognition cavities.

  • Rinse and Dry: Rinse the electrode with deionized water and allow it to dry before use.

Visualizations

Interference_Troubleshooting_Workflow cluster_issue Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation start Experiment Start issue Unexpected Result? (e.g., Low Signal, Overlapping Peaks) start->issue check_params Verify Experimental Parameters (pH, Potential, etc.) issue->check_params Yes end Successful Measurement issue->end No check_reagents Check Reagent Purity & Freshness check_params->check_reagents check_electrode Inspect Electrode Surface (Fouling, Damage) check_reagents->check_electrode optimize Optimize Parameters (DPV/SWV, pH) check_electrode->optimize cleanup Implement Sample Cleanup (SPE, Filtration) check_electrode->cleanup modify_electrode Improve Selectivity (MIP, Anti-fouling Layer) check_electrode->modify_electrode recalibrate Recalibrate Sensor optimize->recalibrate cleanup->recalibrate modify_electrode->recalibrate recalibrate->end

Caption: A workflow diagram for troubleshooting common issues in electrochemical sensing.

MIP_Signaling_Pathway cluster_process MIP-Based Selective Sensing TPP This compound (TPP) (Target Analyte) MIP_Electrode MIP-Modified Electrode (Specific Cavities) TPP->MIP_Electrode Specific Binding Interferent Interfering Molecule Interferent->MIP_Electrode Binding Rejected No_Signal No Interference Interferent->No_Signal No Signal Generated Signal Selective Signal MIP_Electrode->Signal Generates Electrochemical Signal

Caption: The principle of a Molecularly Imprinted Polymer (MIP) for selective TPP detection.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Tripropyl Phosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of tripropyl phosphate (B84403) (TnPP), a widely used organophosphate ester. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are objectively evaluated, supported by experimental data. Detailed methodologies for key experiments are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance characteristics of GC-MS, LC-MS/MS, and qNMR for the analysis of tripropyl phosphate and other relevant organophosphate esters.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterThis compound (TnPP) & Similar OPEsReference
Limit of Detection (LOD) 0.009 - 0.280 ng/g (in sediment)[1]
Limit of Quantification (LOQ) 0.5 - 5 ng g⁻¹ (in sediment)[2]
Linear Range 0.90 - 100 ng/g[1]
Correlation Coefficient (r²) 0.9921 - 0.9990[1]
Recovery 77% - 111% (in sediment)[2]
Relative Standard Deviation (RSD) < 10%[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterThis compound (TnPP) & Similar OPEsReference
Limit of Detection (LOD) 0.05 - 4.96 ng/g dw (in leaves)[3]
Limit of Quantification (LOQ) 0.15 - 14.4 ng/g dw (in leaves)[3]
Linear Range 5 - 200 µg/kg (for carbamates in vegetables)[4]
Correlation Coefficient (r²) > 0.996[4]
Recovery 60% - 109%[3]
Repeatability (RSD) < 10%[4]

Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Purity Assessment

ParameterThis compound (TnPP)Reference
Purity by ¹H-qNMR 994.1 mg/g[5]
Purity by ³¹P-qNMR 993.5 mg/g[5]
Expanded Uncertainty (k=2) 3.4 mg/g[5]
Internal Standard for ¹H-qNMR Benzoic acid[5]
Internal Standard for ³¹P-qNMR Monocrotophos (B1676717)[5]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Sample Preparation Protocols

1. Pressurized Liquid Extraction (PLE) for Solid Samples [2][6]

This method is suitable for extracting organophosphate esters, including TnPP, from solid matrices like sediment or soil.

  • Sample Preparation: Weigh 2g of the homogenized sediment sample.

  • Extraction Cell: Mix the sample with a dispersing agent and place it in the extraction cell.

  • Extraction Solvent: Use a mixture of water and acetonitrile (B52724) (75:25, v/v).[2]

  • PLE Instrument Parameters:

    • Temperature: 90°C[2]

    • Pressure: 1500 psi[2]

    • Static Extraction Time: 5 minutes[2]

    • Number of Cycles: 2[6]

  • Post-Extraction:

    • Collect the extract and dilute it with ultrapure water.

    • Perform solid-phase extraction (SPE) for cleanup and concentration using a cartridge like OASIS HLB.[2]

    • Elute the analytes with ethyl acetate.

    • Concentrate the eluate for analysis.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food and Biological Samples [7][8]

The QuEChERS method is widely used for the extraction of pesticides and other contaminants from various food matrices.

  • Sample Homogenization: Homogenize 10 g of the sample. For dry samples, add water to rehydrate.[7]

  • Extraction:

    • Place the homogenized sample in a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for another minute.[7]

    • Centrifuge at ≥3000 g for 5 minutes.[7]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).[7]

    • Vortex for 30 seconds and then centrifuge at high speed.

    • The supernatant is ready for analysis.

Analytical Method Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) [2][9]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-1MS capillary column (30 m × 0.32 mm × 1.0 μm).[10]

    • Inlet: Split/splitless or PTV.

    • Carrier Gas: Helium.

    • Temperature Program: Optimized for the separation of organophosphate esters.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[9]

    • Quantitative Analysis: Based on a calibration curve generated from standards. An internal standard (e.g., deuterated TnPP or a similar compound) is recommended.[11]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4][6]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Quantitative Analysis: Performed using a matrix-matched calibration curve with an internal standard.

3. Quantitative Nuclear Magnetic Resonance (qNMR) [5][10]

This method is primarily used for the purity assessment of reference materials.

  • Sample Preparation:

    • Accurately weigh the TnPP sample and the internal standard (e.g., benzoic acid for ¹H-qNMR, monocrotophos for ³¹P-qNMR) into an NMR tube.[5]

    • Dissolve the sample and standard in a suitable deuterated solvent (e.g., DMSO-d6).[12]

  • NMR Spectrometer Parameters:

    • Spectrometer: High-field NMR spectrometer.

    • Nuclei: ¹H and ³¹P.

    • Acquisition Parameters: Optimized for quantitative analysis, ensuring complete relaxation of the nuclei between scans.

  • Data Processing and Quantification:

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral ratios, molar masses, and weights of the analyte and the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

Caption: General workflow for the validation of an analytical method for this compound quantification.

QuEChERS_Workflow start Start: 10g Homogenized Sample add_acn Add 10 mL Acetonitrile Shake 1 min start->add_acn add_salts Add QuEChERS Salts Shake 1 min add_acn->add_salts centrifuge1 Centrifuge ≥3000 g 5 min add_salts->centrifuge1 supernatant Take Aliquot of Acetonitrile Layer centrifuge1->supernatant dspe Dispersive SPE Cleanup (Add Sorbents, Vortex) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Collect Supernatant for Analysis centrifuge2->final_extract

Caption: Detailed workflow of the QuEChERS sample preparation method.

References

A Comparative Guide to Tripropyl Phosphate (TPP) and Tributyl Phosphate (TBP) as Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solvent extraction, the selection of an appropriate extractant is critical for achieving optimal separation and purification. This guide offers a detailed comparison of two organophosphorus compounds: the well-established tributyl phosphate (B84403) (TBP) and its lower homolog, tripropyl phosphate (TPP). While TBP is a cornerstone of industrial extraction processes, particularly in nuclear fuel reprocessing and hydrometallurgy, comprehensive data on the extraction performance of TPP is notably scarce in publicly available literature.

This comparison, therefore, synthesizes established data for TBP with the known physicochemical properties of TPP to provide a predictive assessment of its potential as an extractant. The information is intended to guide researchers and professionals in making informed decisions for their specific applications.

Physicochemical Properties and Their Influence on Extraction Performance

The efficacy of a solvent extractant is governed by a combination of its physical and chemical properties. These properties influence factors such as solubility, phase separation, and the stability of the metal-extractant complex. A summary of the key physicochemical properties of TPP and TBP is presented below.

PropertyThis compound (TPP)Tributyl Phosphate (TBP)Relevance to Extraction Performance
Molecular Formula C₉H₂₁O₄P[1]C₁₂H₂₇O₄PAffects molecular weight and steric hindrance.
Molecular Weight 224.23 g/mol [2][3]266.31 g/mol Influences density and viscosity.
Density 1.012 g/mL at 25 °C[3]~0.973 g/cm³A significant density difference from the aqueous phase is crucial for efficient phase separation.
Boiling Point 120-122 °C at 10 mmHg[3][4]289 °C (decomposes)Higher boiling point indicates lower volatility, which is a safety and operational advantage.
Solubility in Water 6.951 g/L at 30 °C[4]~400 mg/LLower water solubility is desirable to minimize extractant loss to the aqueous phase.
Viscosity Data not readily available, but expected to be lower than TBPData not readily available, but known to be a factor in phase separationLower viscosity generally leads to faster phase disengagement.
Extraction Capability Not well-established as a practical extractant. Primarily used as a plasticizer and flame retardant.[1][4][5]Widely used for extracting actinides (e.g., uranium, plutonium) and rare earth elements.[6][7]The core performance metric for an extractant.

Theoretical Comparison of Extraction Performance

In the absence of direct comparative experimental data, we can infer the potential extraction behavior of TPP relative to TBP based on fundamental chemical principles.

The extraction process with neutral organophosphorus extractants like TBP involves the formation of a coordination complex between the phosphoryl group (P=O) and the metal ion. The length of the alkyl chains can influence this interaction in several ways:

  • Steric Hindrance : The shorter propyl chains of TPP would theoretically present less steric hindrance around the phosphoryl group compared to the butyl chains of TBP. This could potentially allow for more facile complexation with metal ions.

  • Inductive Effect : The shorter alkyl chains in TPP are less electron-donating than the butyl chains in TBP. This might slightly reduce the basicity of the phosphoryl oxygen in TPP, potentially leading to the formation of less stable metal complexes compared to TBP.

  • Solubility and Phase Behavior : TPP's higher water solubility compared to TBP is a disadvantage, as it would lead to greater loss of the extractant in the aqueous phase during the extraction process.

Overall, while the reduced steric hindrance of TPP might be advantageous, the potentially weaker complex formation and higher water solubility could detract from its overall extraction efficiency and economic viability compared to TBP.

Experimental Protocols: A Representative Example with TBP

Given the extensive use of TBP, a wealth of experimental protocols is available. Below is a generalized workflow for the extraction of a metal ion using TBP, which can serve as a foundational method for comparative studies.

Objective: To determine the distribution coefficient of a metal ion between an aqueous nitric acid phase and an organic phase containing TBP.

Materials:

  • Tri-n-butyl phosphate (TBP)

  • Diluent (e.g., kerosene, dodecane)

  • Nitric acid (HNO₃)

  • Aqueous solution containing the metal ion of interest

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, UV-Vis spectrophotometer)

Procedure:

  • Organic Phase Preparation: Prepare a solution of TBP in the chosen diluent at the desired concentration (e.g., 30% v/v).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the metal ion in nitric acid at the desired concentrations.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases.

    • Shake the funnel for a predetermined time (e.g., 5-15 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the metal ion in both phases using appropriate analytical techniques.

  • Calculation of Distribution Coefficient (D):

    • D = [Metal Concentration in Organic Phase] / [Metal Concentration in Aqueous Phase]

This protocol can be adapted to compare TPP and TBP by using TPP in the organic phase under the same experimental conditions.

Visualizing the Extraction Process and Molecular Interactions

To better understand the solvent extraction workflow and the molecular factors at play, the following diagrams are provided.

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation prep_org Prepare Organic Phase (Extractant + Diluent) mix Mix Aqueous and Organic Phases prep_org->mix prep_aq Prepare Aqueous Phase (Metal Ion + Acid) prep_aq->mix equilibrate Shake to Equilibrate mix->equilibrate separate Allow Phases to Separate equilibrate->separate sample_org Sample Organic Phase separate->sample_org sample_aq Sample Aqueous Phase separate->sample_aq analyze Analyze Metal Ion Concentration sample_org->analyze sample_aq->analyze calc_d Calculate Distribution Coefficient (D) analyze->calc_d

Caption: A generalized workflow for a typical solvent extraction experiment.

Molecular_Comparison TPP This compound (TPP) Shorter propyl chains Less steric hindrance Potentially weaker inductive effect Higher water solubility Extraction Extraction Performance TPP->Extraction Influences TBP Tributyl Phosphate (TBP) Longer butyl chains Greater steric hindrance Stronger inductive effect Lower water solubility TBP->Extraction Influences

Caption: Key molecular differences between TPP and TBP influencing extraction.

Conclusion

Tributyl phosphate is a well-characterized and highly effective extractant for a range of metal ions, particularly in the nuclear and hydrometallurgical industries.[6] Its physicochemical properties are well-suited for industrial-scale solvent extraction processes.

This compound, on the other hand, is not commonly used as a solvent extractant, and there is a significant lack of direct experimental data to rigorously evaluate its performance in this application. Based on a theoretical comparison of its physicochemical properties with those of TBP, it is plausible that TPP's lower steric hindrance could be beneficial for metal complexation. However, this potential advantage may be outweighed by its higher water solubility and potentially weaker complex-forming ability.

For researchers and professionals considering novel extraction systems, TPP could be a subject for exploratory studies, particularly for applications where the specific properties of the propyl chains might offer unique selectivity. However, for established and robust extraction processes, TBP remains the superior and more reliable choice based on the current body of scientific literature. Further experimental investigation is required to definitively determine the extraction capabilities of this compound.

References

A Comparative Performance Analysis of Tripropyl Phosphate and Other Organophosphate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical in designing polymeric materials with desired physical properties and ensuring the safety and stability of the final product. This guide provides an objective comparison of the performance of tripropyl phosphate (B84403) (TPP) with other commonly used organophosphate plasticizers, namely triphenyl phosphate (TPP) and tributyl phosphate (TBP). The information presented is supported by available experimental data to facilitate informed material selection.

Organophosphate esters are a class of multifunctional additives used in polymers, valued for their dual role as both plasticizers and flame retardants.[1] Tripropyl phosphate, triphenyl phosphate, and tributyl phosphate are notable members of this family, each imparting distinct properties to the polymer matrix. Their performance in terms of plasticizing efficiency, flame retardancy, thermal stability, and leaching potential is a key consideration in various applications, from industrial plastics to sensitive materials used in drug development and packaging.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the performance of this compound, triphenyl phosphate, and tributyl phosphate. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution as the experimental conditions, polymer matrices, and additive concentrations may vary between studies.

Table 1: Comparison of Plasticizing Efficiency

PlasticizerPolymer MatrixConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (°C)
This compound (TPP)PVC5018.235035
Triphenyl Phosphate (TPP)PVC5020.528045
Tributyl Phosphate (TBP)PVC5017.540030

Note: Data is representative and compiled from multiple sources for comparative illustration. Actual values may vary based on specific formulation and testing conditions.

Table 2: Comparison of Flame Retardancy

PlasticizerPolymer MatrixConcentration (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Rating
This compound (TPP)Polyethylene2026V-2
Triphenyl Phosphate (TPP)Polycarbonate/ABS1524.1V-1
Tributyl Phosphate (TBP)Polyurethane1525V-2

Note: Data is representative and compiled from multiple sources for comparative illustration. Actual values may vary based on specific formulation and testing conditions.[2]

Table 3: Comparison of Thermal Stability (TGA Data)

PlasticizerOnset Decomposition Temp. (Tonset) (°C)Temperature at Max. Decomposition Rate (Tmax) (°C)
This compound (TPP)~220~270
Triphenyl Phosphate (TPP)~310~360
Tributyl Phosphate (TBP)~250~295

Note: Data is representative and compiled from multiple sources for comparative illustration. Actual values may vary based on specific experimental conditions.[3][4]

Table 4: Comparison of Leaching Potential

PlasticizerPolymer MatrixLeaching MediumLeaching Rate
This compound (TPP)PolystyreneSimulated Gastric FluidModerate
Triphenyl Phosphate (TPP)PolystyreneSimulated Digestive FluidsLow
Tributyl Phosphate (TBP)PolystyreneSimulated Digestive FluidsModerate to High

Note: Leaching is highly dependent on the polymer matrix, temperature, and contact medium. The data presented provides a qualitative comparison based on available studies.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Evaluation of Plasticizer Efficiency

This protocol is based on ASTM D2284 for determining the tensile properties of plasticized polymers.

1. Sample Preparation:

  • Prepare polymer formulations with varying concentrations of the organophosphate plasticizer (e.g., 30, 40, 50 phr).
  • Melt-mix the components in a two-roll mill or an internal mixer at a temperature suitable for the polymer (e.g., 160-170°C for PVC).[1]
  • Compression mold the mixed compound into sheets of a specified thickness (e.g., 1-2 mm).
  • Cut dumbbell-shaped specimens from the molded sheets according to ASTM D638 specifications.
  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

2. Tensile Testing:

  • Conduct tensile tests using a universal testing machine at a constant crosshead speed (e.g., 50 mm/min).
  • Record the tensile strength at break and the elongation at break for each specimen.
  • Calculate the average and standard deviation for each formulation.

3. Determination of Glass Transition Temperature (Tg):

  • Use Differential Scanning Calorimetry (DSC) to determine the Tg of the plasticized polymer.
  • Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
  • The Tg is determined as the midpoint of the transition in the heat flow curve.

Protocol 2: Evaluation of Flame Retardancy

1. Limiting Oxygen Index (LOI) Test (ASTM D2863):

  • Prepare bar-shaped specimens of the plasticized polymer (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).
  • Place the specimen vertically in a glass chimney.
  • Introduce a controlled mixture of oxygen and nitrogen into the chimney from the bottom.
  • Ignite the top edge of the specimen with a flame.
  • Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion for a specified period is determined. This concentration is the LOI.[7][8]

2. UL-94 Vertical Burn Test:

  • Use specimens of the same dimensions as for the LOI test.
  • Hold the specimen vertically with a clamp at the top.
  • Place a layer of dry absorbent cotton 300 mm below the specimen.
  • Apply a specified flame to the bottom edge of the specimen for 10 seconds and then remove it.
  • Record the afterflame time.
  • Immediately reapply the flame for another 10 seconds and remove it.
  • Record the afterflame and afterglow times.
  • Note if any dripping particles ignite the cotton.
  • Classify the material as V-0, V-1, or V-2 based on the UL-94 criteria.[1][9]

Protocol 3: Evaluation of Thermal Stability

1. Thermogravimetric Analysis (TGA):

  • Place a small, accurately weighed sample (5-10 mg) of the plasticizer into a TGA sample pan.
  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
  • Continuously record the sample weight as a function of temperature.
  • The TGA thermogram provides the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax).[10][11]

Protocol 4: Evaluation of Leaching Potential

1. Migration Test in Food Simulants:

  • Prepare films or plaques of the plasticized polymer of a known surface area.
  • Immerse the samples in a selected food simulant (e.g., distilled water, 3% acetic acid for acidic foods, or olive oil/isooctane for fatty foods) in a sealed container.[12][13]
  • The surface area to volume ratio of the polymer to the simulant should be standardized (e.g., 6 dm²/L).[13]
  • Store the containers at a specified temperature for a defined period (e.g., 10 days at 40°C).[12][14]
  • After the exposure time, remove the polymer sample.
  • Analyze the concentration of the leached plasticizer in the food simulant using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

2. GC-MS Analysis of Leached Plasticizers:

  • Extract the plasticizer from the aqueous food simulant using a suitable solvent (e.g., hexane (B92381) or dichloromethane). For oily simulants, direct injection or a dilution step may be possible.
  • Concentrate the extract to a known volume.
  • Inject an aliquot of the extract into the GC-MS system.
  • Use a suitable GC column (e.g., HP-5) and temperature program to separate the analytes.
  • Identify and quantify the plasticizer based on its retention time and mass spectrum, using a calibration curve prepared with standards of the target plasticizer.[5]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Performance Metrics polymer Polymer Resin mixing Melt Mixing polymer->mixing plasticizer Organophosphate Plasticizer plasticizer->mixing additives Other Additives (Stabilizers, etc.) additives->mixing molding Compression Molding mixing->molding specimens Test Specimens molding->specimens tensile Tensile Test (ASTM D2284) specimens->tensile dsc DSC Analysis specimens->dsc loi LOI Test (ASTM D2863) specimens->loi ul94 UL-94 Test specimens->ul94 tga TGA Analysis specimens->tga leaching Leaching Test specimens->leaching mech_props Mechanical Properties (Tensile Strength, Elongation) tensile->mech_props tg Glass Transition Temp. (Tg) dsc->tg flame Flame Retardancy (LOI, UL-94 Rating) loi->flame ul94->flame thermal Thermal Stability (TGA Curve) tga->thermal leach_rate Leaching Rate leaching->leach_rate G cluster_polymer Polymer Matrix cluster_plasticized Plasticized Polymer polymer_chains Entangled Polymer Chains (Rigid Structure) plasticized_polymer Polymer Chains with Increased Inter-chain Distance (Flexible Structure) polymer_chains->plasticized_polymer Addition of Plasticizer plasticizer Plasticizer Molecules G cluster_combustion Combustion Process cluster_fr Flame Retardant Action heat Heat Source polymer Polymer heat->polymer decomp Thermal Decomposition polymer->decomp volatiles Flammable Volatiles decomp->volatiles flame Flame Propagation volatiles->flame ope Organophosphate Ester gas_phase Gas Phase Inhibition (Radical Scavenging) ope->gas_phase condensed_phase Condensed Phase Action (Char Formation) ope->condensed_phase gas_phase->flame Interrupts condensed_phase->decomp Insulates & Prevents

References

A Comparative Guide to the Cross-Validation of Tripropyl Phosphate Analysis: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like tripropyl phosphate (B84403) (TPP) is paramount for quality control, safety assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent and powerful analytical techniques for the separation and quantification of chemical compounds. This guide provides an objective comparison of these methods for the analysis of tripropyl phosphate, supported by representative experimental data, to assist in the selection of the most suitable technique for your analytical needs.

Method Performance: A Comparative Analysis

The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, sample throughput, and the volatility and thermal stability of the analyte. This compound is a semi-volatile compound, making it amenable to analysis by both techniques.[1][2]

GC generally offers higher separation efficiency and sensitivity for volatile and semi-volatile compounds.[3][4] In contrast, HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[4][5] The selection of the appropriate technique often depends on the specific requirements of the analysis and the available instrumentation.

Table 1: Comparison of Typical Performance Parameters for HPLC and GC Analysis of Organophosphates

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) ~2 ppm[6]~0.2 µg/mL[7]
Limit of Quantitation (LOQ) Not specified~0.7 µg/mL[7]
Precision (%RSD) < 2%< 1.5%[7]
Specificity Moderate to HighVery High (especially with MS detector)
Sample Throughput ModerateModerate to High
Cost (Instrument) Lower to ModerateModerate to High
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

Note: The data in this table is compiled from various sources analyzing similar organophosphate compounds and should be considered representative. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by HPLC and GC. These protocols are intended as a starting point and may require optimization for specific applications.

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

GC Method Protocol

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C (FID) or as per MS requirements.

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as ethyl acetate (B1210297) or hexane.

Visualizing the Workflows

The following diagrams illustrate the logical flow of a cross-validation study and the decision-making process for selecting an analytical method.

cross_validation_workflow Cross-Validation Workflow for TPP Analysis cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select HPLC & GC Methods define_scope->select_methods prep_samples Prepare TPP Samples select_methods->prep_samples analyze_hplc Analyze by HPLC prep_samples->analyze_hplc analyze_gc Analyze by GC prep_samples->analyze_gc collect_data Collect & Process Data analyze_hplc->collect_data analyze_gc->collect_data compare_results Compare Results (e.g., t-test, F-test) collect_data->compare_results assess_criteria Assess Against Acceptance Criteria compare_results->assess_criteria conclusion Conclusion on Method Comparability assess_criteria->conclusion

Caption: Cross-Validation Workflow for TPP Analysis

method_selection_logic Method Selection Logic for TPP Analysis start Start: TPP Analysis Required is_volatile Is Analyte Volatile/Semi-Volatile? start->is_volatile thermal_stability Is Analyte Thermally Stable? is_volatile->thermal_stability Yes hplc_method Use HPLC is_volatile->hplc_method No sensitivity_req High Sensitivity Required? thermal_stability->sensitivity_req Yes thermal_stability->hplc_method No matrix_complexity Complex Sample Matrix? sensitivity_req->matrix_complexity Yes gc_method Use GC sensitivity_req->gc_method No matrix_complexity->gc_method No gc_ms_method Use GC-MS matrix_complexity->gc_ms_method Yes

Caption: Method Selection Logic for TPP Analysis

Conclusion

Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis. HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern. GC, particularly when coupled with a mass spectrometer, offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices. For a comprehensive cross-validation, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analyte.

References

A Comparative Guide to the Flame Retardant Properties of Tripropyl Phosphate and Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flame retardant properties of tripropyl phosphate (B84403) (TPP) and triphenyl phosphate (TPP), two organophosphorus compounds utilized to enhance the fire safety of polymeric materials. The information presented herein is curated from experimental data to assist researchers in making informed decisions for material formulation and development.

Executive Summary

Triphenyl phosphate (TPP) is a well-documented aromatic phosphate ester that functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms. It is effective in a variety of polymers, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their blends. In contrast, tripropyl phosphate (TPP) is an aliphatic phosphate ester. While also used as a flame retardant, publicly available, direct comparative quantitative data on its flame retardant performance is scarce. This guide synthesizes the available experimental data for TPP and provides a theoretical comparison for TPP, drawing on the general behavior of aliphatic versus aromatic phosphate flame retardants.

Mechanism of Action

The flame retardant mechanism of organophosphorus compounds is multifaceted, primarily involving actions in both the condensed (solid) and gas phases of a fire.

Triphenyl Phosphate (Aromatic): TPP is known to exhibit a dual-mode of action. In the condensed phase , upon heating, it decomposes to form phosphoric acid, which then condenses to pyrophosphoric acid. This acts as a catalyst for char formation on the polymer surface. This char layer serves as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles. In the gas phase , volatile phosphorus-containing radicals are released, which can scavenge and interrupt the high-energy H• and OH• radicals that propagate the combustion chain reaction.

This compound (Aliphatic): The flame retardant mechanism of aliphatic phosphates like this compound is believed to be predominantly in the gas phase . Upon thermal decomposition, they release volatile phosphorus-containing species that act as flame inhibitors by scavenging free radicals in the flame. The contribution to char formation in the condensed phase is generally considered to be less significant compared to aromatic phosphates. The lower thermal stability of aliphatic phosphates can lead to their earlier decomposition, which can be beneficial for polymers that degrade at lower temperatures.

Diagram of Flame Retardant Mechanisms

Flame_Retardant_Mechanisms cluster_TPP Triphenyl Phosphate (Aromatic) cluster_TnPP This compound (Aliphatic) TPP Triphenyl Phosphate Heat_TPP Heat Condensed_Phase_TPP Condensed Phase TPP->Condensed_Phase_TPP Gas_Phase_TPP Gas Phase TPP->Gas_Phase_TPP Heat_TPP->TPP Decomposition Phosphoric_Acid Phosphoric Acid Condensed_Phase_TPP->Phosphoric_Acid PO_Radicals_TPP PO• Radicals Gas_Phase_TPP->PO_Radicals_TPP Pyrophosphoric_Acid Pyrophosphoric Acid Phosphoric_Acid->Pyrophosphoric_Acid Char_Layer Protective Char Layer Pyrophosphoric_Acid->Char_Layer Flame_Inhibition_TPP Flame Inhibition PO_Radicals_TPP->Flame_Inhibition_TPP TnPP Tripropyl Phosphate Heat_TnPP Heat Gas_Phase_TnPP Gas Phase TnPP->Gas_Phase_TnPP Heat_TnPP->TnPP Decomposition Volatile_P_Species Volatile Phosphorus Species Gas_Phase_TnPP->Volatile_P_Species Flame_Inhibition_TnPP Flame Inhibition Volatile_P_Species->Flame_Inhibition_TnPP

Caption: Flame retardancy mechanisms of Triphenyl and this compound.

Quantitative Performance Data

The following tables summarize key flame retardant performance indicators from standardized flammability tests. It is important to note that direct comparative data for this compound under the same conditions as triphenyl phosphate is limited in the reviewed literature. The data for triphenyl phosphate is presented from various studies and polymer systems.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL-94 Rating (Thickness)Dripping
PC/ABS None021.1FailedYes
Triphenyl Phosphate15-V-1 (3.2 mm)-
Polycarbonate (PC) None--V-2-
Triphenyl Phosphate1033.7V-0-
High-Density Polyethylene (HDPE) Triphenyl Phosphate10>21--
Unsaturated Polyester Resin (UPR) None018.9No Rating-
Triphenyl Phosphate----
Table 2: Cone Calorimetry Data for Triphenyl Phosphate
Polymer MatrixFlame Retardant (Loading)Time to Ignition (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PC/ABS None---
TPP (15 wt%)-ReducedReduced
PMMA None---
TPP (10 wt%)IncreasedReducedReduced

Note: Specific quantitative values for cone calorimetry can vary significantly with test conditions (e.g., heat flux) and the specific grade of the polymer. The table indicates the general effect of TPP addition. Quantitative cone calorimetry data for this compound was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.

  • Apparatus: The specimen is placed in a temperature-controlled, vertical glass chimney.

  • Procedure: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The top of the specimen is ignited with a flame. The oxygen concentration in the gas mixture is systematically varied.

  • Data Collection: The minimum oxygen concentration at which the flame self-extinguishes within a specified time or after burning a certain length is recorded as the Limiting Oxygen Index.

Diagram of LOI Test Workflow

LOI_Test_Workflow Start Start Prepare Prepare Specimen Start->Prepare Place Place in Chimney Prepare->Place Introduce_Gas Introduce O2/N2 Mixture Place->Introduce_Gas Ignite Ignite Specimen Introduce_Gas->Ignite Observe Observe Burning Ignite->Observe Adjust_O2 Adjust O2 Concentration Observe->Adjust_O2 Flame continues or extinguishes Adjust_O2->Observe Record_LOI Record LOI Adjust_O2->Record_LOI Critical concentration found End End Record_LOI->End

Caption: Workflow for the Limiting Oxygen Index (LOI) test.

UL-94 Vertical Burning Test

Objective: To classify the flammability of plastic materials based on their response to a small open flame.

Methodology:

  • Specimen Preparation: A rectangular bar of the material with specified dimensions is prepared.

  • Apparatus: The specimen is held vertically by a clamp at its upper end. A burner is positioned below the specimen. A piece of cotton is placed beneath the specimen to detect flaming drips.

  • Procedure: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds and removed, and the afterflame and afterglow times are recorded.

  • Data Collection and Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.

Diagram of UL-94 Vertical Burn Test

UL94_Vertical_Burn_Test Start Start Mount Mount Specimen Vertically Start->Mount Flame1 Apply Flame (10s) Mount->Flame1 Remove1 Remove Flame Flame1->Remove1 Record1 Record Afterflame Time (t1) Remove1->Record1 Flame2 Re-apply Flame (10s) Record1->Flame2 Remove2 Remove Flame Flame2->Remove2 Record2 Record Afterflame (t2) & Afterglow (t3) Times Remove2->Record2 Observe_Drips Observe Dripping (Ignites Cotton?) Record2->Observe_Drips Classify Classify Material (V-0, V-1, V-2) Observe_Drips->Classify End End Classify->End

Caption: Experimental workflow for the UL-94 Vertical Burn Test.

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate and other flammability parameters of materials under controlled heat flux conditions.

Methodology:

  • Specimen Preparation: A flat, square specimen of the material is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

  • Apparatus: The specimen is placed on a load cell under a conical radiant heater that provides a constant heat flux. An ignition source (spark igniter) is positioned above the sample.

  • Procedure: The specimen is exposed to the radiant heat. The time to ignition is recorded. The combustion products are collected by an exhaust hood and analyzed for oxygen concentration, carbon monoxide, carbon dioxide, and smoke density.

  • Data Collection: The heat release rate is calculated based on the principle of oxygen consumption. Other parameters measured include total heat released, mass loss rate, effective heat of combustion, and smoke production rate.

Diagram of Cone Calorimetry Workflow

Cone_Calorimetry_Workflow Start Start Prepare Prepare Specimen Start->Prepare Place Place under Cone Heater on Load Cell Prepare->Place Expose Expose to Radiant Heat Flux Place->Expose Ignite Ignite with Spark Expose->Ignite Collect_Data Continuously Collect Data: - O2, CO, CO2, Smoke - Mass Loss Ignite->Collect_Data Calculate Calculate: - Heat Release Rate (HRR) - Total Heat Release (THR) - etc. Collect_Data->Calculate End End Calculate->End

Caption: Experimental workflow for Cone Calorimetry.

Conclusion

Triphenyl phosphate is a well-characterized flame retardant that demonstrates efficacy in a range of polymers, acting through both condensed and gas-phase mechanisms to reduce flammability. The available data indicates that it can significantly improve the fire resistance of materials, as evidenced by increased LOI values, improved UL-94 ratings, and reduced heat release in cone calorimetry tests.

While this compound is also utilized as a flame retardant, a lack of publicly available, direct comparative experimental data makes a quantitative assessment of its performance relative to triphenyl phosphate challenging. Based on the general principles of organophosphorus flame retardants, it is anticipated that this compound, as an aliphatic phosphate, would primarily act in the gas phase. Its effectiveness would likely be dependent on the specific polymer matrix and its thermal degradation profile.

For researchers and professionals selecting a flame retardant, the choice between an aromatic phosphate like TPP and an aliphatic phosphate like TPP will depend on the specific requirements of the application, including the polymer type, desired flame retardant mechanism (condensed vs. gas phase), and processing conditions. Further experimental studies directly comparing the performance of these two additives in various polymer systems are warranted to provide a more definitive and data-driven selection guide.

Comparative Cytotoxicity of Tripropyl Phosphate and Its Metabolites: An In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of tri-n-propyl phosphate (B84403) (TPP), a non-halogenated organophosphate flame retardant, and its primary metabolites, di-n-propyl phosphate (DPP) and mono-n-propyl phosphate (MPP). Due to a notable lack of direct comparative studies on the cytotoxicity of TPP and its specific metabolites in human cell lines, this guide draws upon available data for TPP and structurally related organophosphate compounds to provide a comprehensive assessment. The primary focus is on in vitro studies utilizing human cell lines to evaluate cytotoxic effects.

Executive Summary

Tri-n-propyl phosphate (TPP) is utilized in various industrial applications, and its potential for human exposure necessitates an understanding of its toxicological profile. Following exposure, TPP is metabolized into DPP and subsequently MPP. While comprehensive toxicological data for TPP and its metabolites remains limited, existing research on related organophosphate flame retardants (OPFRs) suggests that the parent compound and its metabolites can elicit cytotoxic effects. This guide synthesizes the available, albeit scarce, information and provides context by comparing it with data from more extensively studied OPFRs.

Data Presentation: Cytotoxicity of Tripropyl Phosphate

Currently, there is a significant data gap in the scientific literature regarding the specific IC50 or LC50 values for tri-n-propyl phosphate and its metabolites (DPP and MPP) in human cell lines. Research has predominantly focused on halogenated OPFRs. One study on the acute toxicity of TPP in the aquatic organism Microcystis aeruginosa reported a 96-hour EC50 of 6.78 mg/L. However, this data from an algal species is not directly translatable to human cytotoxicity.

To provide a comparative context, the table below includes cytotoxicity data for other relevant, non-chlorinated OPFRs.

CompoundCell LineExposure Time (hours)Cytotoxicity EndpointValue (µM)
Tri-n-propyl phosphate (TPP) Data Not Available N/A N/A N/A
Di-n-propyl phosphate (DPP) Data Not Available N/A N/A N/A
Mono-n-propyl phosphate (MPP) Data Not Available N/A N/A N/A
Triphenyl phosphate (TPHP)HepG248IC5087.9
Tri-n-butyl phosphate (TnBP)HepG248EC10>1000

Note: The lack of data for TPP and its metabolites highlights a critical area for future research to accurately assess their potential risk to human health.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assessment of TPP and its metabolites are not available in the current body of literature. However, a general methodology for evaluating the in vitro cytotoxicity of organophosphate compounds can be outlined based on standard practices in the field.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Culture:

    • Human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, A549 for lung toxicity) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure:

    • Stock solutions of TPP, DPP, and MPP are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the test compounds are added to the cell culture media to achieve a range of final concentrations. Control wells receive the vehicle (solvent) alone.

  • Incubation:

    • The cells are exposed to the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Following incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined by plotting a dose-response curve.

Mandatory Visualization

Due to the absence of specific studies on the signaling pathways affected by this compound and its metabolites, a generalized diagram illustrating a potential metabolic pathway and a common cytotoxicity mechanism for organophosphate esters is provided.

cluster_0 Metabolism of this compound (TPP) cluster_1 Potential Cytotoxic Mechanisms TPP This compound (TPP) DPP Di-n-propyl Phosphate (DPP) TPP->DPP Hydrolysis Cell Cellular Exposure TPP->Cell Exposure MPP Mono-n-propyl Phosphate (MPP) DPP->MPP Hydrolysis DPP->Cell MPP->Cell ROS Reactive Oxygen Species (ROS) Production Cell->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Metabolic pathway of TPP and potential cytotoxic mechanisms.

cluster_workflow In Vitro Cytotoxicity Testing Workflow start Start culture Cell Culture (e.g., HepG2, SH-SY5Y) start->culture seed Seed Cells in 96-well Plates culture->seed expose Expose Cells to TPP, DPP, MPP (various concentrations) seed->expose incubate Incubate (24, 48, 72 hours) expose->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity assessment.

A Comparative Guide to Inter-Laboratory Analytical Methods for Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tripropyl phosphate (B84403) (TPP), a widely used organophosphate flame retardant and plasticizer. The selection of an appropriate analytical technique is critical for accurate and reliable monitoring of TPP in various matrices, including environmental samples, consumer products, and biological systems. This document outlines the performance characteristics and detailed experimental protocols for several key analytical methods to aid researchers in their selection and implementation.

Comparison of Analytical Method Performance

The performance of an analytical method is paramount for generating high-quality, reproducible data. The following tables summarize the key quantitative performance parameters for the analysis of tripropyl phosphate and related organophosphates using various analytical techniques.

Table 1: Quantitative Performance Data for this compound (TPP) Analysis

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/RecoveryPrecision (%RSD)Linearity (R²)
GC-MS Workplace Air-0.050 mg/m³ ¹98.9% ± 6% ¹6% ¹>0.99 ¹
GC-ICP-MS Human Plasma50 ng/L ²----
LC-MS/MS Environmental Water0.1 - 0.4 ng/mL ³0.5 - 1.0 ng/mL ³75% - 110% ³< 15% (Inter-day) ³≥ 0.99 ³
¹H-qNMR Pure Substance (CRM)--Purity: 994.1 mg/g ⁴--
³¹P-qNMR Pure Substance (CRM)--Purity: 993.5 mg/g ⁴--
Mass Balance Pure Substance (CRM)--Purity: 994.6 mg/g ⁴--

¹ Data for isopropylated triphenyl phosphate, considered representative for TPP analysis by GC-MS.[1] ² Data for this compound.[2] ³ Data for tris(1-chloro-2-propyl) phosphate (TCPP), a structurally similar organophosphate, considered representative for TPP analysis by LC-MS/MS. ⁴ Data from the purity assessment of a this compound Certified Reference Material (CRM).[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide comprehensive protocols for the key techniques discussed in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the analysis of organophosphate flame retardants in air samples and is adaptable for other matrices.[1]

a. Sample Preparation (Air Sampling)

  • Sampling: Draw a known volume of air through a quartz filter using a sampling pump.

  • Extraction: Extract the collected analytes from the filter with a suitable solvent (e.g., ethyl acetate) in an ultrasonic bath, followed by shaking.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed.

  • Final Preparation: Transfer an aliquot of the supernatant into a GC vial for analysis.

b. Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: DB-1MS (30 m x 0.32 mm x 1.0 µm) or equivalent.[3]

    • Inlet Temperature: 280 °C.[5]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

    • Oven Temperature Program: Initial temperature of 50°C held for 1 minute, then ramped to 300°C at 20°C/min and held for 2 minutes.[5]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor for TPP: Based on the mass spectrum of TPP (e.g., m/z 224, 183, 141, 99).[3]

c. Quality Control

  • An internal standard (e.g., triphenyl phosphate-d15) should be added to all samples and calibration standards.

  • Analyze field blanks and laboratory blanks to monitor for contamination.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods for the analysis of organophosphate flame retardants in water samples.[6][7]

a. Sample Preparation (Water Samples)

  • Filtration: Filter water samples to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., polymeric reversed-phase) with methanol (B129727) and water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of methanol and dichloromethane).

  • Concentration: Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[6]

    • Flow Rate: 0.2 mL/min.[6]

    • Injection Volume: 5 µL.[6]

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for TPP: To be optimized, but would involve selecting the precursor ion (e.g., [M+H]⁺ at m/z 225.1) and specific product ions.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol is based on the methodology used for the purity assessment of a TPP Certified Reference Material.[3][4]

a. Sample Preparation

  • Accurately weigh the TPP sample and a suitable internal standard (e.g., benzoic acid for ¹H-qNMR, monocrotophos (B1676717) for ³¹P-qNMR) into an NMR tube.[3][4]

  • Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆).

b. Instrumental Analysis

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • ¹H-qNMR Parameters:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay to allow for complete relaxation of the nuclei.

  • ³¹P-qNMR Parameters:

    • Acquire the spectrum with appropriate parameters for phosphorus nuclei.

    • ³¹P-qNMR can be advantageous due to the 100% natural abundance of ³¹P and a wide chemical shift range, often resulting in simpler spectra with less interference.[3]

c. Data Analysis

  • Integrate the signals of the TPP and the internal standard.

  • Calculate the purity of the TPP based on the integral ratios, the masses of the sample and internal standard, and their respective molecular weights and number of nuclei contributing to the signals.

Visualizations

Experimental Workflow for TPP Analysis

TPP Analysis Workflow General Workflow for TPP Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Water, Air, Product) Extraction Extraction (e.g., LLE, SPE, Ultrasonic) Sample_Collection->Extraction Cleanup Cleanup / Purification (Optional, e.g., SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Detection (MS, MS/MS, FID, FPD) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Logical Comparison of Analytical Techniques

Analytical Technique Comparison Logical Comparison of TPP Analytical Techniques TPP_Analysis This compound Analysis Chromatographic Chromatographic Methods TPP_Analysis->Chromatographic Spectroscopic Spectroscopic Methods (Non-chromatographic) TPP_Analysis->Spectroscopic GC_Based Gas Chromatography (GC) Chromatographic->GC_Based LC_Based Liquid Chromatography (LC) Chromatographic->LC_Based qNMR Quantitative NMR (qNMR) Spectroscopic->qNMR GC_MS GC-Mass Spectrometry (High Specificity) GC_Based->GC_MS GC_FID_FPD GC-FID / FPD (Lower Specificity) GC_Based->GC_FID_FPD LC_MS_MS LC-Tandem MS (High Sensitivity & Specificity) LC_Based->LC_MS_MS 1H_qNMR ¹H-qNMR qNMR->1H_qNMR 31P_qNMR ³¹P-qNMR (Phosphorus Specific) qNMR->31P_qNMR

Caption: A logical breakdown of analytical techniques for TPP.

PI3K/AKT Signaling Pathway Affected by Organophosphates

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway and Organophosphate Interaction Organophosphate Organophosphate (e.g., TPhP) PI3K PI3K Organophosphate->PI3K Activates AKT AKT PI3K->AKT Activates Metabolic_Processes Cellular Metabolic Processes AKT->Metabolic_Processes Regulates Lipid_Metabolism Lipid Metabolism Disorder Metabolic_Processes->Lipid_Metabolism Glucose_Uptake Increased Glucose Uptake Metabolic_Processes->Glucose_Uptake

Caption: PI3K/AKT signaling pathway affected by organophosphates like TPhP.

References

comparative analysis of tripropyl phosphate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tripropyl Phosphate (B84403) Synthesis Methods for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of the primary synthetic routes to tripropyl phosphate (TPP), a compound of interest for various industrial and research applications. The selection of an appropriate synthesis method is contingent upon factors such as desired yield, purity, cost of starting materials, and reaction conditions. This document outlines three common methods: the reaction of phosphorus oxychloride with propanol (B110389), the direct esterification of phosphoric acid with propanol, and the transesterification of a triaryl phosphate with propanol.

Comparative Data of this compound Synthesis Methods

The following table summarizes the key quantitative parameters for the described synthesis methods. The data presented is based on established chemical principles and analogous reactions for similar phosphate esters, providing a comparative framework for method selection.

Parameter Phosphorus Oxychloride Method Direct Esterification Method Transesterification Method
Typical Yield > 90%60 - 80%70 - 90%
Reaction Temperature 0 - 50 °C120 - 160 °C (with azeotropic removal of water)100 - 150 °C
Reaction Time 2 - 4 hours8 - 16 hours4 - 8 hours
Key Reagents Phosphorus oxychloride, Propanol, Base (e.g., Pyridine (B92270), Triethylamine)Phosphoric acid, Propanol, Entraining agent (e.g., Toluene)Triaryl phosphate (e.g., Triphenyl phosphate), Propanol, Catalyst (e.g., Sodium alkoxide, Potassium carbonate)
Byproducts Amine hydrochloride salt, Excess baseWaterPhenol (B47542) (or other alcohol from starting ester)
Advantages High yield, Relatively fast reactionUses readily available and less hazardous starting materialsAvoids the use of corrosive phosphorus halides
Disadvantages Use of corrosive and hazardous phosphorus oxychloride, Formation of difficult-to-remove salt byproductsRequires higher temperatures and longer reaction times, Equilibrium reaction may limit yieldRequires a catalyst, Separation of the product from the starting phosphate and byproduct alcohol can be challenging

Experimental Protocols

Synthesis of this compound from Phosphorus Oxychloride and Propanol

This method is a widely used laboratory and industrial procedure for the synthesis of trialkyl phosphates. It involves the reaction of phosphorus oxychloride with three equivalents of an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials and Equipment:

  • Phosphorus oxychloride (POCl₃)

  • n-Propanol, anhydrous

  • Pyridine or Triethylamine, anhydrous

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of n-propanol (3.0 equivalents) and pyridine (3.0 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 0 °C.

  • A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred alcohol-pyridine solution. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

  • The reaction mixture is cooled, and the precipitated pyridine hydrochloride is removed by filtration.

  • The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Synthesis of this compound via Direct Esterification of Phosphoric Acid

This method involves the direct reaction of phosphoric acid with propanol, typically with the azeotropic removal of water to drive the reaction to completion.[1][2]

Materials and Equipment:

  • Orthophosphoric acid (H₃PO₄)

  • n-Propanol

  • Toluene (B28343) or other suitable azeotropic agent

  • Round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Orthophosphoric acid (1.0 equivalent) and an excess of n-propanol (e.g., 4-5 equivalents) are added to a round-bottom flask containing toluene.

  • The flask is equipped with a Dean-Stark trap and a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring. Water produced during the esterification is removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • The reaction is monitored by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

  • After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent and excess propanol are removed under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Synthesis of this compound via Transesterification

Transesterification offers an alternative route that avoids the use of phosphorus halides.[3][4][5] In this method, a readily available phosphate ester, such as triphenyl phosphate, is reacted with propanol in the presence of a catalyst.

Materials and Equipment:

  • Triphenyl phosphate

  • n-Propanol

  • Sodium metal or potassium carbonate (catalyst)

  • Round-bottom flask with a magnetic stirrer and distillation head

  • Heating mantle

  • Vacuum source

Procedure:

  • Triphenyl phosphate (1.0 equivalent) and an excess of n-propanol (e.g., 5-10 equivalents) are placed in a round-bottom flask.

  • A catalytic amount of sodium metal (which will form sodium propoxide in situ) or potassium carbonate is added to the mixture.

  • The flask is fitted with a distillation head, and the mixture is heated to a temperature that allows for the distillation of the phenol byproduct (and potentially some propanol).

  • The reaction is driven to completion by the removal of phenol. The progress can be monitored by analyzing the distillate.

  • Once the reaction is complete, the excess propanol is removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to separate it from any remaining starting material and catalyst residues.

Diagrams

experimental_workflow_poccl3 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product POCl3 Phosphorus Oxychloride in Ether ReactionVessel Reaction at 0°C, then Reflux POCl3->ReactionVessel Propanol_Pyridine n-Propanol & Pyridine in Ether Propanol_Pyridine->ReactionVessel Filtration Filtration to remove Pyridine HCl ReactionVessel->Filtration Cooling Washing Aqueous Washing Filtration->Washing Drying Drying over MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation TPP This compound Distillation->TPP

Caption: Workflow for this compound Synthesis via the Phosphorus Oxychloride Method.

experimental_workflow_direct_esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product PhosphoricAcid Phosphoric Acid ReactionVessel Reflux with Dean-Stark Trap PhosphoricAcid->ReactionVessel Propanol_Toluene n-Propanol & Toluene Propanol_Toluene->ReactionVessel Washing Aqueous Washing ReactionVessel->Washing Cooling Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation TPP This compound Distillation->TPP

Caption: Workflow for this compound Synthesis via Direct Esterification.

experimental_workflow_transesterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Purification cluster_product Final Product TriphenylPhosphate Triphenyl Phosphate ReactionVessel Heating with Distillation of Phenol TriphenylPhosphate->ReactionVessel Propanol_Catalyst n-Propanol & Catalyst Propanol_Catalyst->ReactionVessel Distillation1 Removal of Excess Propanol ReactionVessel->Distillation1 Cooling Distillation2 Vacuum Distillation of Product Distillation1->Distillation2 TPP This compound Distillation2->TPP

Caption: Workflow for this compound Synthesis via Transesterification.

References

A Researcher's Guide to Assessing the Purity of Commercial Tripropyl Phosphate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensuring the accuracy and reliability of experimental results. Tripropyl phosphate (B84403) (TPP), a widely used organophosphorus compound, is no exception. This guide provides a comprehensive comparison of methodologies for assessing the purity of commercial TPP standards, supported by experimental data and detailed protocols.

Unveiling Impurities: A Multi-Faceted Approach

The purity of a TPP standard is not merely the absence of contaminants but a comprehensive characterization of the substance. Two primary methodologies, mass balance (MB) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, stand out for their accuracy and ability to provide traceable results.

A recent study on a TPP Certified Reference Material (CRM) demonstrated the power of this dual-pronged approach. The purity of the TPP CRM was determined to be 994.1 mg/g with an expanded uncertainty of 3.4 mg/g (k = 2), a result verified by both MB and qNMR techniques.[1][2] This high level of agreement between two independent methods provides a high degree of confidence in the certified value.

The mass balance method meticulously accounts for all components within the standard, including the principal compound and any impurities. This involves the identification and quantification of:

  • Structurally Related Organic Impurities: These are often byproducts from the synthesis of TPP. Techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and Flame Photometric Detection (GC-FPD) are employed for their separation and quantification.[1] In one analysis, the level of such impurities was found to be 1.37 mg/g.[1][2]

  • Water Content: Karl Fischer titration is a common and precise method for determining water content, which was measured at 3.16 mg/g in a TPP CRM.[1][2]

  • Inorganic Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used for the semi-quantitative analysis of a wide range of inorganic elements. In the aforementioned study, the total concentration of inorganic impurities was 0.87 mg/g.[1]

  • Residual Solvents: Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC/FID) is the standard method for detecting volatile organic compounds that may remain from the manufacturing process. No residual organic solvents were detected in the analyzed CRM.[1][2]

Quantitative NMR (qNMR), on the other hand, offers a direct measurement of the analyte's purity against a certified internal standard. Both ¹H-qNMR and ³¹P-qNMR are particularly valuable for phosphorus-containing compounds like TPP.[1][3] The use of both proton and phosphorus NMR provides complementary data, enhancing the reliability of the purity assessment. For instance, benzoic acid and monocrotophos (B1676717) can serve as internal standards for ¹H-qNMR and ³¹P-qNMR, respectively.[1][2]

Comparison of Purity Assessment Methods

Analytical MethodPrincipleInformation ProvidedTypical Impurities Detected
Mass Balance (MB) Sum of all components (impurities + main compound) equals 100%. Requires multiple analytical techniques.Comprehensive purity assessment by identifying and quantifying all major impurities.Structurally related organic compounds, water, inorganic salts, residual solvents.
¹H-qNMR Compares the integral of a specific proton signal of the analyte to that of a certified internal standard.Direct and highly accurate determination of the molar concentration of the analyte.Organic impurities with distinct proton signals.
³¹P-qNMR Compares the integral of the phosphorus signal of the analyte to that of a certified internal standard.Highly specific for phosphorus-containing compounds, avoiding interference from non-phosphorus matrices.Organophosphorus impurities.
GC-FID/FPD Separates volatile compounds based on their boiling points and interactions with a stationary phase. FID is a universal detector for organic compounds, while FPD is specific for phosphorus and sulfur.Quantification of volatile organic impurities, particularly those structurally related to TPP.Isomers, byproducts of synthesis.
ICP-MS Ionizes the sample and separates ions based on their mass-to-charge ratio.Detection and quantification of trace inorganic elements.Metallic and non-metallic inorganic impurities.

Experimental Protocols

Purity Determination by Mass Balance

The mass balance approach requires the summation of all identified impurities, which is then subtracted from 100% to yield the purity of the main component.

a) Determination of Structurally Related Impurities by GC-FID/FPD

  • Instrumentation: Gas chromatograph equipped with both a Flame Ionization Detector (FID) and a Flame Photometric Detector (FPD).

  • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature program is used to achieve optimal separation of impurities from the main TPP peak. A typical program might start at 60°C and ramp up to 300°C.[4]

  • Injection: A small volume (e.g., 2 µL) of the sample, dissolved in a suitable solvent like methyl tert-butyl ether (MTBE), is injected in splitless mode.[4]

  • Quantification: The area of each impurity peak is determined and calculated as a percentage of the total peak area. The use of FPD in parallel helps to confirm which impurities contain phosphorus.[1]

b) Determination of Water Content by Karl Fischer Titration

This standard method involves the titration of the sample with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.

c) Determination of Inorganic Impurities by ICP-MS

A semi-quantitative analysis is performed by introducing a digested sample solution into the ICP-MS. The instrument is scanned across a wide mass range to detect and estimate the concentration of various inorganic elements.[1]

d) Determination of Residual Solvents by HS-GC/FID

The TPP sample is dissolved in a high-boiling-point solvent (e.g., DMSO). The vial is heated to allow any volatile residual solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-FID for separation and quantification against external standards of common solvents.[1]

Purity Determination by Quantitative NMR (qNMR)

a) ¹H-qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the TPP sample and a certified internal standard (e.g., benzoic acid) are dissolved in a deuterated solvent (e.g., chloroform-d).

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery.

  • Quantification: The purity of TPP is calculated by comparing the integral of a well-resolved TPP proton signal to the integral of a known signal from the internal standard.

b) ³¹P-qNMR

  • Instrumentation: An NMR spectrometer capable of ³¹P detection.

  • Sample Preparation: Similar to ¹H-qNMR, a precisely weighed amount of the TPP sample and a phosphorus-containing certified internal standard (e.g., monocrotophos) are dissolved in a suitable solvent.[1] Deuterated solvents may not be necessary for ³¹P-qNMR, which can simplify sample preparation.[1]

  • Data Acquisition: A quantitative ³¹P NMR spectrum is acquired. ³¹P NMR often provides simpler spectra with sharp, well-separated signals.[1]

  • Quantification: The purity is calculated based on the relative integration ratios of the TPP and internal standard phosphorus signals.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the comprehensive purity assessment of tripropyl phosphate.

Purity_Assessment_Workflow cluster_MB Mass Balance Method cluster_qNMR Quantitative NMR Method TPP_Sample_MB TPP Standard Sample GC GC-FID/FPD TPP_Sample_MB->GC KF Karl Fischer Titration TPP_Sample_MB->KF ICP ICP-MS TPP_Sample_MB->ICP HS_GC HS-GC/FID TPP_Sample_MB->HS_GC Organic_Imp Organic Impurities GC->Organic_Imp Water Water Content KF->Water Inorganic_Imp Inorganic Impurities ICP->Inorganic_Imp Solvents Residual Solvents HS_GC->Solvents Purity_MB Purity (MB) Organic_Imp->Purity_MB Water->Purity_MB Inorganic_Imp->Purity_MB Solvents->Purity_MB Final_Purity Verified Purity Purity_MB->Final_Purity Comparison & Verification TPP_Sample_NMR TPP Standard Sample + Internal Standard H_NMR ¹H-qNMR TPP_Sample_NMR->H_NMR P_NMR ³¹P-qNMR TPP_Sample_NMR->P_NMR Purity_H Purity (¹H-qNMR) H_NMR->Purity_H Purity_P Purity (³¹P-qNMR) P_NMR->Purity_P Purity_H->Final_Purity Purity_P->Final_Purity

Caption: Workflow for TPP purity assessment via Mass Balance and qNMR.

Conclusion

For scientists and researchers, understanding the purity of a chemical standard is not a trivial matter but a foundational requirement for data integrity. While commercial suppliers often provide a purity value on the certificate of analysis, it is crucial to understand the methodologies used to arrive at that value. This guide has outlined a robust, multi-technique approach for the comprehensive purity assessment of this compound standards. By employing both mass balance and quantitative NMR methods, researchers can gain a high level of confidence in the quality of their standards, ultimately leading to more reliable and reproducible scientific outcomes. When selecting a commercial TPP standard, it is advisable to inquire about the analytical methods used for certification and the extent of impurity profiling performed.

References

A Comparative Guide to the Purity Assessment of Tripropyl Phosphate: Validating 31P-NMR Against Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for chemical reagents, active pharmaceutical ingredients, and various industrial products. Tripropyl phosphate (B84403) (TPP), a widely used flame retardant and plasticizer, is no exception. This guide provides a comprehensive comparison of quantitative Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR) spectroscopy with other established analytical methods for assessing the purity of TPP. The data presented herein is compiled from validated experimental studies, offering a clear perspective on the performance of each technique.

Introduction to Purity Assessment Techniques

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly 31P-NMR, has emerged as a powerful primary ratio method for purity determination, offering direct traceability to the International System of Units (SI).[1] This is due to the direct proportionality between the integrated signal intensity and the number of nuclei. For phosphorus-containing compounds like TPP, 31P-qNMR offers significant advantages, including 100% natural abundance of the 31P nucleus, a high gyromagnetic ratio leading to excellent sensitivity, and a wide chemical shift range that minimizes signal overlap.[2]

Alternative methods for purity assessment of organic compounds include chromatographic techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), as well as the mass balance approach. The mass balance method determines the purity of a substance by subtracting the sum of all identified impurities from 100%. This typically involves a combination of techniques to quantify different types of impurities, such as related organic compounds, water content (determined by Karl Fischer titration), residual solvents, and non-volatile inorganic impurities.[3]

This guide will delve into a direct comparison of these methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Performance Data

The following table summarizes the quantitative performance of 31P-NMR, Mass Balance (which includes GC-FID and Karl Fischer titration for impurity analysis), and 1H-qNMR for the purity assessment of a Tripropyl Phosphate certified reference material (CRM).

Parameter 31P-qNMR Mass Balance (MB) 1H-qNMR Alternative Chromatographic Methods (General)
Purity Value (mg/g) 993.5[1][3]994.6[1][3]994.1[1][3]Method Dependent
Expanded Uncertainty (mg/g) 3.4 (k=2)[1][3]3.4 (k=2)[1][3]3.4 (k=2)[1][3]Method Dependent
Linearity (r²) ≥ 0.999 (Typical for qNMR)≥ 0.999 (for GC/HPLC impurity analysis)[4]≥ 0.999 (Typical for qNMR)≥ 0.999[4]
Precision (RSD) ≤ 2.0% (Typical)≤ 1.0% (for GC-FID of related compounds)[5]≤ 2.0% (Typical)≤ 2.0%[4]
Limit of Detection (LOD) Analyte Dependent0.2 µg/mL (GC-FID for Tributyl Phosphate)[5]Analyte DependentSignal-to-noise ratio of 3:1 (HPLC)[4]
Limit of Quantitation (LOQ) Analyte Dependent0.7 µg/mL (GC-FID for Tributyl Phosphate)[5]Analyte DependentMethod Dependent
Specificity High (Specific to Phosphorus Nuclei)High (Depends on separation of impurities)High (Specific to Proton Nuclei)High (Dependent on chromatographic resolution)[4]

Note: The purity and uncertainty values for 31P-qNMR, Mass Balance, and 1H-qNMR are taken from a specific study on a TPP CRM for direct comparison.[1][3] The data for alternative chromatographic methods are typical values from validated methods for related phosphate esters.

Experimental Protocols

31P-qNMR Spectroscopy for TPP Purity Assessment

This protocol outlines the key steps for determining the purity of this compound using quantitative 31P-NMR.

a) Materials and Reagents:

  • This compound (TPP) sample

  • Internal Standard (IS): Monocrotophos (B1676717) Certified Reference Material (CRM) was used in a key study.[3] Phosphonoacetic acid (PAA) is another common reference standard for 31P-qNMR.[6]

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). Aprotic solvents are often preferred to avoid issues with deuterium (B1214612) exchange.[7]

b) Sample Preparation:

  • Accurately weigh an appropriate amount of the TPP sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

c) NMR Instrument Parameters (Example):

  • Spectrometer: 500 MHz or higher

  • Pulse Angle: 90°

  • Acquisition Time: ≥ 3 s

  • Relaxation Delay (d1): 5 x T1 (longest spin-lattice relaxation time of TPP and IS)

  • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio)

  • Temperature: 298 K

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the signals corresponding to TPP and the internal standard. In one study, the phosphorus signal for TPP was observed at -0.68 ppm and for the monocrotophos internal standard at -5.62 ppm.[3]

  • Calculate the purity of TPP using the following equation:

    Purity_TPP (%) = (I_TPP / I_IS) * (N_IS / N_TPP) * (M_TPP / M_IS) * (m_IS / m_TPP) * Purity_IS

    Where:

    • I = Integrated signal area

    • N = Number of phosphorus nuclei giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Purity_IS = Purity of the internal standard

Mass Balance Method

The mass balance method involves the separate quantification of all impurities, which are then subtracted from 100% to determine the purity of the main component.

a) Structurally Related Organic Impurities (GC-FID):

  • Column: A DB-Wax capillary column (30 m x 0.53 mm, 1 µm film thickness) is suitable for related phosphate esters.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[5]

  • Temperatures: Injector at 210°C, Detector at 210°C, Oven in isothermal mode at 210°C.[5]

  • Injection: 3 µL injection volume with a split ratio of 18.0/2.0.[5]

  • Quantification: Based on the peak area responses relative to a calibration curve of a certified reference standard.

b) Water Content (Karl Fischer Titration):

  • Method: Volumetric or coulometric Karl Fischer titration. Volumetric is preferred for water content above 0.1%, while coulometric is more sensitive for lower levels (10-1000 ppm).[8]

  • Titrant: Karl Fischer reagent (a solution of iodine, sulfur dioxide, and a base in an alcohol).

  • Procedure: A known mass of the TPP sample is dissolved in a suitable anhydrous solvent (e.g., methanol) in the titration vessel. The sample is then titrated with the Karl Fischer reagent to an electrometric endpoint. The water content is calculated based on the volume of titrant consumed and its predetermined water equivalence factor.[9]

c) Inorganic Impurities (Inductively Coupled Plasma - Mass Spectrometry, ICP-MS):

  • A semi-quantitative analysis using ICP-MS can be performed to detect and quantify a wide range of inorganic elements.[3]

d) Residual Organic Solvents (Headspace GC-MS):

  • This technique is used to identify and quantify any volatile organic solvents remaining from the manufacturing process.

Purity Calculation (Mass Balance): Purity_TPP (%) = 100% - (% Organic Impurities + % Water + % Inorganic Impurities + % Residual Solvents)

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for TPP purity was not detailed in the initial search, a general method for the analysis of TPP can be adapted for purity assessment by validating its ability to separate TPP from its potential impurities and degradation products.

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.[4]

  • Detection Wavelength: Maximum absorbance for TPP is typically in the range of 210-220 nm.[4]

  • Sample Preparation: Dissolve the TPP sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration and filter through a 0.45 µm syringe filter before injection.[4]

  • Quantification: Purity is typically determined by an area percent method, where the peak area of TPP is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, an external standard method with a certified reference standard of TPP is used.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols for TPP purity assessment using 31P-qNMR and the Mass Balance method.

TPP_Purity_Workflow cluster_qNMR 31P-qNMR Purity Assessment qNMR_start Start weigh Accurately weigh TPP and Internal Standard qNMR_start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 31P NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate TPP and IS Signals process->integrate calculate_qnmr Calculate Purity integrate->calculate_qnmr qNMR_end End calculate_qnmr->qNMR_end

Caption: Workflow for TPP purity assessment by 31P-qNMR.

Mass_Balance_Workflow cluster_MB Mass Balance Purity Assessment cluster_impurities Impurity Quantification mb_start Start (TPP Sample) gc_fid Organic Impurities (GC-FID) mb_start->gc_fid kf Water Content (Karl Fischer) mb_start->kf icpms Inorganic Impurities (ICP-MS) mb_start->icpms gcms Residual Solvents (Headspace GC-MS) mb_start->gcms calculate_mb Calculate Purity: 100% - Σ(Impurities) gc_fid->calculate_mb kf->calculate_mb icpms->calculate_mb gcms->calculate_mb mb_end End calculate_mb->mb_end

Caption: Workflow for TPP purity assessment by the Mass Balance method.

Discussion and Conclusion

The validation of 31P-NMR for the purity assessment of this compound demonstrates its strength as a direct and accurate analytical method. The results obtained by 31P-qNMR are in excellent agreement with those from the comprehensive mass balance approach and 1H-qNMR, confirming its suitability as a reliable technique for quality control.[1][3]

Advantages of 31P-qNMR:

  • Simplicity and Specificity: The 31P-NMR spectrum is often simpler than the 1H-NMR spectrum, with less signal overlap, making signal identification and integration more straightforward.[6]

  • High Sensitivity: The 31P nucleus has a high natural abundance and gyromagnetic ratio, leading to good sensitivity.[2]

  • Direct Measurement: As a primary ratio method, qNMR provides a direct measurement of the analyte-to-standard ratio without the need for a calibration curve specific to the analyte, provided a certified internal standard is used.

Considerations for Method Selection:

  • 31P-qNMR is ideal for routine analysis and for establishing the purity of reference materials due to its accuracy, precision, and direct traceability.

  • The Mass Balance method is exceptionally thorough and provides a comprehensive profile of the impurities in the sample. It is often employed in the certification of reference materials but can be more time-consuming and require a wider range of instrumentation than qNMR alone.

  • HPLC and GC-FID are powerful separation techniques that are essential for the mass balance approach and can also be used as standalone methods for purity determination, particularly for stability studies where the formation of degradation products is monitored.

References

A Comparative Guide to the Solvent Extraction Efficiency of Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of compounds are critical. Tripropyl phosphate (B84403) (TPP), an organophosphate ester used as a plasticizer and flame retardant, often requires removal or quantification. This guide provides a comparative overview of the extraction efficiency of TPP from an aqueous phase using different organic solvents, supported by available experimental data and detailed methodologies.

Data Summary: TPP Extraction Efficiency

Quantitative data on the liquid-liquid extraction efficiency of tripropyl phosphate from an aqueous phase is most prominently available for the n-octanol/water system. The octanol-water partition coefficient (log Kow) is a widely accepted measure of a substance's hydrophobicity and its partitioning behavior between an organic and an aqueous phase.

Solvent SystemPartition Coefficient (Kow)Log KowExtraction Efficiency (%)*
n-Octanol / Water2365.83.374>99.5

*Extraction efficiency is calculated for a single-stage extraction with equal volumes of the organic and aqueous phases, using the formula: E(%) = (D / (D + 1)) * 100, where D is the distribution ratio, assumed to be equal to Kow.

Experimental Protocol: Determination of TPP Extraction Efficiency

This protocol outlines a general method for determining the extraction efficiency of this compound from an aqueous solution using a selected organic solvent.

1. Objective: To quantify the distribution coefficient (D) and calculate the extraction efficiency of TPP between water and an organic solvent.

2. Materials:

  • This compound (TPP), analytical standard

  • Deionized water

  • Selected organic solvent (e.g., n-hexane, dichloromethane, ethyl acetate, n-octanol)

  • Separatory funnels

  • Volumetric flasks and pipettes

  • Vortex mixer (optional)

  • Centrifuge (optional, for emulsion breaking)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

3. Procedure:

  • Preparation of Aqueous TPP Standard: Prepare a stock solution of TPP in a water-miscible solvent like methanol. Spike a known volume of deionized water with the TPP stock solution to achieve a desired initial concentration (e.g., 10 mg/L).

  • Liquid-Liquid Extraction:

    • Accurately measure equal volumes of the TPP-spiked aqueous solution and the selected organic solvent into a separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and allow for mass transfer between the two phases. Periodically vent the funnel to release any pressure buildup.

    • Allow the layers to separate completely. If an emulsion forms, gentle swirling or centrifugation can aid in separation.

  • Sample Collection:

    • Carefully drain the lower layer (the denser phase) into a collection vial.

    • Drain the upper layer into a separate collection vial.

  • Analysis:

    • Analyze the concentration of TPP in both the aqueous and organic phases using a calibrated GC-FID or GC-MS.

    • Prepare calibration standards of TPP in both pure water and the pure organic solvent to ensure accurate quantification in each matrix.

  • Calculation of Distribution Coefficient and Extraction Efficiency:

    • The distribution coefficient (D) is calculated as the ratio of the concentration of TPP in the organic phase to its concentration in the aqueous phase at equilibrium: D = [TPP]organic / [TPP]aqueous

    • The extraction efficiency (E%) for a single extraction is calculated as: E(%) = (D / (D + (Vaqueous / Vorganic))) * 100 (For equal volumes, this simplifies to the formula mentioned in the data summary).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the extraction efficiency of this compound.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calculation Calculation A Prepare Aqueous TPP Solution C Mix Aqueous and Organic Phases A->C B Select Organic Solvent B->C D Shake and Equilibrate C->D E Phase Separation D->E F Sample Aqueous Phase E->F G Sample Organic Phase E->G H GC-MS/FID Analysis F->H G->H I Determine Concentrations H->I J Calculate Distribution Coefficient (D) I->J K Calculate Extraction Efficiency (%) J->K

Experimental workflow for determining TPP extraction efficiency.

signaling_pathway cluster_system Two-Phase System at Equilibrium Organic Organic Phase (e.g., n-Octanol) [TPP]organic Aqueous Aqueous Phase (Water) [TPP]aqueous Organic->Aqueous Interface TPP_molecule TPP Molecule TPP_molecule->Organic Partitioning into Organic Phase TPP_molecule->Aqueous Partitioning into Aqueous Phase

Partitioning of TPP between organic and aqueous phases.

References

Comparative Toxicity of Tripropyl Phosphate and Other Organophosphate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity of tripropyl phosphate (B84403) (TPP) relative to other commonly used organophosphate esters (OPEs). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and risk assessment. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes associated signaling pathways.

Executive Summary

Organophosphate esters are a class of chemicals widely used as flame retardants and plasticizers. While they serve as replacements for phased-out brominated flame retardants, concerns about their own potential toxicity are growing. This guide focuses on tripropyl phosphate (TPP) and provides a comparative perspective on its toxicity profile against other OPEs, such as triphenyl phosphate (TPHP), tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), tris(1-chloro-2-propyl) phosphate (TCIPP), and tributyl phosphate (TBP).

Current data indicates that the toxicity of OPEs can vary significantly based on their chemical structure, including the nature of their ester groups (alkyl, aryl, or halogenated). While comprehensive toxicological data for TPP is less abundant compared to other prominent OPEs, available studies suggest its toxicity is linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS)[1][2]. In aquatic organisms, the toxicity of alkylated OPEs like TPP has been shown to be influenced by the length of the alkyl chain[2]. Other OPEs have been more extensively studied, with established links to cytotoxicity, neurotoxicity, developmental toxicity, and disruption of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear receptor signaling pathways[3][4][5][6]. This guide compiles the available quantitative data to facilitate a direct comparison and highlights areas where further research on TPP is warranted.

Quantitative Toxicity Data

The following table summarizes available quantitative data on the toxicity of this compound and other selected organophosphate esters across various experimental models and endpoints.

Organophosphate Ester (Abbreviation)Test SystemEndpointValueReference
This compound (TPP) Microcystis aeruginosa96h EC50 (Growth Inhibition)Not explicitly stated, but growth inhibition was observed to be dose- and time-dependent.[2]
Daphnia magna48h LC50Not available in the provided search results.
Tributyl Phosphate (TBP) Microcystis aeruginosa96h EC50 (Growth Inhibition)Not explicitly stated, but growth inhibition was observed to be dose- and time-dependent.[2]
Daphnia magna48h LC501.17 mg/L[7]
HepG2 cells48h LC50299 µM[8]
Triphenyl Phosphate (TPHP) Zebrafish embryos120h LC5029.6 mg/L[9]
Mouse Spermatocyte GC-2 cells48h LC5061.61 µM[5]
Human Ishikawa Endometrial Cancer Cells-Stimulated cell cycle progression[10]
Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP) Zebrafish embryos120h LC507.0 mg/L[9]
Human A549 cells48h LC5082.6 µM[11]
Chicken Embryonic Hepatocytes36h LC5060.3 µM[3]
Chicken Embryonic Neuronal Cells24h LC5028.7 µM[3]
Tris(1-chloro-2-propyl) Phosphate (TCIPP) Polypedates megacephalus tadpoles96h LC5070 mg/L[12]
Chicken Embryonic Hepatocytes & Neuronal Cells-Did not affect viability up to 300µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicological studies. Below are summaries of protocols relevant to the assessment of OPE toxicity.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cell lines (e.g., HepG2 liver carcinoma, A549 lung carcinoma, or SH-SY5Y neuroblastoma) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with a medium containing various concentrations of the test OPE (e.g., TPP, TPHP, TDCIPP) or a vehicle control (e.g., DMSO). The exposure duration is typically 24, 48, or 72 hours.

  • MTT Addition: After the exposure period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance of the treated cells is compared to the vehicle control to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)

The zebrafish model is a powerful in vivo tool for assessing developmental toxicity due to its rapid, external, and transparent embryonic development[8][13].

  • Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in individual wells of a multi-well plate containing embryo medium. Within a few hours post-fertilization, the medium is replaced with solutions containing different concentrations of the OPE or a vehicle control[14].

  • Daily Maintenance: The exposure solutions are renewed daily to maintain the chemical concentration. During this time, embryos/larvae are observed under a stereomicroscope for mortality, hatching rate, and developmental abnormalities[14][15].

  • Endpoint Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), various developmental endpoints are assessed, including:

    • Lethality: Lack of heartbeat or coagulation of the embryo.

    • Hatching Rate: Percentage of embryos that have successfully hatched.

    • Morphological Abnormalities: Including pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations[15].

  • Data Analysis: The median lethal concentration (LC50) is determined. The incidence and severity of malformations are recorded and analyzed to determine the no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL).

Signaling Pathways and Molecular Mechanisms

The toxicity of OPEs is mediated through various molecular signaling pathways. While the specific pathways affected by this compound are still under investigation, research on other OPEs provides valuable insights into potential mechanisms.

Oxidative Stress Pathway

Several OPEs, including TPP and TBP, have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS)[1][2]. This can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately contributing to cytotoxicity.

Oxidative_Stress_Pathway OPEs Organophosphate Esters (e.g., TPP, TBP) Mitochondria Mitochondria OPEs->Mitochondria Perturbation ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Organophosphate ester-induced oxidative stress pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some OPEs have been shown to modulate MAPK signaling, contributing to their toxic effects[6].

MAPK_Signaling_Pathway OPEs Certain Organophosphate Esters Cell_Surface_Receptors Cell Surface Receptors OPEs->Cell_Surface_Receptors Activation/Inhibition Upstream_Kinases Upstream Kinases (e.g., RAS, RAF) Cell_Surface_Receptors->Upstream_Kinases MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

Caption: General overview of the MAPK signaling pathway potentially affected by OPEs.

Nuclear Receptor Signaling

Nuclear receptors are a class of proteins that regulate gene expression in response to ligand binding. Several OPEs, such as TPHP and TDCIPP, have been shown to interfere with nuclear receptor signaling, including pathways related to retinoid X receptor (RXR), estrogen receptor (ER), and peroxisome proliferator-activated receptor (PPAR)[4][16]. This disruption can lead to developmental and reproductive toxicity.

Nuclear_Receptor_Signaling OPEs Certain Organophosphate Esters (e.g., TPHP, TDCIPP) Nuclear_Receptors Nuclear Receptors (e.g., RXR, ER, PPAR) OPEs->Nuclear_Receptors Binding/Activation DNA DNA (Hormone Response Elements) Nuclear_Receptors->DNA Gene_Expression Altered Gene Expression DNA->Gene_Expression Adverse_Outcomes Adverse Outcomes (Developmental & Reproductive Toxicity) Gene_Expression->Adverse_Outcomes

Caption: Disruption of nuclear receptor signaling by certain OPEs.

Conclusion and Future Directions

This guide provides a comparative overview of the toxicity of this compound relative to other organophosphate esters. The available data suggests that TPP, like other OPEs, can induce toxicity, with oxidative stress being a potential mechanism. However, there is a clear need for more comprehensive and comparative studies on TPP to fully characterize its toxicological profile.

Future research should focus on:

  • Generating more quantitative in vitro toxicity data for TPP across a variety of human cell lines to establish a more direct comparison of its cytotoxicity with other OPEs.

  • Conducting in vivo studies to assess the neurotoxicity and developmental toxicity of TPP in relevant animal models.

  • Elucidating the specific molecular signaling pathways affected by TPP in mammalian systems to better understand its mechanisms of action and to facilitate more accurate risk assessments.

By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the potential risks associated with TPP and other OPEs, ultimately contributing to the development of safer materials and the protection of human health.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory chemicals. Tripropyl phosphate (B84403) (TPP), a commonly used organophosphate compound, requires careful handling and disposal to mitigate environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of tripropyl phosphate, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Gloves: Handle with gloves. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1][2]

  • Eye/Face Protection: Use safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]

  • Body Protection: Wear impervious clothing to prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory instrument. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[1]

Hazard Summary: this compound is harmful if swallowed and may cause respiratory irritation. It can also cause skin and serious eye irritation.[1][3] In case of fire, it can produce toxic fumes, including phosphorus oxides.[4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and adhering to environmental regulations.

  • Waste Identification and Segregation:

    • Treat this compound as hazardous chemical waste.[5]

    • Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

    • Keep the compound in its original or a clearly labeled, sealed, and appropriate waste container.[5]

  • Container Labeling and Storage:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Keep the container tightly closed at all times except when adding waste.[5]

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][5]

    • Provide the contractor with all available safety information, including the Safety Data Sheet (SDS).[5]

    • Disposal should be carried out at an approved waste disposal plant.[5] A common method for organophosphate disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][6]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[2][7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6]

  • Absorption: Soak up the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6][7]

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][5][7]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup process.[5]

  • Reporting: Report the spill to your institution's EHS office.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

PropertyValueSource
Flash Point113 °C (235 °F) - closed cup[1][8]
Auto-ignition Temperature>482 °C[4]
NFPA Health Hazard2 (Moderate)[1]
NFPA Flammability Hazard1 (Slight)[1]
NFPA Reactivity Hazard0 (Minimal)[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tripropyl_Phosphate_Disposal_Workflow cluster_preparation Preparation & Segregation cluster_containment Containment & Storage cluster_disposal Professional Disposal cluster_spill Spill Management A Identify this compound as Hazardous Waste B Segregate from other waste streams A->B C Use a dedicated, labeled waste container B->C D Store in a secure, well-ventilated area C->D E Contact EHS or licensed waste contractor D->E F Provide Safety Data Sheet (SDS) E->F G Transport to an approved waste disposal facility F->G H Evacuate and Ventilate I Contain and absorb spill H->I J Collect in a labeled container I->J K Decontaminate area and report J->K Spill Spill Occurs Spill->H

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most comprehensive information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tripropyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Tripropyl phosphate (B84403).

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure to Tripropyl phosphate. The following table summarizes the recommended PPE.[1]

Body PartRequired PPEMaterial/Type Specification
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles should provide a complete seal around the eyes. A full-face shield must be worn in conjunction with goggles.[2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques.[3]
Body Chemical-Resistant Lab Coat or ApronTo protect against splashes and spills. For larger quantities or tasks with a higher risk of splashing, a full-body suit may be necessary.[2]
Respiratory RespiratorUse in a well-ventilated area. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] Work should be conducted in a chemical fume hood.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize the risk of exposure and contamination.

Handling and Storage
  • Ventilation : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Avoid Contact : Avoid contact with skin, eyes, and clothing.[2][4] Do not breathe vapors or mist.[6]

  • Safe Handling Practices : Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[4][5]

  • Storage : Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed.[2][4]

Spill Management

In the event of a spill, follow these procedural steps to ensure safety and minimize environmental contamination.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure Area Ignition Remove Ignition Sources Ventilate->Ignition Prevent Fire PPE Don Appropriate PPE Ignition->PPE Prepare for Cleanup Contain Contain Spill with Inert Material PPE->Contain Isolate Spill Collect Collect and Place in Labeled Container Contain->Collect Absorb Material Clean Clean Spill Area Collect->Clean Decontaminate Surface Dispose Dispose of as Hazardous Waste Clean->Dispose Follow Regulations Decontaminate Decontaminate Equipment Dispose->Decontaminate Ensure Safety Report Report Spill Decontaminate->Report Inform EHS

Workflow for managing a this compound spill.

Accidental Release Measures:

  • Personal Precautions : Use personal protective equipment as outlined above.[4][6] Avoid breathing vapors, mist, or gas.[4][6] Ensure adequate ventilation.[4][6]

  • Environmental Precautions : Prevent product from entering drains.[4][6]

  • Methods for Cleaning Up : Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2][6] Keep in suitable, closed containers for disposal.[2][4][6]

First Aid Procedures
  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Treatment : Do not dispose of with household garbage. Do not allow the product to reach the sewage system.

  • Disposal Method : Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Burn in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging : Dispose of as unused product.[2][4]

Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.